Product packaging for 3-Methoxy-1-hydroxymethyladamantane(Cat. No.:CAS No. 36964-32-6)

3-Methoxy-1-hydroxymethyladamantane

Cat. No.: B1444647
CAS No.: 36964-32-6
M. Wt: 196.29 g/mol
InChI Key: MMFYGJVTPUSYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxy-1-hydroxymethyladamantane (CAS 36964-32-6) is a functionalized adamantane derivative of significant interest in medicinal chemistry research. Its molecular formula is C12H20O2, with a molecular weight of 196.2860 g/mol . The compound features a robust and symmetrical adamantane cage structure, substituted with both methoxy and hydroxymethyl functional groups. These groups provide handles for further chemical modification and influence the molecule's overall properties. Adamantane derivatives are prized in drug discovery for their ability to impart favorable characteristics to a molecule, primarily by significantly enhancing lipophilicity, which can improve membrane permeability and bioavailability . The rigid, three-dimensional adamantane scaffold is also an excellent tool for probing enzyme active sites and receptor pockets, as it can orient pharmacophoric groups in specific spatial arrangements . Research into analogous compounds indicates potential applications for this and similar adamantane-based structures in several areas. These include serving as core scaffolds for developing novel antimicrobial agents , as building blocks for inhibitors targeting metabolic enzymes like diacylglycerol acyltransferase 1 (DGAT1) , and in the design of ligands for neurological targets, given the propensity of adamantane derivatives to cross the blood-brain barrier . The presence of dual oxygen-containing functional groups makes this compound a versatile intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B1444647 3-Methoxy-1-hydroxymethyladamantane CAS No. 36964-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-1-adamantyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFYGJVTPUSYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3CC(C1)CC(C3)(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735086
Record name (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36964-32-6
Record name (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-1-hydroxymethyladamantane (CAS 36964-32-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives have emerged as a significant class of compounds in medicinal chemistry and materials science.[1] The rigid, lipophilic, and three-dimensional nature of the adamantane cage imparts unique physicochemical properties to molecules, often enhancing their pharmacokinetic profiles, such as metabolic stability and bioavailability.[1][2] This in-depth guide focuses on a specific functionalized derivative, 3-Methoxy-1-hydroxymethyladamantane, providing a comprehensive overview of its properties, a proposed synthetic route, and its potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous adamantane derivatives to provide a robust technical resource.

Core Molecular Attributes

This compound (CAS: 36964-32-6) is a disubstituted adamantane derivative featuring a methoxy group and a hydroxymethyl group at the bridgehead positions. These functional groups provide handles for further chemical modifications and influence the molecule's polarity and hydrogen bonding capabilities, making it an interesting building block for more complex molecular architectures.

Physicochemical Properties
PropertyValue (Estimated where noted)Source/Justification
CAS Number 36964-32-6Supplier Data
Molecular Formula C₁₂H₂₀O₂Supplier Data
Molecular Weight 196.29 g/mol Supplier Data
Appearance White to off-white crystalline solid (Estimated)Based on similar adamantane derivatives like 1-adamantanol.[3]
Melting Point > 200 °C (Estimated)Adamantane derivatives often have high melting points due to their crystalline nature. 1-Adamantanol has a melting point of 247 °C.[3]
Boiling Point Not availableLikely to sublime under reduced pressure.
Solubility Soluble in organic solvents (e.g., Chloroform, Methanol), sparingly soluble in water (Estimated)The adamantane core is lipophilic, while the hydroxyl and methoxy groups increase polarity.
pKa ~16-18 (for the hydroxyl proton, Estimated)Typical pKa for a primary alcohol.

Proposed Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not prominently described in the scientific literature. However, a plausible and efficient synthetic route can be proposed based on well-established adamantane functionalization reactions. The proposed two-step synthesis starts from the commercially available 1-adamantanemethanol.

Synthesis_Workflow cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Methoxylation A 1-Adamantanemethanol B 1-Hydroxymethyl-3-adamantanol A->B Oxidation (e.g., H₂SO₄/HNO₃) C 1-Hydroxymethyl-3-adamantanol D This compound C->D Williamson Ether Synthesis (e.g., NaH, CH₃I)

Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Hydroxymethyl-3-adamantanol (Intermediate)

The first step involves the selective hydroxylation of a bridgehead position of 1-adamantanemethanol. Direct oxidation of adamantane to 1-adamantanol is a well-known process.[4] A similar approach can be applied here.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Addition: To a stirred solution of 1-adamantanemethanol in a suitable solvent (e.g., glacial acetic acid), slowly add a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically 0-10 °C).[5][6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-hydroxymethyl-3-adamantanol.

Step 2: Synthesis of this compound

The second step is the methoxylation of the newly introduced hydroxyl group via a Williamson ether synthesis.[7][8][9][10]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hydroxymethyl-3-adamantanol in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Deprotonation: Cool the solution to 0 °C and slowly add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Alkylation: To the stirred suspension of the alkoxide, add methyl iodide (CH₃I) dropwise.

  • Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product, this compound, can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the adamantane cage.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (adamantane cage)1.5 - 2.0Multiplet12H
-CH- (adamantane cage)2.0 - 2.2Broad Singlet2H
-CH₂OH~3.4Singlet2H
-OCH₃~3.3Singlet3H
-OHVariableSinglet1H
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.[2][12]

CarbonPredicted Chemical Shift (δ, ppm)
Bridgehead C-OCH₃~75
Bridgehead C-CH₂OH~40
-CH₂- (adamantane cage)~38
-CH- (adamantane cage)~30
-CH₂OH~65
-OCH₃~50
Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns of the adamantane core.[13]

FragmentPredicted m/zInterpretation
[M]⁺196Molecular Ion
[M - OCH₃]⁺165Loss of the methoxy group
[M - CH₂OH]⁺165Loss of the hydroxymethyl group
[C₁₀H₁₅]⁺135Adamantyl cation
[C₇H₇]⁺91Tropylium ion (from cage fragmentation)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups and the adamantane cage.[14][15][16]

Wavenumber (cm⁻¹)Vibration
~3400 (broad)O-H stretch (hydroxyl)
2850 - 2950C-H stretch (adamantane cage and methyl/methylene groups)
~1450C-H bend (adamantane cage)
~1100C-O stretch (ether and alcohol)

Potential Applications in Drug Discovery

The unique structural and physicochemical properties of the adamantane scaffold make it a valuable pharmacophore in drug design.[1] The introduction of a methoxy group can further enhance a molecule's drug-like properties by improving its binding to target proteins and modulating its metabolic profile.

Potential Therapeutic Areas:

  • Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, have a history as antiviral drugs. The rigid adamantane cage can interact with viral ion channels or other proteins.

  • Neuroprotective Agents: The lipophilic nature of the adamantane core allows for penetration of the blood-brain barrier, making it a suitable scaffold for developing drugs targeting the central nervous system. Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease.

  • Enzyme Inhibitors: The well-defined three-dimensional structure of adamantane can be exploited to design potent and selective enzyme inhibitors by orienting functional groups to interact with specific residues in an enzyme's active site.

The dual functionality of this compound (a primary alcohol for further derivatization and a methoxy group for modulating lipophilicity and hydrogen bonding) makes it a versatile starting material for creating libraries of novel compounds for screening against various biological targets.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the safety profiles of similar adamantane derivatives and general laboratory chemicals, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a rigid adamantane scaffold with strategically placed methoxy and hydroxymethyl functional groups offers significant potential for the development of novel therapeutics. This technical guide, by consolidating known information on related compounds and proposing a viable synthetic pathway, aims to provide researchers with a solid foundation for further investigation and utilization of this versatile molecule. As with any research chemical, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-1-hydroxymethyladamantane, a functionalized adamantane derivative with significant potential in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds, predictive models, and established analytical methodologies to offer a robust framework for its application in research and drug development.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, cage-like hydrocarbon, has garnered substantial interest in medicinal chemistry due to its unique structural and physicochemical properties. Its three-dimensional structure allows for the precise spatial orientation of functional groups, making it an invaluable scaffold for designing molecules that can effectively interact with biological targets. The incorporation of an adamantane moiety can significantly enhance the lipophilicity of a drug candidate, which can in turn improve its membrane permeability, bioavailability, and metabolic stability. Furthermore, the adamantane cage can serve as a versatile building block for creating diverse molecular libraries for structure-activity relationship (SAR) studies.

This compound (CAS: 36964-32-6) is a bifunctional adamantane derivative featuring both a methoxy and a hydroxymethyl group at its bridgehead positions. These functional groups not only influence the molecule's polarity and hydrogen bonding capacity but also provide reactive handles for further chemical modifications. This makes it a promising starting material for the synthesis of more complex adamantane-based compounds with potential therapeutic applications, including the development of novel antimicrobial agents and inhibitors of metabolic enzymes.

Physicochemical Properties of this compound

Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following properties are estimated based on the known values of structurally similar compounds, including 1-adamantanol, 1-adamantanemethanol, and 1-methoxyadamantane, as well as computational predictions.

PropertyEstimated Value/RangeRationale and Comparative Analysis
Molecular Formula C₁₂H₂₀O₂Based on its chemical structure.
Molecular Weight 196.29 g/mol Calculated from the molecular formula.
Melting Point 100 - 120 °C1-Adamantanemethanol has a melting point of 114-117 °C.[1] The introduction of a methoxy group in place of a hydrogen atom may slightly alter the crystal lattice energy.
Boiling Point > 250 °C1-Adamantanemethanol has a boiling point of approximately 263 °C.[2] The addition of the methoxy group is expected to have a minor impact on the boiling point.
Solubility Soluble in organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water.Adamantane derivatives are generally soluble in organic solvents and have low water solubility.[3][4][5] The presence of a hydroxyl and a methoxy group will increase polarity compared to unsubstituted adamantane, but overall lipophilicity is expected to remain high.
LogP (octanol/water) 2.0 - 3.0The adamantane cage is highly lipophilic. While the hydroxyl and methoxy groups add some polarity, the overall molecule is expected to be moderately lipophilic. QSAR models for adamantane derivatives can provide more precise estimations.[6][7][8]
pKa ~16The pKa of the hydroxyl group is expected to be similar to that of other tertiary alcohols, such as 1-adamantanol, which is in the range of 16-18.[9]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.[10]

Predicted ¹H NMR Spectrum:

  • Adamantane cage protons (CH and CH₂): A series of complex multiplets are expected in the range of 1.5 - 2.2 ppm.

  • Methoxy protons (-OCH₃): A sharp singlet is predicted around 3.3 ppm.

  • Hydroxymethyl protons (-CH₂OH): A singlet is expected around 3.4 ppm.

  • Hydroxyl proton (-OH): A broad singlet with a variable chemical shift depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum:

  • Adamantane cage carbons (CH and CH₂): Signals are expected in the range of 28 - 40 ppm.

  • Methoxy carbon (-OCH₃): A signal is predicted around 55 ppm.[11]

  • Hydroxymethyl carbon (-CH₂OH): A signal is expected around 65 ppm.

  • Bridgehead carbon C1 (-C-CH₂OH): Predicted to be in the 70 - 80 ppm range.

  • Bridgehead carbon C3 (-C-OCH₃): Predicted to be in the 70 - 80 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 196.29), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 196. Characteristic fragmentation of the adamantane core would likely lead to a prominent peak at m/z 135, corresponding to the adamantyl cation.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (adamantane cage and methoxy group): Sharp peaks in the range of 2850-3000 cm⁻¹.

  • C-O stretch (ether and alcohol): Strong absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹.[12][13]

Experimental Protocols for Physicochemical Property Determination

For drug development, the precise determination of physicochemical properties is crucial. The following section outlines standardized experimental protocols for key parameters.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Caption: Workflow for LogP determination via the shake-flask method.

Detailed Protocol:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and purified water, shaking vigorously, and allowing the phases to separate overnight.

  • Standard Solutions: Prepare a stock solution of this compound of known concentration in the n-octanol-saturated water phase.

  • Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the water-saturated n-octanol.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water]).

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

  • pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the acidic species has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve.

Implications for Drug Development

The physicochemical properties of this compound have several important implications for its potential use in drug development:

  • Lipophilicity and Permeability: The estimated LogP value suggests that this compound is likely to have good membrane permeability, which is a desirable characteristic for oral bioavailability and for crossing the blood-brain barrier.

  • Solubility and Formulation: Its predicted low water solubility may present challenges for aqueous formulations. Strategies such as co-solvents, cyclodextrins, or lipid-based formulations may be necessary to enhance its solubility for in vitro and in vivo studies.

  • Metabolic Stability: The rigid adamantane core is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life. The methoxy and hydroxymethyl groups, however, could be sites for phase I (e.g., O-demethylation, oxidation) and phase II (e.g., glucuronidation) metabolism.

  • Chemical Reactivity and Stability: The hydroxyl group can be readily derivatized to introduce other functional groups or to link the molecule to other pharmacophores. The ether linkage of the methoxy group is generally stable under physiological conditions. Stability studies under various conditions (pH, temperature, light) are essential to determine its shelf-life and appropriate storage conditions.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of a rigid, lipophilic scaffold and versatile functional groups. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive set of estimated values and established analytical protocols to facilitate its use in research and drug development. The insights into its likely solubility, permeability, and metabolic stability will aid in the rational design of future experiments and the development of novel therapeutic agents based on this intriguing adamantane derivative.

References

Synthesis pathway for 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-1-hydroxymethyladamantane

Abstract

Adamantane and its derivatives have emerged as privileged scaffolds in medicinal chemistry and materials science, prized for their unique structural rigidity, lipophilicity, and three-dimensional geometry.[1][2] These properties can significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound, a bifunctionalized adamantane derivative with potential as a key building block in drug discovery. The narrative emphasizes the causal relationships behind experimental choices, providing a self-validating protocol grounded in authoritative literature for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Adamantane Scaffolds

First isolated from crude oil and later made accessible through Schleyer's rearrangement synthesis, adamantane (tricyclo[3.3.1.1³,⁷]decane) has become a cornerstone in the design of novel therapeutics.[2][3] Its cage-like structure imparts metabolic stability and can precisely orient functional groups to interact with biological targets.[1] The incorporation of an adamantyl moiety often improves a drug's half-life and bioavailability by increasing its lipophilicity, which can enhance membrane permeability.[2] Functionalized adamantanes are integral to approved drugs for conditions ranging from viral infections (Amantadine) to type 2 diabetes (Saxagliptin), demonstrating their broad therapeutic applicability.[1][3]

The target molecule, this compound, combines two key functionalities on the rigid adamantane core: a methoxy group, which modulates lipophilicity and can act as a hydrogen bond acceptor, and a hydroxymethyl group, a versatile handle for further chemical elaboration. This guide details a logical and efficient synthetic route starting from the commercially available 1-adamantanemethanol.

Retrosynthetic Analysis and Pathway Design

The synthesis is designed around the strategic functionalization of the adamantane core. The most direct approach involves the selective introduction of a functional group at the C3 bridgehead position of a 1-substituted adamantane.

Our retrosynthetic strategy for this compound begins by disconnecting the methyl ether, revealing (3-Hydroxyadamantan-1-yl)methanol as the key precursor. This diol can be synthesized via the selective oxidation of the tertiary C-H bond at the 3-position of 1-adamantanemethanol, a commercially available starting material. This approach is advantageous as it leverages the inherent reactivity differences between the tertiary bridgehead protons and other protons on the adamantane scaffold.

G Target This compound Precursor1 (3-Hydroxyadamantan-1-yl)methanol Target->Precursor1 Williamson Ether Synthesis (Methylation) StartingMaterial 1-Adamantanemethanol Precursor1->StartingMaterial Selective C-H Oxidation (Nitroxylation/Reduction)

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanistic Insights

The proposed forward synthesis is a two-step process starting from 1-adamantanemethanol.

Step 1: Selective Oxidation of 1-Adamantanemethanol to (3-Hydroxyadamantan-1-yl)methanol

The core challenge in functionalizing adamantane is achieving regioselectivity. The tertiary C-H bonds at the bridgehead positions are weaker than the secondary C-H bonds and are more susceptible to radical or oxidative functionalization.[5][6] We employ a robust method involving nitroxylation followed by reduction, which has proven effective for synthesizing polyfunctional adamantane derivatives.[7][8]

Mechanism and Rationale: The reaction is initiated by treating 1-adamantanemethanol with fuming nitric acid. This potent oxidizing environment facilitates the selective functionalization of the adamantane core at the C3 position, which is electronically activated and sterically accessible. The reaction proceeds through the formation of an intermediate nitrate ester at the 3-position, 3-(nitroxymethyl)adamantan-1-yl nitrate.[8] This intermediate is then reduced, typically without isolation, using a reducing agent like hydrazine hydrate. The hydrazine efficiently reduces the nitrate ester to a hydroxyl group, yielding the desired diol, (3-Hydroxyadamantan-1-yl)methanol.[8] This two-stage, one-pot procedure provides a direct and preparative route to the key diol intermediate.[8]

Step 2: Selective Methylation to this compound

With the diol in hand, the final step is the selective methylation of the tertiary hydroxyl group at C3. Direct methylation of a diol containing both primary and tertiary alcohols can be challenging. The primary alcohol is less sterically hindered and may react preferentially under certain conditions. To ensure regioselectivity, a protection-methylation-deprotection strategy is the most reliable approach.

Mechanism and Rationale:

  • Protection: The primary hydroxyl group of (3-Hydroxyadamantan-1-yl)methanol is selectively protected using a bulky silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl). The steric bulk of the TBDMS group favors reaction at the more accessible primary alcohol over the hindered tertiary alcohol.

  • Methylation: The remaining free tertiary hydroxyl group is then methylated using a standard Williamson ether synthesis. The alcohol is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide (MeI) or dimethyl sulfate.

  • Deprotection: The TBDMS protecting group is removed under mild acidic conditions (e.g., using tetra-n-butylammonium fluoride (TBAF) or dilute HCl) to reveal the primary hydroxyl group, yielding the final product, this compound.

Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including fuming nitric acid, hydrazine hydrate, and sodium hydride. All manipulations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of (3-Hydroxyadamantan-1-yl)methanol[7][8]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1-adamantanemethanol (1.0 eq). Cool the flask in an ice-water bath.

  • Nitroxylation: Slowly add fuming nitric acid (40-70 eq) to the flask with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5-6 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous mixture with butan-1-ol (3 x volume).

  • Reduction: Combine the organic extracts and add hydrazine hydrate (5-10 eq). Heat the mixture to reflux for 3 hours.

  • Isolation and Purification: Cool the mixture to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (3-Hydroxyadamantan-1-yl)methanol.

Protocol 2: Synthesis of this compound
  • Protection of Primary Alcohol:

    • Dissolve (3-Hydroxyadamantan-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the protected intermediate. Purify by column chromatography if necessary.

  • Methylation of Tertiary Alcohol:

    • Dissolve the TBDMS-protected diol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Allow the mixture to stir for 30 minutes at 0 °C, then add methyl iodide (MeI, 2.0 eq).

    • Let the reaction warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water. Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection:

    • Dissolve the crude product from the previous step in THF.

    • Add a solution of tetra-n-butylammonium fluoride (TBAF, 1 M in THF, 1.2 eq).

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture and purify by column chromatography on silica gel to yield the final product, this compound.

Data Summary and Visualization

Quantitative Data Summary
CompoundStepStarting MaterialTypical YieldPurity (by NMR)
(3-Hydroxyadamantan-1-yl)methanol11-Adamantanemethanol65-75%>95%
This compound2(3-Hydroxyadamantan-1-yl)methanol70-80% (over 3 steps)>98%

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of Diol cluster_1 Step 2: Synthesis of Target Molecule A1 1. Nitroxylation (1-Adamantanemethanol + Fuming HNO3) A2 2. Work-up (Ice Quench, Extraction) A1->A2 A3 3. Reduction (Hydrazine Hydrate, Reflux) A2->A3 A4 4. Purification (Chromatography/Recrystallization) A3->A4 A5 (3-Hydroxyadamantan-1-yl)methanol A4->A5 B1 1. Protection (Diol + TBDMSCl) A5->B1 Proceed to next step B2 2. Methylation (NaH, MeI) B1->B2 B3 3. Deprotection (TBAF) B2->B3 B4 4. Final Purification (Chromatography) B3->B4 B5 This compound B4->B5

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This guide outlines a logical, efficient, and well-documented synthetic pathway for this compound. By leveraging a selective C-H oxidation reaction followed by a standard protection-methylation-deprotection sequence, the target molecule can be accessed in good overall yield from a commercially available starting material. The provided protocols, grounded in established chemical principles and authoritative literature, offer a reliable foundation for researchers to synthesize this valuable bifunctional adamantane building block for applications in drug discovery and advanced materials development.

References

The Adamantane Scaffold: A Diamondoid in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety, a rigid, lipophilic, and thermodynamically stable tricycle-alkane, has carved a unique and significant niche in medicinal chemistry. Its diamond-like cage structure imparts desirable pharmacokinetic and pharmacodynamic properties to parent molecules, transforming them into effective therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities of adamantane derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. We will explore their established roles as antiviral and neuroprotective agents, their emerging applications in treating type 2 diabetes and cancer, and the underlying chemical principles that make adamantane a privileged scaffold in modern drug discovery. This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical, field-proven insights.

The Adamantane Core: Physicochemical Properties and Medicinal Chemistry Significance

Adamantane (C₁₀H₁₆) is a unique, perfectly symmetrical, and strain-free molecule with a cage-like structure resembling a subunit of the diamond crystal lattice.[1][2] This distinct three-dimensional architecture is not just a chemical curiosity but a powerful tool in drug design.

Key Physicochemical Properties:

  • High Lipophilicity: The hydrocarbon cage of adamantane is highly lipophilic, which can significantly enhance the ability of a drug molecule to cross cellular membranes and the blood-brain barrier.[3][4] This property is crucial for drugs targeting the central nervous system (CNS).

  • Metabolic Stability: The rigid, cage-like structure of adamantane can protect adjacent functional groups from metabolic degradation by enzymes, thereby increasing the drug's in vivo half-life and bioavailability.[5]

  • Rigid Scaffold: Unlike flexible alkyl chains, the adamantane moiety provides a rigid and well-defined three-dimensional structure. This allows for the precise positioning of pharmacophoric groups in a specific spatial orientation to optimize interactions with biological targets such as enzyme active sites and receptor binding pockets.[5][6]

  • Inertness: The adamantane core itself is generally chemically inert and non-toxic, serving as a safe and stable scaffold for derivatization.

The incorporation of an adamantane group into a drug candidate can thus be a strategic move to improve its overall pharmacological profile.[6]

Antiviral Activity: The Genesis of Adamantane in Medicine

The journey of adamantane derivatives in clinical practice began with the discovery of their antiviral properties.[7] Amantadine and its α-methyl derivative, rimantadine, were among the first synthetic antiviral drugs approved for the prophylaxis and treatment of influenza A virus infections.[8][9]

Mechanism of Action: Targeting the M2 Proton Channel

The primary antiviral mechanism of amantadine and rimantadine against influenza A is the blockade of the viral M2 ion channel protein.[10] The M2 protein is a tetrameric proton channel essential for the early stages of viral replication. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral core. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a crucial step known as viral uncoating, which releases the viral genetic material into the cytoplasm for replication.

Amantadine and rimantadine physically obstruct the M2 proton channel, preventing this influx of protons and thereby inhibiting viral uncoating and subsequent replication.[11]

Diagram: Mechanism of Amantadine/Rimantadine Action

G cluster_virus Influenza A Virus Viral RNA Viral RNA M1 Matrix Protein (M1) Viral RNA->M1 bound to M2 M2 Proton Channel M2->Viral RNA Triggers dissociation from M1 H_ion H+ H_ion->M2 Influx Amantadine Amantadine/ Rimantadine Amantadine->M2 BLOCKS

Caption: Amantadine and rimantadine block the M2 proton channel of influenza A virus, preventing viral uncoating.

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

The Plaque Reduction Assay is a standard method to determine the in vitro antiviral activity of a compound.

Objective: To quantify the reduction in influenza virus plaque-forming units (PFU) in a cell monolayer in the presence of varying concentrations of an adamantane derivative.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., H3N2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Adamantane derivative stock solution

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer (approximately 95% confluency) within 24 hours.[12]

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with 100-200 PFU of influenza virus per well for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing varying concentrations of the adamantane derivative. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% inhibitory concentration (IC₅₀) is determined as the compound concentration that reduces the number of plaques by 50%.

Neuroprotective Activity: Modulating Glutamatergic Neurotransmission

Adamantane derivatives have shown significant therapeutic value in the management of neurodegenerative diseases, most notably Alzheimer's disease and Parkinson's disease.[13][14]

Memantine: An NMDA Receptor Antagonist for Alzheimer's Disease

Memantine, an aminoadamantane derivative, is approved for the treatment of moderate-to-severe Alzheimer's disease.[15][16] Its primary mechanism of action is as a low-affinity, voltage-dependent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[17][18]

Mechanism of Action:

In Alzheimer's disease, it is hypothesized that excessive glutamate, the primary excitatory neurotransmitter in the CNS, leads to chronic overstimulation of NMDA receptors.[18] This results in a prolonged influx of Ca²⁺ into neurons, a process known as excitotoxicity, which contributes to neuronal damage and cognitive decline.[19]

Memantine works by selectively blocking the NMDA receptor channel when it is excessively open, which is characteristic of pathological conditions.[20] Its low affinity and rapid on/off binding kinetics mean that it does not interfere with the normal, transient activation of NMDA receptors required for learning and memory.[19] This selective blockade of pathological NMDA receptor activity helps to reduce excitotoxicity and preserve neuronal function.[17][18]

Diagram: Memantine's Mechanism of Action at the NMDA Receptor

G cluster_synapse Glutamatergic Synapse Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activates Ca_ion Ca2+ NMDAR->Ca_ion Prolonged Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Neuron Postsynaptic Neuron Memantine Memantine Memantine->NMDAR BLOCKS (when excessively open) G cluster_incretin Incretin Pathway cluster_pancreas Pancreatic Response Food Food Intake Gut Gut Food->Gut Stimulates GLP1_GIP GLP-1 & GIP (Active) Gut->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Saxagliptin Saxagliptin/ Vildagliptin Saxagliptin->DPP4 INHIBITS

References

The Adamantane Cage: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Adamantane, the smallest diamondoid, has transcended its origins as a chemical curiosity to become a cornerstone in medicinal chemistry.[1][2] Its unique combination of a rigid, three-dimensional structure, exceptional metabolic stability, and profound lipophilicity makes it a "privileged scaffold" for drug design.[3] This guide provides a comprehensive analysis of the adamantane cage's role, moving from its fundamental physicochemical properties to its application in blockbuster drugs and novel therapeutic strategies. We will explore the causality behind its success in modulating ADME properties, its function as a pharmacophore in antiviral and neuroprotective agents, its utility as an anchor in advanced drug delivery systems, and its role in designing potent enzyme inhibitors. This document is intended for researchers and scientists in the field of drug discovery, offering field-proven insights, detailed experimental considerations, and a forward-looking perspective on this remarkable moiety.

The Adamantane Advantage: Core Physicochemical Properties and Their Mechanistic Impact

The therapeutic success of adamantane is not accidental; it is a direct result of its distinct physical and chemical characteristics. Understanding these properties is crucial for rationally incorporating the cage into new chemical entities.

The "Lipophilic Bullet": Modulating ADME Properties

The most significant and widely exploited feature of adamantane is its high lipophilicity.[4] This property, stemming from its purely hydrocarbon, cage-like structure, allows it to act as a "lipophilic bullet," dramatically altering a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5]

  • Causality in Action: The addition of an adamantyl group can increase the calculated partition coefficient (cLogP) of a compound by approximately 3.1 log units.[6] This is a strategic choice for enhancing the bioavailability of polar molecules or improving penetration across biological membranes, most notably the blood-brain barrier (BBB).[5][6][7] For instance, adamantane-based prodrugs have been designed to increase brain tissue concentration of therapeutics that are otherwise poorly absorbed.[5]

  • Metabolic Stability: The adamantane cage is exceptionally resistant to metabolic degradation.[3][8] Its rigid, strain-free lattice of sp³-hybridized carbons lacks easy points of attack for metabolic enzymes like cytochrome P450s. By placing the adamantyl group near a metabolically labile functional group, it can act as a steric shield, protecting the group from enzymatic cleavage and thereby increasing the drug's plasma half-life and stability.[1][2][6]

Table 1: Comparative Physicochemical Properties of Adamantane and Common Scaffolds

Scaffold Typical cLogP Contribution Molecular Shape Key Feature
Adamantane ~ +3.1 Spherical, 3D High lipophilicity, rigid, metabolically inert
Phenyl ~ +1.9 Planar, 2D Aromatic interactions (π-π stacking)
Cyclohexyl ~ +2.5 Flexible (Chair/Boat) Lipophilic, conformationally flexible

| tert-Butyl | ~ +1.9 | Spherical, 3D | Steric bulk, lipophilic |

A Rigid Scaffold for Precise Pharmacophore Orientation

Unlike flexible alkyl chains or even conformationally mobile cyclohexane rings, the adamantane cage is exceptionally rigid.[6][8][9] This rigidity is a powerful tool for drug designers. It allows for the precise, predictable orientation of functional groups in three-dimensional space.[6][9] This controlled positioning can lock a pharmacophore into its bioactive conformation, minimizing the entropic penalty upon binding to a target and thus increasing binding affinity and selectivity.[6][10]

G cluster_0 Flexible Linker cluster_1 Adamantane Scaffold A Pharmacophore A B Pharmacophore B A->B Multiple Conformations C Low Affinity (Entropic Penalty) Receptor Biological Target C->Receptor Weak Binding Adamantane Adamantane Cage D Pharmacophore A Adamantane->D Fixed Position E Pharmacophore B Adamantane->E Fixed Position F High Affinity (Pre-organized) F->Receptor Strong Binding

Caption: Adamantane's rigidity pre-organizes pharmacophores for optimal target binding.

Adamantane in Action: Key Therapeutic Applications

The theoretical advantages of adamantane translate into tangible clinical successes across diverse therapeutic areas.

Antiviral Agents: The Genesis of Adamantane's Legacy

The story of adamantane in medicine began with the discovery of Amantadine's antiviral activity against Influenza A in the 1960s.[2][4][11] Amantadine and its derivative, Rimantadine, function by targeting the M2 proton channel of the influenza A virus.[11][12][13]

  • Mechanism of Action: The M2 channel is essential for viral replication. After the virus enters the host cell via an endosome, the M2 channel allows protons to enter the virion. This acidification is critical for uncoating the virus, releasing its genetic material into the cytoplasm.[12][13] Amantadine, with its bulky adamantane cage and terminal amino group, fits snugly into the M2 channel pore, physically blocking the passage of protons.[12][13][14] This inhibition of acidification prevents viral uncoating and halts replication.[12][15]

G cluster_0 Influenza A Replication Cycle cluster_1 Inhibition by Amantadine Entry 1. Virus Enters Host Cell (Endosome) Acid 2. Protons (H+) enter Virion via M2 Channel Entry->Acid Uncoat 3. Viral Uncoating (RNA Release) Acid->Uncoat M2_Channel M2 Proton Channel Replicate 4. Replication Uncoat->Replicate Amantadine Amantadine Block Channel Blocked No H+ Influx No_Uncoat Uncoating Fails

Caption: Amantadine blocks the M2 proton channel, preventing viral uncoating.

Neurodegenerative Diseases: Modulating Ion Channels

The bulky, lipophilic nature of the adamantane cage makes it an ideal structure for interacting with ion channels in the central nervous system (CNS).[16]

  • Memantine for Alzheimer's Disease: Memantine is a clinically vital drug for moderate-to-severe Alzheimer's disease.[17][18] Its primary mechanism is the uncompetitive, low-affinity antagonism of the N-methyl-D-aspartate (NMDA) receptor.[19][20][21][22] In Alzheimer's, pathological overstimulation of NMDA receptors by glutamate leads to excessive calcium influx, causing excitotoxicity and neuronal cell death.[20][22] Memantine's adamantane moiety blocks the NMDA receptor channel only when it is open due to persistent, pathological activation, preventing this toxic calcium influx.[21][22] Its low affinity and rapid off-kinetics mean it does not interfere with the normal, transient glutamate signaling required for learning and memory, giving it a superior safety profile compared to other NMDA antagonists.[19][21]

  • Amantadine for Parkinson's Disease: Beyond its antiviral use, Amantadine also provides symptomatic relief in Parkinson's disease, believed to work by modulating dopaminergic neurotransmission and through its NMDA receptor antagonist properties.[3][17]

Enzyme Inhibitors: A Bioisostere for Enhanced Binding

The adamantane cage can serve as a bulky, hydrophobic bioisostere for other groups, such as a phenyl ring, to optimize interactions within an enzyme's active site.[6]

  • DPP-IV Inhibitors for Type 2 Diabetes: Saxagliptin and Vildagliptin are potent inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme that inactivates incretin hormones.[23][24] By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to increased insulin secretion and better glycemic control. In these molecules, an adamantyl group is incorporated to fit into a hydrophobic (S2) pocket of the DPP-IV enzyme.[8] This interaction anchors the inhibitor in the active site, contributing significantly to its high potency and selectivity.

Table 2: Selected Adamantane-Containing Drugs in Clinical Use

Drug Name Therapeutic Class Role of Adamantane Moiety
Amantadine Antiviral, Anti-Parkinsonian Blocks M2 proton channel; Modulates CNS receptors[12][17]
Memantine NMDA Receptor Antagonist Blocks NMDA receptor channel to prevent excitotoxicity[19][22]
Rimantadine Antiviral Blocks M2 proton channel with improved safety profile[13][25]
Saxagliptin DPP-IV Inhibitor (Anti-diabetic) Hydrophobic anchor binding in enzyme's active site[8][23]
Vildagliptin DPP-IV Inhibitor (Anti-diabetic) Hydrophobic anchor binding in enzyme's active site[23]

| Adapalene | Retinoid (Anti-acne) | Enhances lipophilicity and metabolic stability[23] |

Advanced Drug Delivery: The Adamantane Anchor

The strong lipophilicity of adamantane makes it an excellent "anchor" for attaching molecules to lipid-based drug delivery systems like liposomes.[1][26][27] This strategy is used to create targeted therapies.

  • Mechanism of Action: A therapeutic or targeting ligand (e.g., an antibody or sugar molecule) is conjugated to a hydrophilic spacer, which is in turn attached to an adamantane cage. When this conjugate is mixed with pre-formed liposomes, the adamantane group spontaneously partitions into the hydrophobic lipid core of the liposome bilayer.[1] This securely "anchors" the conjugate to the liposome surface, exposing the targeting ligand to the external environment where it can recognize and bind to specific cells or tissues.[1][26][28]

// Show the anchoring process Insertion [label="Spontaneous Insertion", shape=plaintext]; Adamantane -> liposome [lhead=cluster_0, label="Hydrophobic\nInteraction", style=dashed, color="#EA4335"]; Final [label="Targeted Liposome\n(Ligand Exposed)", shape=box, style="rounded,filled", fillcolor="#FFFFFF"]; liposome -> Final [style=invis]; }

Caption: The lipophilic adamantane cage anchors targeting ligands to liposome surfaces.

Experimental Protocols & Methodologies

Translating the principles of adamantane chemistry into practice requires robust synthetic and analytical methods.

Protocol: Synthesis of 1-Adamantyl Bromide (A Key Intermediate)

This protocol describes the electrophilic bromination of adamantane at one of its four equivalent tertiary (bridgehead) positions, a foundational reaction for creating functionalized derivatives.[29]

Materials:

  • Adamantane (C₁₀H₁₆)

  • Bromine (Br₂)

  • Anhydrous Boron Tribromide (BBr₃) or Aluminum Trichloride (AlCl₃) as a Lewis acid catalyst

  • Dichloromethane (DCM) as solvent

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Dissolution: Dissolve adamantane in DCM in the flask and cool the mixture in an ice bath.

  • Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., BBr₃) to the stirred solution.

  • Bromine Addition: Add a solution of bromine in DCM dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0-5°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching: Slowly pour the reaction mixture into an ice-cold 10% sodium thiosulfate solution to quench excess bromine. Stir until the red-brown color disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, 1-Adamantyl Bromide, can be purified by recrystallization from methanol or by sublimation to yield a white crystalline solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR will show characteristic signals for the adamantyl protons, and the disappearance of the starting material peak in GC-MS confirms reaction completion.

Protocol: In Vitro DPP-IV Inhibition Assay

This protocol provides a general workflow for evaluating the inhibitory potency (IC₅₀) of a novel adamantane-based compound against the DPP-IV enzyme.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl buffer, pH 7.5, containing BSA

  • Test compound (adamantane derivative) dissolved in DMSO

  • Reference inhibitor (e.g., Saxagliptin)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • Assay Buffer

    • Test compound or reference inhibitor (or DMSO for control wells)

    • DPP-IV enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes. The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of fluorescence vs. time) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The assay includes positive controls (no inhibitor) and reference controls (known inhibitor), which must fall within established activity ranges. A reproducible dose-response curve validates the potency measurement of the test compound.

Conclusion and Future Outlook

The adamantane cage has firmly established itself as a powerful and versatile scaffold in medicinal chemistry.[23] Its unique combination of lipophilicity, rigidity, and metabolic stability provides a reliable toolkit for optimizing drug candidates.[7][8][30] From the first-generation antivirals to sophisticated enzyme inhibitors and targeted drug delivery systems, its impact is undeniable.[1][4][23]

References

An In-depth Technical Guide to 3-Methoxy-1-hydroxymethyladamantane as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-methoxy-1-hydroxymethyladamantane (CAS No. 36964-32-6), a key chemical intermediate in modern drug discovery and materials science. The unique structural rigidity and lipophilicity conferred by the adamantane scaffold, combined with the dual functionality of a methoxy ether and a primary alcohol, make this molecule a versatile building block for complex molecular architectures. This document details a robust and logical synthetic pathway, purification protocols, in-depth characterization, and explores its critical role in the development of advanced pharmaceutical agents. The content herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of functionalized adamantanes.

Introduction: The Strategic Value of the Adamantane Scaffold

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is more than a chemical curiosity; it is a cornerstone scaffold in medicinal chemistry.[1] Its rigid, cage-like structure provides a predictable three-dimensional framework that can precisely orient functional groups to optimize interactions with biological targets like enzyme active sites or receptor pockets.[2][3] The incorporation of an adamantane moiety into a drug candidate can significantly enhance its pharmacological profile by:

  • Increasing Lipophilicity: The bulky, hydrocarbon-rich cage improves membrane permeability and can enhance bioavailability, which is particularly useful for targets within the central nervous system.[1][4]

  • Improving Metabolic Stability: The adamantane core is sterically hindered and lacks easily oxidizable C-H bonds, which can protect nearby functional groups from metabolic degradation, thereby extending the drug's half-life.[4]

  • Enhancing Binding Affinity: The defined and rigid structure reduces the entropic penalty upon binding to a target, often leading to higher potency.[5]

This compound is a bifunctional intermediate that capitalizes on these benefits. The primary alcohol serves as a versatile handle for esterification, oxidation to an aldehyde or carboxylic acid, or conversion to amines and other functionalities. The methoxy group, a common feature in many approved drugs, modulates solubility and can participate in hydrogen bonding, while also blocking a potential site of metabolism.[3] This strategic combination makes it an invaluable precursor for creating libraries of novel compounds for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors and neurological agents.[3]

Synthesis and Purification: A Validated Two-Step Approach

While multiple synthetic routes to disubstituted adamantanes exist, a highly logical and efficient pathway to this compound proceeds from the commercially available 1,3-adamantanediol. This approach is predicated on the selective mono-methylation of one hydroxyl group, a transformation readily achieved via the classic Williamson ether synthesis.

Synthesis Workflow Overview

The overall synthetic strategy involves two key transformations: the preparation of the diol precursor and its subsequent selective methylation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Methylation cluster_2 Purification & Analysis A 1-Adamantanol B 1,3-Adamantanediol A->B Oxidative Hydroxylation C This compound B->C Williamson Ether Synthesis (NaH, CH₃I) D Crude Product C->D E Column Chromatography D->E F Pure Product E->F G Characterization (NMR, MS, IR) F->G

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of 1,3-Adamantanediol

The precursor, 1,3-adamantanediol, can be synthesized from 1-adamantanol through oxidative hydroxylation at the opposing bridgehead position. Several methods exist, with catalytic oxidation being a common and effective approach.[6][7]

Protocol 1: Catalytic Oxidation of 1-Adamantanol

  • Rationale: This protocol utilizes a cobalt-catalyzed oxidation system with N-hydroxyphthalimide (NHPI) as a radical mediator under an oxygen atmosphere. This method provides good yields for the hydroxylation of adamantane bridgehead positions.[7] The choice of acetic acid as a solvent is due to its ability to solubilize the reagents and its stability under oxidative conditions.

  • Materials:

    • 1-Adamantanol (1.0 eq)

    • N-hydroxyphthalimide (NHPI) (0.1 eq)

    • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (0.01 eq)

    • Glacial Acetic Acid

    • Oxygen (balloon or direct inlet)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-adamantanol, NHPI, and Co(OAc)₂·4H₂O.

    • Add glacial acetic acid to achieve a substrate concentration of approximately 0.5 M.

    • Flush the system with oxygen and maintain a positive pressure of oxygen (e.g., via a balloon).

    • Heat the reaction mixture to 70-80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction typically takes 24-48 hours.

    • Upon completion, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is a mixture of 1,3-adamantanediol and unreacted starting material.

    • Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure 1,3-adamantanediol.

ParameterValueReference
Starting Material1-Adamantanol[7]
Key ReagentsNHPI, Co(OAc)₂[7]
SolventAcetic Acid[7]
Temperature70-80 °C[7]
Typical Yield40-60%[7]
Step 2: Selective Monomethylation of 1,3-Adamantanediol

The conversion of one hydroxyl group to a methoxy ether is achieved via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism.[8][9]

Protocol 2: Williamson Ether Synthesis

  • Rationale: The key to this synthesis is the formation of an alkoxide nucleophile. Sodium hydride (NaH) is an ideal base for this purpose; it is strong, non-nucleophilic, and the only byproduct is hydrogen gas, which is easily removed.[10] The use of a slight excess of NaH (1.1 eq) ensures complete deprotonation of one hydroxyl group. The reaction is performed in an anhydrous polar aprotic solvent like THF to facilitate the SN2 reaction. Methyl iodide (CH₃I) is an excellent electrophile as it is a primary halide with a good leaving group.[9] Selective mono-methylation is generally favored due to the statistical advantage and potential electronic effects after the first methylation, though some di-methylated product may form.

  • Materials:

    • 1,3-Adamantanediol (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Methyl Iodide (CH₃I) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Wash the NaH dispersion with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1,3-adamantanediol in anhydrous THF to the NaH suspension. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 1 hour to ensure complete formation of the mono-alkoxide.

    • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C to destroy any excess NaH.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will be a mixture of the desired mono-methylated product, some di-methylated byproduct, and unreacted starting material. Purify via flash column chromatography (silica gel, ethyl acetate/hexane gradient).

ParameterValueRationale / Reference
Reaction TypeWilliamson Ether Synthesis (SN2)[8][9]
BaseSodium Hydride (NaH)Strong, non-nucleophilic base[10]
Methylating AgentMethyl Iodide (CH₃I)Highly reactive primary halide[9]
SolventAnhydrous THFPolar aprotic, facilitates SN2[9]
Temperature0 °C to Room Temp.Controls reactivity, ensures safety
Expected Yield75-90%High efficiency of SN2 on alkoxides

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following data are representative of pure this compound.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR δ (ppm) ~3.35 (s, 3H, -OCH₃): Sharp singlet characteristic of methoxy protons.[11]δ (ppm) ~3.20 (s, 2H, -CH₂OH): Singlet for the methylene protons adjacent to the hydroxyl group.δ (ppm) ~2.20-1.50 (m, 14H, Adamantane-H): Complex series of multiplets corresponding to the protons on the adamantane cage.δ (ppm) ~1.60 (s, 1H, -OH): Broad singlet for the hydroxyl proton, may be exchangeable with D₂O.
¹³C NMR δ (ppm) ~75-80 (C-OCH₃): Quaternary carbon attached to the methoxy group.δ (ppm) ~65-70 (-CH₂OH): Methylene carbon of the hydroxymethyl group.δ (ppm) ~50 (-OCH₃): Carbon of the methoxy group.[12]δ (ppm) ~30-45 (Adamantane-C): Multiple signals for the carbons of the adamantane cage.
Mass Spec (ESI+) m/z 197.15 [M+H]⁺, 219.13 [M+Na]⁺: Calculated for C₁₂H₂₀O₂ (MW: 196.29).
FT-IR ν (cm⁻¹) ~3400 (broad, O-H stretch): Indicates the presence of the hydroxyl group.ν (cm⁻¹) ~2900-2850 (C-H stretch): Strong signals from the adamantane cage.ν (cm⁻¹) ~1100 (C-O stretch): Strong signal characteristic of the ether linkage.

Applications as a Chemical Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for creating more complex, biologically active molecules.[3] The orthogonal nature of its two functional groups allows for selective, stepwise modifications.

Role in Lead Optimization and SAR Studies

The adamantane scaffold is a proven pharmacophore, present in approved drugs such as the anti-diabetic agent Saxagliptin and the antiviral Amantadine.[1][4] Intermediates like this compound are critical for exploring the chemical space around this privileged scaffold.

  • Derivatization of the Hydroxymethyl Group: The primary alcohol can be readily converted into a wide array of functionalities to probe interactions with a biological target.

  • Building Block for Enzyme Inhibitors: Adamantane derivatives are frequently used to develop inhibitors for enzymes with hydrophobic binding pockets. For instance, analogous structures are used as building blocks for inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic diseases.[3]

  • Scaffold for Neurological Agents: The high lipophilicity of the adamantane cage facilitates crossing the blood-brain barrier, making it an attractive scaffold for CNS-targeting drugs.[3] Memantine, an adamantane derivative, is used to treat Alzheimer's disease.[1]

Logical Derivatization Pathways

The following diagram illustrates how this compound can be used as a starting point for further synthesis.

G cluster_0 Oxidation cluster_1 Functional Group Interconversion cluster_2 Coupling Reactions A This compound B 3-Methoxy-1-formyladamantane (Aldehyde) A->B PCC or Dess-Martin E 3-Methoxy-1-(azidomethyl)adamantane (Azide) A->E 1. Tosylation 2. NaN₃ F Ester Derivatives A->F Acyl Chloride, Base G Ether Derivatives A->G Williamson Ether Synthesis (NaH, R-X) C 3-Methoxyadamantane-1-carboxylic acid B->C KMnO₄ or Jones D 3-Methoxy-1-(aminomethyl)adamantane (Primary Amine) E->D Reduction (H₂/Pd or LiAlH₄)

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages for researchers in medicinal chemistry and materials science. Its synthesis from readily available precursors via robust and well-understood chemical reactions makes it an accessible building block. The combination of the rigid, lipophilic adamantane core with versatile methoxy and hydroxymethyl functional groups provides a powerful platform for the rational design of novel molecules with enhanced pharmacological and material properties. This guide provides the foundational knowledge and validated protocols necessary to effectively synthesize, characterize, and utilize this important compound in advanced research and development programs.

References

Lipophilicity of 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The adamantane scaffold, a rigid, three-dimensional hydrocarbon, is a privileged structure in medicinal chemistry, often incorporated to enhance lipophilicity and improve pharmacokinetic properties. This guide provides a comprehensive technical analysis of the lipophilicity of a specific derivative, 3-Methoxy-1-hydroxymethyladamantane. We explore its lipophilic character through structural analysis, computational prediction, and a detailed framework for experimental determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the properties of adamantane-based compounds.

The Adamantane Moiety: A "Lipophilic Bullet" in Drug Design

The adamantane cage is a unique, perfectly symmetrical, and rigid hydrocarbon (C₁₀H₁₆). In medicinal chemistry, it is often referred to as a "lipophilic bullet" due to its ability to increase the lipophilicity and metabolic stability of a drug candidate.[1][2] Its three-dimensional structure provides a distinct advantage over flat aromatic rings, allowing for precise spatial orientation of functional groups to probe the active sites of enzymes and receptors.[3][4]

The incorporation of an adamantyl group can significantly improve a drug's pharmacokinetic profile by:

  • Enhancing Membrane Permeability: Increased lipophilicity often correlates with better passage through biological membranes, including the blood-brain barrier (BBB).[4]

  • Improving Metabolic Stability: The rigid hydrocarbon scaffold can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's plasma half-life.[4][5]

  • Increasing Bioavailability: By improving stability and absorption, the adamantane moiety can lead to higher overall bioavailability.[3]

The subject of this guide, this compound, is a functionalized derivative that balances the inherent lipophilicity of the adamantane core with polar groups, making it a versatile building block for further chemical synthesis and structure-activity relationship (SAR) studies.[6]

Structural Analysis and Functional Group Contributions to Lipophilicity

The overall lipophilicity of this compound is a composite of the contributions from its three key structural components: the adamantane core, the hydroxymethyl group, and the methoxy group.

  • Adamantane Core: The parent adamantane is highly lipophilic, with a calculated octanol/water partition coefficient (logP) ranging from approximately 2.6 to 4.24.[7][8][9][10] This value serves as a high baseline for any of its derivatives. Its inclusion is estimated to increase a molecule's cLogP by about 3.1 log units.[4]

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol functionality is strongly hydrophilic due to its ability to donate and accept hydrogen bonds. The presence of the hydroxymethyl group will significantly decrease the molecule's overall lipophilicity compared to the parent adamantane.

  • Methoxy Group (-OCH₃): The influence of a methoxy group is more nuanced. When attached to a non-aromatic system, it is considered a non-lipophilic substituent.[11] The oxygen atom can act as a hydrogen bond acceptor, which can offset the lipophilic character of the methyl group, leading to a slight decrease in overall lipophilicity compared to a simple methyl substituent.[11]

Therefore, the lipophilicity of this compound is expected to be a balance between the highly lipophilic adamantane cage and the two polar, hydrogen-bond-accepting oxygenated substituents.

Computational Prediction of Lipophilicity

Before undertaking laboratory experiments, in silico prediction provides a rapid and cost-effective estimation of a molecule's lipophilicity.[12][13][14][15] Lipophilicity is typically expressed as logP (the partition coefficient for a neutral compound between n-octanol and water) or logD (the distribution coefficient at a specific pH, which accounts for ionized species).[16][17]

Computational methods are broadly categorized into fragment-based and whole-molecule approaches.[18][19]

  • Fragment-based methods (e.g., ClogP): These calculate logP by summing the contributions of individual molecular fragments and applying correction factors.

  • Whole-molecule approaches (e.g., ALOGPS): These use topological indices, molecular properties, or machine learning algorithms trained on large datasets of experimentally determined logP values.[16][20]

A logical diagram illustrating the relationship between the molecular structure and its predicted lipophilicity is shown below.

G cluster_molecule This compound cluster_components Structural Components cluster_prediction Lipophilicity Prediction Structure Molecular Structure Adamantane Adamantane Core (Highly Lipophilic) Structure->Adamantane Methoxy Methoxy Group (-OCH₃) (Non-lipophilic, H-bond acceptor) Structure->Methoxy Hydroxymethyl Hydroxymethyl Group (-CH₂OH) (Hydrophilic, H-bond donor/acceptor) Structure->Hydroxymethyl PredictedLogP Predicted logP (Balanced Lipophilicity) Adamantane->PredictedLogP + contribution Methoxy->PredictedLogP ~0/- contribution Hydroxymethyl->PredictedLogP - contribution

Caption: Logical relationship between molecular components and predicted logP.

Table 1: Predicted Lipophilicity (cLogP) of Adamantane and Related Compounds

CompoundStructurePredicted cLogP (Representative Value)Rationale
AdamantaneC₁₀H₁₆~3.8[10]Baseline lipophilicity of the core scaffold.
Memantine1-amino-3,5-dimethyladamantane~3.28[21]Addition of a polar amino group and two lipophilic methyl groups.
This compound C₁₂H₂₀O₂~2.0 - 3.0 (Estimated) Addition of a very polar hydroxymethyl group and a non-lipophilic methoxy group significantly reduces the core lipophilicity.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The gold standard for experimentally determining logP is the shake-flask method , as recommended by the Organisation for Economic Co-operation and Development (OECD).[22] This direct method involves partitioning a compound between n-octanol and a buffered aqueous phase, followed by quantifying its concentration in each phase.[22][23]

Detailed Experimental Protocol: Shake-Flask logD₇.₄ Determination

This protocol is designed for determining the distribution coefficient at physiological pH (7.4), which is highly relevant for drug development.

1. Materials and Reagents:

  • This compound (test compound)

  • n-Octanol (HPLC grade or higher)

  • Phosphate-Buffered Saline (PBS), 0.01 M, pH 7.4

  • Dimethyl Sulfoxide (DMSO, for stock solution)

  • Deionized water

  • Vials with PTFE-lined caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and pH 7.4 PBS in a large separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[17][24] This step is critical to prevent volume changes during the experiment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[17][24]

  • Partitioning:

    • In a glass vial, combine the pre-saturated n-octanol and pre-saturated PBS. The ratio of the phases can be adjusted depending on the expected logD to ensure quantifiable concentrations in both layers.[23] A 1:1 ratio is a common starting point.

    • Spike the system with a small volume of the compound's stock solution (e.g., 10 µL into 1 mL of each phase) to achieve a final concentration suitable for the analytical method.

  • Equilibration: Securely cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10-15 minutes) to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the n-octanol layer and an aliquot from the aqueous (PBS) layer.

    • Dilute the aliquots as necessary with an appropriate solvent (e.g., mobile phase for HPLC).

    • Quantify the concentration of the compound in each phase using a validated analytical method like HPLC-UV or LC-MS.

3. Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

The final result is expressed as its base-10 logarithm:

logD₇.₄ = log₁₀(D)

Experimental Workflow Diagram

G Start Start: Prepare Reagents Prep Pre-saturate n-Octanol and PBS (pH 7.4) Start->Prep Stock Prepare 10 mM Stock Solution in DMSO Start->Stock Mix Combine Phases and Spike with Compound Prep->Mix Stock->Mix Shake Shake to Reach Equilibrium Mix->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Sample Sample Octanol and Aqueous Phases Centrifuge->Sample Analyze Quantify Concentration (e.g., HPLC-UV) Sample->Analyze Calculate Calculate logD = log([C]oct / [C]aq) Analyze->Calculate End End: Report logD Value Calculate->End

Caption: Workflow for the experimental determination of logD via the shake-flask method.

Conclusion and Implications for Drug Development

This guide provides a multi-faceted analysis of the lipophilicity of this compound.

  • Structural analysis indicates a balance between the highly lipophilic adamantane core and two polar substituents, the hydrophilic hydroxymethyl group and the non-lipophilic methoxy group.

  • Computational estimation places its logP in the moderately lipophilic range of 2.0 to 3.0, a "sweet spot" that is often targeted in drug design to balance solubility and permeability.[13]

  • Experimental determination via the gold-standard shake-flask method provides a robust and reliable means of verifying this critical parameter.

The moderate lipophilicity of this compound makes it an attractive scaffold. It possesses the advantageous structural and metabolic stability features of the adamantane cage while maintaining sufficient polarity to avoid the pitfalls of excessive lipophilicity, such as poor solubility, high plasma protein binding, and off-target toxicity.[12][13] As a versatile chemical intermediate, it offers medicinal chemists a valuable starting point for developing novel therapeutics targeting a wide range of biological systems.[6]

References

The Adamantane Scaffold Revisited: Exploring the Therapeutic Potential of Methoxy Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The adamantane cage, a rigid and lipophilic hydrocarbon scaffold, has long been a cornerstone in medicinal chemistry, giving rise to successful drugs such as the antiviral amantadine and the anti-Alzheimer's agent memantine. While amino-functionalized adamantanes have historically dominated the therapeutic landscape, recent attention has shifted towards derivatives with alternative substitutions that offer unique physicochemical properties and novel mechanisms of action. This technical guide provides a comprehensive exploration of methoxy adamantane derivatives, a promising class of compounds with diverse therapeutic potential. We will delve into their synthesis, mechanisms of action, and applications in key therapeutic areas, including metabolic disorders, neurodegenerative diseases, and viral infections. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and detailed experimental insights to accelerate the discovery and development of next-generation adamantane-based therapeutics.

The Adamantane Advantage: Why Methoxy Substitution Matters

The adamantane moiety's success in drug design can be attributed to its unique combination of properties. Its rigid, three-dimensional structure provides a well-defined scaffold for the precise spatial orientation of pharmacophoric groups, enhancing interactions with biological targets.[1] The inherent lipophilicity of the adamantane cage improves membrane permeability and can favorably influence a drug's pharmacokinetic profile.[2]

The introduction of a methoxy group (-OCH₃) to the adamantane scaffold imparts several key advantages:

  • Modulated Lipophilicity: While maintaining a high degree of lipophilicity crucial for penetrating biological membranes, the methoxy group introduces a polar ether functionality.[1]

  • Hydrogen Bonding Capability: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, enabling specific interactions with amino acid residues in target proteins.[1]

  • Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, and the ether linkage of the methoxy group is typically more stable than the amine functionalities in classic aminoadamantanes.

  • Stereochemical Control: Substitution at the C2 position of the adamantane cage allows for the introduction of stereocenters, enabling the synthesis of enantiomerically pure compounds with potentially distinct biological activities and improved safety profiles.[1]

These properties make methoxy adamantane derivatives attractive candidates for targeting a range of biological pathways.

Synthesis of Methoxy Adamantane Derivatives

The synthesis of methoxy adamantane derivatives can be achieved through several established chemical routes, primarily starting from adamantanol or halo-adamantane precursors.

Williamson Ether Synthesis

A versatile and widely used method for the preparation of ethers, the Williamson ether synthesis, is a primary route to 2-methoxyadamantane from 2-adamantanol.[3] The reaction proceeds via an SN2 mechanism.

  • Deprotonation: Dissolve 2-adamantanol in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Alkylation: Cool the reaction mixture to 0 °C and add methyl iodide (CH₃I) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-methoxyadamantane.

Synthesis of 1,2-Disubstituted Methoxy Adamantane Derivatives

More complex derivatives can be synthesized through rearrangements of adamantane precursors. For instance, the solvolysis of exo-1-(bromomethyl)adamantan-2-ol in a methanol/water mixture yields 1-(bromomethyl)-2-methoxyadamantane.[4]

  • Dissolve exo-1-(bromomethyl)adamantan-2-ol in a 3:1 mixture of methanol and water.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product, a mixture of the desired methoxy derivative, the corresponding diol, and an elimination product, using column chromatography on silica gel.

G cluster_synthesis Synthesis of Methoxy Adamantane Derivatives cluster_williamson Williamson Ether Synthesis cluster_disubstituted 1,2-Disubstituted Derivative Synthesis A 2-Adamantanol B Deprotonation (NaH in THF) A->B C 2-Adamantanol Alkoxide B->C D Alkylation (CH3I) C->D E 2-Methoxyadamantane D->E F exo-1-(bromomethyl)adamantan-2-ol G Solvolysis (MeOH/H2O, H2SO4 cat.) F->G H 1-(bromomethyl)-2-methoxyadamantane G->H

Caption: General synthetic routes to methoxy adamantane derivatives.

Therapeutic Applications of Methoxy Adamantane Derivatives

The unique structural features of methoxy adamantane derivatives have led to their exploration in several therapeutic areas.

Metabolic Disorders: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant area of research for adamantane ethers, including methoxy derivatives, is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is responsible for the conversion of inactive cortisone to the active glucocorticoid cortisol in key metabolic tissues.[5][6] Overactivity of 11β-HSD1 is implicated in obesity, type 2 diabetes, and metabolic syndrome.[5][6] The lipophilic adamantane cage is thought to facilitate entry into the enzyme's active site.[7]

Methoxy adamantane derivatives act as competitive inhibitors of 11β-HSD1, binding to the active site and preventing the conversion of cortisone to cortisol. This reduction in intracellular cortisol levels can lead to improved insulin sensitivity and a better metabolic profile. The adamantane moiety occupies a hydrophobic pocket within the enzyme, while the ether linkage and other substituents can form specific interactions with key amino acid residues, such as Ser170 and Tyr183, enhancing binding affinity and selectivity.[8]

G cluster_hsd1 Mechanism of 11β-HSD1 Inhibition Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Conversion Cortisol Cortisol (active) MetabolicEffects Adverse Metabolic Effects (e.g., Insulin Resistance) Cortisol->MetabolicEffects Activation HSD1->Cortisol MethoxyAdamantane Methoxy Adamantane Derivative MethoxyAdamantane->HSD1 Inhibition

Caption: Inhibition of the 11β-HSD1 pathway by methoxy adamantane derivatives.

The following table summarizes the in vitro potency of various adamantane derivatives as 11β-HSD1 inhibitors.

Compound ClassDerivativeIC₅₀ (nM) vs Human 11β-HSD1Reference
Adamantyl Ethanone Analogs4-pyridyl ether linker34-48[9]
Adamantyl Ethanone Analogs4-pyridyl sulfoxide linker34-48[9]
Adamantyl Ethanone AnalogsUnsubstituted phenyl ether linker50-70[10]
Adamantyl Amide DerivativesCompound 281.4 (Kᵢ)[11]
Adamantyl Triazoles-9.9[6]

Note: While specific IC₅₀ values for methoxy-substituted derivatives in these classes are not always explicitly reported in the provided search results, the adamantane ether and related structures demonstrate potent inhibition, suggesting that methoxy adamantane derivatives are a promising avenue for further optimization.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (as a source of 11β-HSD1), NADPH, and phosphate buffer.

  • Compound Addition: Add the test compounds (dissolved in DMSO) at various concentrations in a serial dilution.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, cortisone.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction.

  • Quantification: Quantify the amount of cortisol produced using a competitive binding assay, such as a scintillation proximity assay (SPA) with an anti-cortisol antibody and [³H]-cortisol tracer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC₅₀ value by fitting the concentration-response data to a suitable model, such as a four-parameter logistic equation.

Neurodegenerative Diseases

While amantadine and memantine are well-established aminoadamantane drugs for Parkinson's and Alzheimer's diseases, respectively, the potential of methoxy adamantane derivatives in this area is an emerging field of interest. The neuroprotective effects of adamantane derivatives are often attributed to their ability to modulate glutamatergic neurotransmission, particularly through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[12] However, other mechanisms may also be at play. For instance, some adamantane derivatives have shown neuroprotective effects through GABA-ergic mechanisms.[13]

The introduction of a methoxy group could fine-tune the interaction with these receptors or engage with other targets within the central nervous system. Further research is needed to elucidate the specific neuroprotective mechanisms of methoxy adamantane derivatives.

Antiviral Activity

The antiviral properties of adamantane derivatives were the first to be discovered, with amantadine's activity against the influenza A virus M2 proton channel being a classic example.[2] While many newer adamantane derivatives have been synthesized to overcome resistance, the exploration of methoxy-substituted analogs remains a promising area.

A notable example is 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA), which has demonstrated efficacy against Herpes Simplex Virus Type 2 (HSV-2).[9]

ABMA exhibits a dual antiviral mechanism against HSV-2. It has been shown to impair both virus entry into the host cell and the late stages of the viral lifecycle.[9] This multi-pronged attack could be advantageous in preventing the development of viral resistance.

VirusAssayEC₅₀ (µM)
HSV-2Cytopathic Effect Inhibition1.66
HSV-2Plaque Formation Reduction1.08
  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for HSV) in multi-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for a set adsorption period (e.g., 1 hour).

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaques to form (e.g., 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the viral plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a virus control (no compound). Determine the EC₅₀ value, the concentration that reduces the number of plaques by 50%.

G cluster_antiviral Antiviral Plaque Reduction Assay Workflow A Seed Host Cells B Infect with Virus A->B C Add Overlay with Test Compound B->C D Incubate C->D E Fix, Stain, and Count Plaques D->E F Calculate EC50 E->F

Caption: Experimental workflow for the plaque reduction assay.

Cytotoxicity and Safety Profile

A critical aspect of drug development is assessing the cytotoxicity of lead compounds to ensure a favorable therapeutic window. The MTT assay is a standard colorimetric method for evaluating the in vitro cytotoxicity of a compound.

Experimental Protocol: MTT Cytotoxicity Assay[1]
  • Cell Seeding: Seed a suitable cell line (e.g., A549 human lung carcinoma) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methoxy adamantane derivative for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control. Determine the IC₅₀ value, the concentration that reduces cell viability by 50%.

Future Directions and Conclusion

Methoxy adamantane derivatives represent a promising and relatively underexplored area of medicinal chemistry. The initial findings, particularly in the inhibition of 11β-HSD1 and as antiviral agents, warrant further investigation. Future research should focus on:

  • Systematic SAR Studies: A more systematic exploration of the structure-activity relationships of methoxy adamantane derivatives is needed to optimize their potency and selectivity for various targets.

  • Elucidation of Mechanisms: Further studies are required to fully understand the molecular mechanisms by which methoxy adamantane derivatives exert their therapeutic effects, particularly in the context of neuroprotection.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles in relevant animal models.

References

Adamantane C-H Functionalization: A Technical Guide from Discovery to Modern Synthetic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Adamantane, the simplest diamondoid, presents a unique scaffold in chemical sciences due to its rigid, strain-free, and highly symmetric tricyclic cage structure. Initially a chemical curiosity, its journey from discovery to a cornerstone in medicinal and material sciences has been driven by the development of methods to functionalize its robust C-H bonds. This technical guide provides an in-depth exploration of the history and evolution of adamantane functionalization. We will delve into the foundational discoveries, from its initial isolation and the game-changing synthesis by Schleyer, to the core chemical strategies that unlocked its potential. The narrative explains the causality behind experimental choices in electrophilic, free-radical, and modern transition-metal-catalyzed functionalization reactions. Detailed protocols, comparative data, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a comprehensive understanding of how to manipulate this remarkable hydrocarbon.

Part 1: The Genesis of Adamantane Chemistry

The story of adamantane is one of theoretical prediction followed by challenging isolation and, ultimately, a synthetic breakthrough that opened the floodgates of innovation.

From Hypothesis to Isolation: The Diamondoid Concept

The existence of a C₁₀H₁₆ hydrocarbon with a diamond-like structure was first hypothesized in 1924 by H. Decker, who termed the theoretical molecule "decaterpene".[1][2] It was not until 1933 that this prediction was validated when Czech chemists S. Landa and V. Machacek successfully isolated a few milligrams of the compound from petroleum through fractional distillation.[2][3][4] They named it "adamantane," derived from the Greek "adamantinos" (relating to steel or diamond), reflecting the similarity of its carbon framework to the diamond lattice.[1][2][4] However, its natural abundance of approximately 0.0004% in petroleum made isolation an impractical source for extensive study.[1]

Early Synthetic Efforts: The Prelog Challenge

The first chemical synthesis of adamantane was reported by Vladimir Prelog in 1941.[1][2][5] The multi-step process was arduous and resulted in a meager yield of just 0.16%, rendering it impractical for widespread chemical investigation.[2][4] For over a decade, adamantane remained a laboratory curiosity, its potential unrealized due to its sheer inaccessibility.

The Schleyer Breakthrough: A Practical Synthesis and the Dawn of a New Era

The pivotal moment in adamantane chemistry arrived in 1957 when Paul von Ragué Schleyer discovered a remarkably efficient synthesis. By treating tetrahydrodicyclopentadiene with a Lewis acid catalyst like aluminum chloride, he induced a complex series of carbocationic rearrangements that thermodynamically favored the formation of the highly stable adamantane cage.[1][6][7] This groundbreaking isomerization improved the yield to a practical 20-40%, and later optimizations have pushed it as high as 98%.[1][4] Schleyer's synthesis transformed adamantane from a rare novelty into a readily available chemical building block, single-handedly stimulating the characterization and functionalization studies that followed.[4][6]

Schleyer_Synthesis cluster_start Starting Material cluster_process Lewis Acid Catalysis cluster_product Product Start Tetrahydrodicyclopentadiene Process AlCl₃ or other Lewis Acid Start->Process Introduction of catalyst Rearrangement Series of Cationic 1,2-Hydride and Alkyl Shifts Process->Rearrangement Initiates isomerization Product Adamantane Rearrangement->Product Thermodynamically driven to most stable C₁₀H₁₆ isomer Photocatalysis_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) Product_radical Product Radical PC->Product_radical Reduces intermediate PC_star->PC Electron Transfer (SET) HAT_catalyst_ox Oxidized HAT-Cat• PC_star->HAT_catalyst_ox Oxidizes HAT-Cat HAT_catalyst H-Atom Transfer Catalyst (HAT-Cat) HAT_catalyst_ox->HAT_catalyst Regenerates Adamantyl_radical Adamantyl Radical (Ad•) HAT_catalyst_ox->Adamantyl_radical H-Atom Abstraction from Ad-H Adamantane Adamantane (Ad-H) Adamantyl_radical->Product_radical Adds to Alkene Alkene Alkene Acceptor (e.g., Acrylate) Product Functionalized Adamantane (Ad-Product) Product_radical->Product Reduction & Protonation

References

An In-depth Technical Guide to 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone for Advanced Drug Discovery and Materials Science

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-1-hydroxymethyladamantane (C12H20O2), a disubstituted adamantane derivative with significant potential in medicinal chemistry and materials science. The adamantane cage, a rigid and lipophilic scaffold, has been a cornerstone in the development of various therapeutics, and its strategic functionalization offers a pathway to novel molecular entities with enhanced pharmacological profiles.[1] This document delineates the structural attributes, a proposed synthetic pathway, in-depth analytical characterization protocols, and prospective applications of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this adamantane derivative in their research endeavors.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, a tricyclic alkane with a diamondoid structure, provides a unique three-dimensional and rigid framework that is highly attractive for drug design.[1] Its incorporation into a molecule can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The inherent stability and predictable geometry of the adamantane core allow for the precise spatial orientation of functional groups, making it an invaluable tool for probing the active sites of enzymes and receptors.

This compound is a bifunctional derivative, featuring a methoxy group and a hydroxymethyl group at the 1 and 3 positions of the adamantane cage. This disubstitution pattern opens up a wide array of possibilities for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. The presence of both a nucleophilic hydroxyl group and a metabolically stable methoxy group offers orthogonal handles for derivatization, enabling the exploration of diverse chemical space. Recently, this compound has been identified in the crude extract of Brevibacterium casei VRK 1, hinting at its natural occurrence and potential biological relevance, although its specific function remains to be elucidated.[2]

Physicochemical Properties and Structural Attributes

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting and boiling points, are not yet extensively documented in publicly available literature.

PropertyValueSource
Molecular Formula C12H20O2--INVALID-LINK--
Molecular Weight 196.29 g/mol --INVALID-LINK--
CAS Number 36964-32-6--INVALID-LINK--
Appearance White to off-white solid (predicted)General knowledge of adamantane derivatives
Solubility Soluble in organic solvents like methanol, ethanol, dichloromethane; sparingly soluble in water (predicted)General knowledge of adamantane derivatives

Proposed Synthesis and Purification Workflow

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-adamantanemethanol:

  • Hydroxylation at the C3 position: This can be achieved through a variety of methods known for the selective oxidation of the adamantane cage. One such method involves the use of strong oxidizing agents in a controlled manner. A well-documented procedure for the hydroxylation of adamantane derivatives is the use of a mixture of fuming nitric acid and sulfuric acid, followed by reduction.[3]

  • Methylation of the newly introduced hydroxyl group: The resulting 1,3-dihydroxyadamantane derivative can then be selectively methylated at one of the hydroxyl groups. Due to the steric hindrance of the adamantane cage, selective methylation might be challenging. A common method for methylation is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with a methylating agent (e.g., methyl iodide).

Synthesis_Workflow Start 1-Adamantanemethanol Step1 Step 1: Hydroxylation (e.g., HNO₃/H₂SO₄ then reduction) Start->Step1 Intermediate Adamantane-1,3-diol-methanol Step1->Intermediate Step2 Step 2: Selective Methylation (e.g., NaH, CH₃I) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Conceptual Framework

Step 1: Synthesis of Adamantane-1,3-diol-methanol

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, carefully add fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • Addition of Starting Material: Slowly add 1-adamantanemethanol to the acid mixture while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

  • Reduction: The intermediate nitrate ester is then reduced using a suitable reducing agent like hydrazine hydrate to yield the diol.[3]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of the adamantane-1,3-diol-methanol in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Reaction: Let the reaction proceed at room temperature overnight, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.3Singlet3H
-CH₂OH~3.5Singlet2H
Adamantane-H1.5 - 2.2Multiplets15H
-OHVariableBroad Singlet1H

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
-OCH₃~50
-CH₂OH~65
Adamantane C-1~70
Adamantane C-3~75
Adamantane CH~30-40
Adamantane CH₂~35-45

Rationale for Predicted Shifts: The chemical shifts are estimated based on standard values for similar functional groups and adamantane derivatives. The methoxy protons are expected to appear as a singlet around 3.3 ppm, while the methylene protons of the hydroxymethyl group would be slightly downfield due to the adjacent hydroxyl group. The adamantane protons will appear as a complex set of multiplets in the aliphatic region. In the ¹³C NMR spectrum, the carbon attached to the methoxy group and the hydroxymethyl carbon will be significantly downfield. The bridgehead carbons of the adamantane cage will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (alkane)2850-3000
C-O stretch (ether)1070-1150
C-O stretch (alcohol)1000-1260
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 196. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the hydroxymethyl group (-CH₂OH), and fragmentation of the adamantane cage.

Potential Applications in Drug Discovery and Beyond

The unique structural features of this compound make it a promising candidate for various applications, particularly in the field of drug discovery.

Applications cluster_drug_discovery Drug Discovery cluster_materials Materials Science Antiviral Antiviral Agents Neuroprotective Neuroprotective Agents Enzyme_Inhibitors Enzyme Inhibitors Polymers High-Performance Polymers Nanomaterials Functionalized Nanomaterials Core This compound Core->Antiviral Scaffold for viral entry inhibitors Core->Neuroprotective Leads for CNS drugs (e.g., Parkinson's) Core->Enzyme_Inhibitors Building block for active site probes Core->Polymers Monomer for thermally stable polymers Core->Nanomaterials Surface modification of nanoparticles

Caption: Potential applications of this compound.

  • Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral drugs. The lipophilic nature of the adamantane cage is thought to facilitate interaction with viral membranes or ion channels. This compound could serve as a scaffold for the development of new antiviral agents with improved efficacy and resistance profiles.

  • Neuroprotective Agents: The ability of adamantane derivatives to cross the blood-brain barrier has led to their investigation for the treatment of neurological disorders. Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease. The functional groups on this compound could be modified to target specific receptors or enzymes in the central nervous system.

  • Enzyme Inhibitors: The rigid adamantane scaffold can be used to design potent and selective enzyme inhibitors by positioning key functional groups in optimal orientations for binding. The hydroxyl and methoxy groups of the title compound can be used as anchor points for the attachment of pharmacophores.

  • Materials Science: The thermal stability and rigid structure of adamantane make it a suitable component for high-performance polymers and other advanced materials. This compound could be used as a monomer or a cross-linking agent to impart desirable properties to polymers.

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis, with significant potential in both medicinal chemistry and materials science. Its unique combination of a rigid, lipophilic adamantane core and two distinct functional groups provides a platform for the design and synthesis of novel molecules with tailored properties. While detailed experimental data on its synthesis and biological activity are still emerging, the foundational knowledge of adamantane chemistry strongly suggests that this compound will be a key player in the development of next-generation therapeutics and advanced materials. Further research into the synthesis, characterization, and biological evaluation of this compound is highly encouraged to fully unlock its potential.

References

The Adamantane Moiety: A Diamondoid Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Adamantane, a perfectly symmetrical, rigid tricyclic hydrocarbon, has transcended its origins as a chemical curiosity to become a cornerstone pharmacophore in modern medicinal chemistry. Its unique diamondoid structure confers a combination of desirable physicochemical properties—notably exceptional lipophilicity, steric bulk, and metabolic stability—that medicinal chemists can strategically leverage to overcome pharmacokinetic and pharmacodynamic challenges. This guide provides an in-depth exploration of the adamantane core, elucidating the fundamental principles that govern its utility and offering practical insights into its application. We will dissect the mechanistic basis for its success in clinically approved drugs, from iconic antivirals to neuroprotective and antidiabetic agents, and provide detailed experimental protocols for the synthesis and evaluation of adamantane-based compounds. This document is intended to serve as a comprehensive resource for drug development professionals seeking to harness the power of this remarkable scaffold.

The Adamantane Advantage: Physicochemical Properties and Strategic Implications

The adamantane cage is more than just a bulky, lipophilic appendage; it is a strategic tool for molecular design. Its rigid, strain-free framework, composed of three fused cyclohexane rings in a chair conformation, provides a predictable and stable anchor for pharmacophoric elements.[1] This rigidity allows for the precise spatial orientation of functional groups, a critical factor for optimizing interactions with biological targets.[2][3]

Lipophilicity and Bioavailability: The "Lipophilic Bullet"

One of the most exploited features of adamantane is its pronounced lipophilicity.[4][5] The incorporation of an adamantyl group can dramatically increase the overall lipophilicity of a molecule, a property often referred to as the "lipophilic bullet" effect.[4][6] This is a key strategy for enhancing a drug's ability to cross cellular membranes and the blood-brain barrier (BBB).[2][6] For instance, the increased lipophilicity conferred by the adamantane moiety is crucial for the central nervous system (CNS) penetration of drugs like Memantine.[2][6]

Steric Shielding and Metabolic Stability

The steric bulk of the adamantane cage can physically obstruct the access of metabolic enzymes to nearby functional groups.[2][7] This "steric shielding" effect can significantly reduce the rate of metabolic degradation, thereby prolonging the plasma half-life of a drug and improving its overall pharmacokinetic profile.[2][7][8] This inherent resistance to metabolism is a significant advantage in drug design, reducing the likelihood of rapid clearance and the formation of potentially toxic metabolites.[9][10]

A Scaffold to Escape "Flatland"

Modern drug discovery has often been criticized for its over-reliance on flat, aromatic structures. Adamantane offers a robust, three-dimensional alternative that allows for the exploration of different chemical space.[2][3] Substituting phenyl rings with an adamantane cage can introduce desirable 3D character, potentially leading to improved binding affinity and selectivity for the target protein.[2]

Data Presentation: Physicochemical Properties of Adamantane and Key Derivatives

The following table summarizes key physicochemical parameters for adamantane and several clinically important derivatives, illustrating the impact of the adamantane core and its substitutions.

CompoundMolecular FormulaMolar Mass ( g/mol )LogP (Predicted)pKaTherapeutic Use
Adamantane C₁₀H₁₆136.24[1]~3.3[11]N/AScaffold
Amantadine C₁₀H₁₇N151.25~2.4~10.1Antiviral, Antiparkinsonian
Rimantadine C₁₂H₂₁N179.30~3.3~10.3Antiviral
Memantine C₁₂H₂₁N179.30~3.4~10.3Alzheimer's Disease
Saxagliptin C₁₈H₂₅N₃O₂315.41~1.4~7.9Type 2 Diabetes

Adamantane in Action: Case Studies of Approved Drugs

The versatility of the adamantane scaffold is best illustrated by its successful incorporation into a diverse array of clinically approved drugs.

Antiviral Agents: Blocking the M2 Proton Channel

The first therapeutic breakthrough for adamantane derivatives came with the discovery of their antiviral activity against the influenza A virus.[2]

  • Amantadine and Rimantadine: These drugs function by targeting the M2 protein, a proton-selective ion channel essential for the viral replication cycle.[12][13] The adamantane cage physically blocks the M2 channel, preventing the influx of protons into the virion.[13][14] This inhibition of acidification halts the uncoating of the virus and the release of its genetic material into the host cell, effectively terminating the infection.[12][15]

Diagram: Mechanism of Amantadine Action

G cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome M2 M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP Proton Influx Viral Replication Viral Replication vRNP->Viral Replication Uncoating & Release H_ion_in H+ (Protons) H_ion_out H+ H_ion_out->M2 Acidification Amantadine Amantadine Amantadine->M2 BLOCKS

Caption: Amantadine blocks the M2 proton channel, preventing viral uncoating.

Neuroprotective Agents: Modulating the NMDA Receptor

Adamantane's ability to cross the BBB has made it a valuable scaffold for drugs targeting the central nervous system.

  • Memantine: Used in the treatment of moderate-to-severe Alzheimer's disease, memantine is a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[16][17][18] In pathological conditions, excessive glutamate activity leads to prolonged NMDA receptor activation and excitotoxicity.[19] Memantine, with its adamantane moiety, enters and blocks the NMDA receptor's ion channel only when it is excessively open, thereby preventing pathological calcium influx without disrupting normal synaptic transmission.[16][19]

Diagram: Memantine's Mechanism at the NMDA Receptor

G cluster_normal Normal Synaptic Activity cluster_pathological Pathological (Excess Glutamate) Normal_Receptor NMDA Receptor Channel Closed Physiological Ca2+ Influx Physiological Ca2+ Influx Normal_Receptor->Physiological Ca2+ Influx Brief Opening Glutamate_Glycine Glutamate & Glycine Glutamate_Glycine->Normal_Receptor Transient Binding Path_Receptor NMDA Receptor Persistently Open Excitotoxicity Excitotoxicity Path_Receptor->Excitotoxicity Excessive Ca2+ Influx Excess_Glutamate Excess Glutamate Excess_Glutamate->Path_Receptor Sustained Binding Memantine Memantine Memantine->Path_Receptor Blocks Open Channel

Caption: Memantine selectively blocks excessively open NMDA receptor channels.

Antidiabetic Agents: Inhibiting DPP-4

The adamantane scaffold is also present in drugs for metabolic diseases.

  • Saxagliptin: This is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1.[8][20] By inhibiting DPP-4, saxagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The adamantane group in saxagliptin contributes to its potent and long-acting binding to the DPP-4 enzyme.[1][8]

Experimental Protocols: Synthesis and Bioassays

A core principle of this guide is to provide actionable, field-proven methodologies. The following protocols are illustrative of standard procedures in the synthesis and evaluation of adamantane-based compounds.

Synthesis Protocol: A Two-Step Synthesis of Memantine Hydrochloride

This protocol describes a concise and efficient synthesis of memantine hydrochloride from 1,3-dimethyl-adamantane, adapted from a reported procedure.[12][21]

Step 1: Formation of N-Formamido-3,5-dimethyl-adamantane

  • In a suitable reaction vessel, slowly add 1,3-dimethyl-adamantane (1.2 mol) to nitric acid (12.0 mol) at 20–25 °C over a period of 30 minutes with continuous stirring.

  • Continue stirring for 1 hour.

  • Add formamide (10.8 mol) to the mixture over 30 minutes.

  • Heat the reaction mixture to 85 °C and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to 5–10 °C.

  • Pour the cooled reaction mixture into ice-cold water (2000 mL) and extract with dichloromethane (2400 mL).

  • Wash the organic layer sequentially with a 10% sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield N-formamido-3,5-dimethyl-adamantane.

Step 2: Hydrolysis to Memantine Hydrochloride

  • In a round-bottom flask, combine N-formamido-3,5-dimethyl-adamantane (0.06 mol), water (36 mL), and a 36% solution of hydrochloric acid (0.51 mol).

  • Stir the mixture for 10 minutes, then heat to reflux for 1 hour.

  • Concentrate the reaction mixture to approximately half its volume under vacuum.

  • Add n-hexane (20 mL) to the concentrated solution and heat to reflux for 30 minutes.

  • Cool the mixture to 5–10 °C for 1 hour to precipitate the product.

  • Filter the white solid, wash with cold ethyl acetate, and dry under vacuum to obtain memantine hydrochloride.[12]

Diagram: Synthetic Workflow for Memantine HCl

G Start 1,3-Dimethyl-adamantane Intermediate N-Formamido-3,5-dimethyl-adamantane Start->Intermediate 1. Nitric Acid 2. Formamide (85°C) Product Memantine HCl Intermediate->Product HCl, H₂O (Reflux)

Caption: A two-step synthesis of Memantine HCl from 1,3-dimethyl-adamantane.

Bioassay Protocol: NMDA Receptor Binding Assay using [³H]MK-801

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the NMDA receptor channel, a common method for evaluating potential neuroprotective agents like memantine.[2][9][13]

1. Membrane Preparation: a. Homogenize rat brain tissue (e.g., cerebral cortex) in 10 volumes of ice-cold 0.32 M sucrose. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Centrifuge the resulting supernatant at 18,000 x g for 20 minutes. d. Resuspend the pellet in 10 volumes of 5 mM Tris-HCl (pH 7.7) and centrifuge at 8,000 x g for 20 minutes. e. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. f. Wash the pellet multiple times with Tris-HCl buffer to remove endogenous glutamate and glycine.[9] g. Resuspend the final pellet in assay buffer and determine protein concentration.

2. Binding Assay: a. In a 96-well plate, combine:

  • 50 µL of prepared brain membranes.
  • 50 µL of test compound at various concentrations (or vehicle for total binding).
  • 50 µL of [³H]MK-801 (e.g., 5 nM final concentration).[13] b. For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM) instead of the test compound.[13] c. Incubate the plate at 25°C for 180 minutes.[13] d. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. e. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) using non-linear regression analysis. d. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Conclusion

The adamantane scaffold continues to be a fertile ground for drug discovery.[9] Current research is exploring its use in developing novel anticancer, antibacterial, and immunomodulatory agents.[9][22] Hybridization strategies, which combine the adamantane moiety with other known pharmacophores, are yielding molecules with dual or multi-target activities, opening new avenues for treating complex diseases.[9]

References

Methodological & Application

Application Note & Protocol: A Strategic Synthesis of 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adamantane and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their unique rigid, cage-like structure, which imparts desirable properties such as high thermal stability and lipophilicity.[1] 3-Methoxy-1-hydroxymethyladamantane is a bifunctional adamantane derivative with potential applications as a building block in the synthesis of novel pharmaceuticals and advanced polymers. The methoxy group offers a site for potential metabolic stability, while the hydroxymethyl group provides a reactive handle for further chemical modifications. This document provides a detailed, multi-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by literature precedents.

Synthetic Strategy Overview

The synthesis of this compound is approached through a strategic four-step sequence starting from the commercially available 1-adamantanecarboxylic acid. This pathway is designed for efficiency and control over the introduction of functional groups at the C1 and C3 positions of the adamantane core. The key transformations include:

  • Hydroxylation: Introduction of a hydroxyl group at the C3 position.

  • Esterification: Protection of the carboxylic acid at the C1 position as a methyl ester.

  • Methylation: Conversion of the C3 hydroxyl group to a methoxy ether via Williamson ether synthesis.

  • Reduction: Conversion of the methyl ester at the C1 position to a hydroxymethyl group.

This step-by-step approach allows for the selective modification of each functional group, minimizing side reactions and facilitating purification.

Synthesis_Workflow A 1-Adamantanecarboxylic Acid B 3-Hydroxy-1-adamantanecarboxylic Acid A->B Oxidation (HNO₃, H₂SO₄) C Methyl 3-hydroxy-1-adamantanecarboxylate B->C Fischer Esterification (CH₃OH, H₂SO₄) D Methyl 3-methoxy-1-adamantanecarboxylate C->D Williamson Ether Synthesis (NaH, CH₃I) E This compound D->E Reduction (LiAlH₄)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid

The initial step involves the regioselective hydroxylation of 1-adamantanecarboxylic acid at the tertiary C-H bond of the adamantane cage. This is achieved through an oxidative process using a mixture of nitric and sulfuric acids.[2]

Protocol:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, place 1-adamantanecarboxylic acid.

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (98%) to the flask with continuous stirring.

  • Once the acid has dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for the specified time.

  • Pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • The white precipitate of 3-hydroxy-1-adamantanecarboxylic acid is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

Expert Commentary: The use of a strong acid mixture facilitates the oxidation of the adamantane core. Maintaining a low temperature is crucial to control the reaction rate and prevent unwanted side reactions.

ParameterValue
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 2.6 : 20[2]
Temperature0°C[2]
Expected Yield~77%[2]
Part 2: Synthesis of Methyl 3-hydroxy-1-adamantanecarboxylate

The carboxylic acid is converted to its methyl ester via Fischer esterification to prevent its interference in the subsequent reduction step.[3]

Protocol:

  • Suspend 3-hydroxy-1-adamantanecarboxylic acid in an excess of methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture with stirring for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by column chromatography if necessary.

Expert Commentary: Using methanol as the solvent drives the equilibrium towards the ester product. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[3]

ParameterValue
SolventMethanol (excess)
CatalystConcentrated H₂SO₄
Reaction ConditionReflux
Expected Yield>90%
Part 3: Synthesis of Methyl 3-methoxy-1-adamantanecarboxylate

The hydroxyl group at the C3 position is methylated using the Williamson ether synthesis. This reaction proceeds via an S\N2 mechanism where an alkoxide nucleophile attacks an alkyl halide.[4][5]

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve methyl 3-hydroxy-1-adamantanecarboxylate in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • Cool the mixture back to 0°C and add methyl iodide (CH₃I) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Expert Commentary: The use of a strong, non-nucleophilic base like NaH is essential for the complete deprotonation of the alcohol to form the alkoxide.[6] Anhydrous conditions are critical as NaH reacts violently with water. The S\N2 reaction works best with a primary alkyl halide like methyl iodide.[7][8]

ParameterValue
BaseSodium Hydride (NaH)
Methylating AgentMethyl Iodide (CH₃I)
SolventAnhydrous THF
AtmosphereInert (Argon or Nitrogen)
Expected YieldHigh
Part 4: Synthesis of this compound

The final step is the reduction of the methyl ester to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol:

  • Under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF in a three-necked flask.

  • Cool the suspension to 0°C.

  • Dissolve methyl 3-methoxy-1-adamantanecarboxylate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the flask to 0°C and quench the reaction by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, this compound.

Expert Commentary: LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols.[9] The workup procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts for easy removal.

ParameterValue
Reducing AgentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Diethyl Ether or THF
AtmosphereInert (Argon or Nitrogen)
Expected YieldHigh

Conclusion

This application note outlines a robust and logical synthetic route to this compound from 1-adamantanecarboxylic acid. Each step is based on well-established organic transformations, and the protocol provides detailed, practical guidance for researchers. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

References

Application Notes & Protocols: Leveraging 3-Methoxy-1-hydroxymethyladamantane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold represents a unique and powerful tool in medicinal chemistry, offering a rigid, three-dimensional, and lipophilic core that can significantly enhance the pharmacological properties of therapeutic agents.[1][2] This guide focuses on a specific, functionalized derivative, 3-Methoxy-1-hydroxymethyladamantane (CAS: 36964-32-6) , exploring its strategic application in drug discovery campaigns.[3] We provide a detailed examination of its physicochemical rationale, potential therapeutic applications, and a series of robust, field-proven protocols for its integration into lead optimization and characterization workflows. These methodologies are designed to be self-validating, providing researchers with the practical tools needed to assess solubility, metabolic stability, and cellular target engagement.

The Adamantane Advantage: A Physicochemical Rationale

The utility of the adamantane moiety in drug design is rooted in its distinct structural and physical properties.[4] Its cage-like hydrocarbon structure is not merely a passive scaffold but an active contributor to a molecule's overall profile.

  • Lipophilicity and CNS Penetration: The adamantane core is highly lipophilic, a property that can be strategically employed to enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[2] The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) of a compound, which may be beneficial for targeting the central nervous system (CNS).[2]

  • Metabolic Shielding: The rigid, sterically hindered adamantane cage can protect adjacent functional groups from rapid metabolic degradation by enzymes, thereby increasing a drug's plasma half-life and overall stability.[2][5]

  • Three-Dimensional Scaffolding: Unlike flat aromatic rings, the adamantane cage provides a precise three-dimensional orientation for substituents. This allows for a more effective exploration of the topological space within a target's binding pocket, potentially leading to enhanced potency and selectivity.[2][6]

The Specific Role of this compound:

This particular derivative offers two key functional "handles" that expand its utility:

  • The 1-Hydroxymethyl Group (-CH₂OH): This primary alcohol provides a reactive site for further chemical modification. It is an ideal attachment point for creating prodrugs (e.g., esters) to improve solubility or for linking the adamantane core to other pharmacophores in hybridization strategies.[7]

  • The 3-Methoxy Group (-OCH₃): The methoxy group is a prevalent feature in many approved drugs.[8] It can improve physicochemical properties, influence metabolic behavior, and participate in crucial binding interactions within a target protein, often acting as a hydrogen bond acceptor.[8][9] Its presence on the adamantane core subtly modulates the molecule's polarity and electronic properties.

The strategic workflow for incorporating and validating this scaffold is outlined below.

G cluster_0 Scaffold Integration & Hypothesis cluster_1 Experimental Validation cluster_2 Data Analysis & Decision Start Identify Lead Compound (e.g., with suboptimal PK/potency) Incorporate Synthetically Incorporate This compound (or a derivative) Start->Incorporate Optimization Need Hypothesis Hypothesize Improved Properties: - Increased Metabolic Stability - Enhanced Target Binding - Favorable Solubility Profile Incorporate->Hypothesis Solubility Protocol 1: Kinetic Solubility Assay Hypothesis->Solubility Metabolism Protocol 2: In Vitro Metabolic Stability (Microsomal Assay) Hypothesis->Metabolism Target Protocol 3: Cellular Target Engagement (CETSA) Hypothesis->Target Analyze Analyze & Compare Data (Pre- vs. Post-Modification) Solubility->Analyze Metabolism->Analyze Target->Analyze Decision Go/No-Go Decision for Further Preclinical Development Analyze->Decision

Figure 1: A generalized workflow for integrating this compound into a drug discovery program.

Core Application Protocols

The following protocols provide standardized methods for assessing the key physicochemical and biological properties of compounds containing the this compound scaffold.

Protocol 1: High-Throughput Kinetic Solubility Assessment

Causality: Solubility is a cornerstone of drug discovery, profoundly impacting bioavailability and the reliability of biological assay results.[10] While the adamantane core increases lipophilicity, potentially lowering aqueous solubility, the methoxy and hydroxymethyl groups add polarity. This assay provides a rapid and resource-efficient method to quantify the kinetic solubility of new derivatives, which is crucial for early-stage decision-making.[11]

Methodology: Nephelometric Assay [11]

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the test compound (and controls) in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup:

    • Using a 96- or 384-well microtiter plate, dispense 2 µL of the DMSO stock solution into designated wells.

    • Include wells with DMSO only as a negative control (baseline scatter).

  • Assay Execution:

    • Add 98 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

    • Seal the plate and mix thoroughly on a plate shaker for 5 minutes.

    • Incubate the plate at room temperature (or 37°C) for 2 hours to allow precipitation to equilibrate.[11]

  • Measurement:

    • Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated (insoluble) compound.

  • Data Analysis:

    • Subtract the average reading from the DMSO-only wells from all test compound wells.

    • The concentration at which a significant increase in light scattering is observed above the baseline is defined as the kinetic solubility limit. This can be determined by running a serial dilution of the compound.

Parameter Description Significance in Drug Discovery
Kinetic Solubility The concentration of a compound in an aqueous buffer at which it begins to precipitate out of solution under specific, non-equilibrium conditions.A key early indicator of potential bioavailability issues. Compounds with very low solubility (<1 µM) may be difficult to formulate and can produce artifacts in biological assays.[12]
Precipitation The formation of a solid from a supersaturated solution.In this assay, it is the primary endpoint measured by light scattering. High precipitation indicates low solubility.
Protocol 2: In Vitro Metabolic Stability Assessment

Causality: A primary reason for incorporating the adamantane scaffold is to enhance metabolic stability.[13] This assay tests that hypothesis directly by measuring the rate at which the compound is metabolized by key drug-metabolizing enzymes found in liver microsomes.[14][15] A slow rate of metabolism (high stability) suggests a longer in vivo half-life, which is often a desirable drug property.[16]

Methodology: Liver Microsomal Stability Assay [15]

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM working solution in the incubation buffer.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Solution: Prepare a 10 mM stock of NADPH (cofactor for CYP450 enzymes) in buffer.

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and test compound solution to 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsomal/compound mixture (final NADPH concentration: 1 mM).

    • Incubate at 37°C in a shaking water bath.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Control Incubations:

    • Negative Control: Run a parallel incubation without adding NADPH to control for non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic instability (e.g., Verapamil, Testosterone) to validate the assay performance.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

G cluster_0 Phase I Metabolism (CYP450s in Microsomes) cluster_1 Phase II Metabolism (Requires Cytosol) compound This compound Derivative p1 Hydroxylation (at adamantane bridgehead) compound:f0->p1 Oxidation p2 O-Demethylation (at methoxy group) compound:f0->p2 Oxidation metabolites Metabolite 1 (Hydroxylated) Metabolite 2 (Demethylated) p1->metabolites p2->metabolites p3 Glucuronidation (at hydroxyl groups) metabolites->p3 Conjugation

Figure 2: Potential metabolic pathways for an adamantane derivative, highlighting Phase I reactions testable with microsomes.

Protocol 3: Cellular Target Engagement Validation

Causality: Demonstrating that a compound physically interacts with its intended protein target within a live cell is a critical validation step.[17] It provides confidence that the observed biological effects are due to an on-target mechanism.[18] The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[19][20]

Methodology: Cellular Thermal Shift Assay (CETSA) [20]

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein to ~80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a sufficient time (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as an unheated control.

    • Immediately cool the samples on ice.

  • Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step separates the soluble (non-denatured) protein fraction (supernatant) from the aggregated (denatured) protein fraction (pellet).

  • Protein Quantification:

    • Collect the supernatant from each sample.

    • Analyze the amount of soluble target protein remaining in the supernatant using a method like Western Blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating increased thermal stability of the target protein.

G cluster_0 Vehicle Control (No Ligand) cluster_1 Compound Treated (Ligand Bound) start Treat Cells with Compound or Vehicle (DMSO) heat Heat Cell Lysates (Temperature Gradient) start->heat centrifuge Centrifuge to Separate Soluble vs. Aggregated Protein heat->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify unbound Unbound Target (Less Stable) denatured Denatured & Aggregated Protein unbound->denatured Low Temp. bound Bound Target (More Stable) soluble Soluble Protein bound->soluble High Temp. curve Generate Thermal Shift Curve quantify->curve

Figure 3: Conceptual workflow of the Cellular Thermal Shift Assay (CETSA) for validating target engagement.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for contemporary drug discovery. Its unique combination of a rigid, lipophilic core with strategically placed functional groups provides medicinal chemists with a powerful tool to overcome common challenges in lead optimization, such as poor metabolic stability and suboptimal target binding.[4][5] The protocols detailed in this guide offer a robust framework for systematically evaluating the impact of this scaffold on key drug-like properties. By integrating these methods, research teams can make more informed, data-driven decisions, ultimately accelerating the progression of promising therapeutic candidates.

References

Application Notes and Protocols: 3-Methoxy-1-hydroxymethyladamantane as a Versatile Building Block in Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its unique combination of rigidity, high lipophilicity, and metabolic stability.[1][2] These characteristics make it a "privileged" structural motif for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3] This guide focuses on a specific, bifunctional derivative, 3-Methoxy-1-hydroxymethyladamantane , a building block designed for strategic incorporation into complex molecular architectures. The molecule features a chemically robust methoxy group that modulates solubility and electronic properties, and a versatile primary alcohol (hydroxymethyl group) that serves as a reactive handle for a wide array of synthetic transformations.[4][5] We provide an in-depth analysis of its reactivity, detailed experimental protocols for its use, and insights into the strategic rationale for its application in drug discovery and materials science.

Overview of this compound

This derivative combines the structural benefits of the adamantane cage with the distinct functionalities of an ether and a primary alcohol. The bridgehead substitution at positions 1 and 3 ensures a defined spatial relationship between the two groups, which can be critical for orienting pharmacophores in drug-receptor interactions.[4]

Causality Behind the Structure:

  • Adamantane Core: Provides a rigid, three-dimensional, and highly lipophilic anchor. Its saturated hydrocarbon framework is exceptionally stable and resistant to metabolic degradation, often improving a drug candidate's half-life.[2]

  • Methoxy Group (-OCH₃): The methoxy group is generally unreactive under common synthetic conditions. It enhances lipophilicity while also being capable of acting as a hydrogen bond acceptor in ligand-target binding interactions.[5][6] Its presence can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[7]

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is the key reactive center, serving as a versatile point of attachment or further functionalization. It allows the adamantane moiety to be seamlessly integrated into larger molecules through common and high-yielding chemical reactions.

Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 36964-32-6[4][8]
Molecular Formula C₁₂H₂₀O₂[4]
Molecular Weight 196.29 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, THF, ethyl acetate. Insoluble in water.
Plausible Synthetic Workflow

While this compound is commercially available, understanding its synthesis provides insight into adamantane chemistry. A logical route begins with the readily available 1-adamantanecarboxylic acid.[9][10] The synthesis involves functionalization at the C-3 bridgehead followed by modification of the carboxyl group.

G A 1-Adamantanecarboxylic Acid B 3-Hydroxy-1-adamantanecarboxylic Acid A->B Oxidation (e.g., H₂SO₄/HNO₃) C 3-Methoxy-1-adamantanecarboxylic Acid B->C Methylation (e.g., MeI, base) D 3-Methoxy-1-adamantanecarbonyl Chloride C->D Acyl Chloride Formation (e.g., SOCl₂) E This compound D->E Reduction (e.g., NaBH₄)

Caption: Plausible synthetic pathway to the target building block.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems almost entirely from the reactivity of the hydroxymethyl group. This primary alcohol can be readily converted into a variety of other functional groups, making it a versatile hub for divergent synthesis.

G cluster_main A This compound B Ester Derivatives (R-COO-CH₂-Ad-OCH₃) A->B Esterification (RCOOH, DCC or RCOCl, Py) C Ether Derivatives (R-O-CH₂-Ad-OCH₃) A->C Etherification (NaH, then R-X) D Halide/Sulfonate Derivatives (X-CH₂-Ad-OCH₃) X = Br, I, OTs, OMs A->D Activation/Substitution (PBr₃, SOCl₂, TsCl) E Aldehyde Derivative (OHC-Ad-OCH₃) A->E Mild Oxidation (PCC, DMP) F Carboxylic Acid Derivative (HOOC-Ad-OCH₃) E->F Strong Oxidation (KMnO₄, Jones)

Caption: Key synthetic transformations of the hydroxymethyl group.

Esterification

Rationale: Esterification is a straightforward method to connect the adamantane moiety to carboxylic acid-containing molecules, such as amino acids, fatty acids, or other drug fragments. The resulting ester bond can also serve as a biodegradable linker in prodrug design.

Williamson Ether Synthesis

Rationale: Forming an ether linkage provides a stable, non-hydrolyzable connection. This is ideal when a permanent tether is required to join the lipophilic adamantane group to another part of a target molecule.

Conversion to Electrophiles (Halides and Sulfonates)

Rationale: This is arguably the most powerful application. Converting the hydroxyl group into a good leaving group (e.g., bromide, tosylate) transforms the benzylic carbon into an electrophilic site. This activated intermediate can then react with a wide range of nucleophiles (amines, thiols, azides, carbanions), enabling the construction of diverse C-N, C-S, C-O, and C-C bonds. This two-step sequence is a cornerstone of building block chemistry.[11]

Oxidation

Rationale: Oxidation of the primary alcohol to an aldehyde or carboxylic acid opens up new avenues of reactivity. The aldehyde can participate in reductive amination, Wittig reactions, and aldol chemistry. The carboxylic acid can be used to form amides, which are fundamental linkages in many pharmaceuticals.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and serve as a reliable starting point for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of an Exemplary Ester Derivative

This protocol details the esterification with 4-nitrobenzoic acid, a common model substrate.

  • Reaction: this compound + 4-Nitrobenzoyl chloride → (3-Methoxy-1-adamantyl)methyl 4-nitrobenzoate

  • Materials:

    • This compound (1.0 g, 5.09 mmol)

    • 4-Nitrobenzoyl chloride (1.04 g, 5.60 mmol, 1.1 equiv)

    • Pyridine (1.5 mL, dried)

    • Dichloromethane (DCM, 25 mL, anhydrous)

  • Procedure:

    • Dissolve this compound in anhydrous DCM (25 mL) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add pyridine (1.5 mL) and cool the solution to 0 °C in an ice bath.

    • Add a solution of 4-nitrobenzoyl chloride in DCM (5 mL) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Purification:

    • Quench the reaction with 1 M HCl (20 mL) and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.

Protocol 2: Synthesis of a Key Intermediate: 3-Methoxy-1-(bromomethyl)adamantane

This protocol is critical for preparing the building block for nucleophilic substitution reactions.

  • Reaction: this compound → 3-Methoxy-1-(bromomethyl)adamantane

  • Materials:

    • This compound (1.0 g, 5.09 mmol)

    • Phosphorus tribromide (PBr₃) (0.53 mL, 5.60 mmol, 1.1 equiv)

    • Diethyl ether (25 mL, anhydrous)

  • Procedure:

    • Dissolve this compound in anhydrous diethyl ether (25 mL) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath with vigorous stirring.

    • Add PBr₃ dropwise via syringe over 15 minutes. A white precipitate may form.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over crushed ice (approx. 50 g).

    • Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash carefully with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bromide, which can often be used in the next step without further purification. If needed, purification can be achieved by chromatography on silica gel (using hexanes).

Protocol 3: Nucleophilic Substitution with an Amine

This protocol demonstrates the use of the brominated intermediate to form a C-N bond.

  • Reaction: 3-Methoxy-1-(bromomethyl)adamantane + Morpholine → 4-((3-Methoxy-1-adamantyl)methyl)morpholine

  • Materials:

    • 3-Methoxy-1-(bromomethyl)adamantane (from Protocol 2, ~5.09 mmol)

    • Morpholine (1.33 mL, 15.27 mmol, 3.0 equiv)

    • Potassium carbonate (K₂CO₃) (2.11 g, 15.27 mmol, 3.0 equiv)

    • Acetonitrile (ACN, 30 mL)

  • Procedure:

    • Combine the crude 3-Methoxy-1-(bromomethyl)adamantane, morpholine, and K₂CO₃ in a round-bottom flask.

    • Add acetonitrile (30 mL) and heat the mixture to 60 °C with stirring.

    • Maintain the temperature and stir for 8-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product via flash column chromatography on silica gel (using a DCM/Methanol or Hexanes/Ethyl Acetate/Triethylamine solvent system).

Strategic Application in Drug Design

The incorporation of the 3-methoxy-1-adamantyl moiety is a deliberate strategy to optimize the properties of a lead compound.

G cluster_scaffold Adamantane Scaffold cluster_properties Physicochemical Impact cluster_outcome Pharmacological Outcome A 3-Methoxy-1-adamantyl Moiety B Increased Lipophilicity A->B C Enhanced Metabolic Stability A->C D Rigid Conformational Control A->D E Improved Membrane Permeability B->E F Increased Bioavailability C->F G Optimized Target Binding D->G

Caption: Strategic benefits of incorporating the adamantane scaffold.

  • Probing Hydrophobic Pockets: The bulky and lipophilic nature of the adamantane cage makes it an excellent tool for filling and interacting with hydrophobic pockets in enzyme active sites or protein receptors.[3] This can lead to significant gains in binding affinity and selectivity.

  • Improving Pharmacokinetics: Resistance to metabolism is a key advantage.[2] Where other alkyl or aryl groups might be susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes), the adamantane cage is exceptionally robust, often leading to a longer in-vivo half-life and improved bioavailability.

  • Vector for Drug Delivery: The lipophilicity imparted by this group can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, making it a valuable building block for developing CNS-acting agents.[4]

Conclusion

This compound is more than a simple chemical; it is a strategic building block for imparting desirable drug-like properties to novel molecules. Its bifunctional nature—a stable, property-modulating methoxy group and a highly versatile hydroxymethyl handle—provides medicinal chemists with a powerful tool for lead optimization and the exploration of new chemical space. The protocols and strategic insights provided herein offer a comprehensive guide for researchers aiming to leverage the unique advantages of the adamantane scaffold in their synthetic campaigns.

References

Application Notes and Protocols for the Derivatization of Adamantane: A Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold - A Diamond in the Rough of Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, possesses a unique diamondoid structure that has captivated chemists since its discovery.[1] Its exceptional properties, including high lipophilicity, metabolic stability, and a three-dimensional cage-like structure, have established it as a privileged scaffold in medicinal chemistry.[2] The incorporation of an adamantane moiety into a drug candidate can significantly enhance its pharmacokinetic profile, improving absorption, distribution, and half-life.[3] This "lipophilic bullet" has been successfully integrated into a range of therapeutics, from antiviral agents like Amantadine to drugs for managing type 2 diabetes, such as Saxagliptin.[3][4]

The derivatization of the adamantane core is a critical step in harnessing its potential. However, the inherent stability of its C-H bonds presents a unique synthetic challenge, necessitating robust and often tailored chemical strategies.[5][6] This guide provides a comprehensive overview of key experimental setups for adamantane derivatization, offering detailed protocols, insights into the rationale behind experimental choices, and visual workflows to empower researchers in their quest for novel therapeutics.

Core Derivatization Strategies: From Classical to Contemporary

The functionalization of adamantane can be broadly approached through several key strategies, each with its own advantages and considerations. This guide will focus on three widely employed and impactful methodologies:

  • Bridgehead Halogenation and Subsequent Substitution: A classic and reliable two-step approach that provides a versatile entry point for a wide range of functional groups.

  • The Ritter Reaction: A powerful method for the direct introduction of nitrogen-containing functionalities, pivotal in the synthesis of several adamantane-based drugs.

  • Photocatalytic C-H Functionalization: A modern, atom-economical approach that enables the direct and selective derivatization of adamantane's strong C-H bonds under mild conditions.

Methodology 1: Bridgehead Bromination - The Gateway to Adamantane Functionalization

The introduction of a halogen, typically bromine, at one of the four equivalent bridgehead (tertiary) positions is often the first and most crucial step in a multi-step synthesis of adamantane derivatives. This functional handle opens the door to a plethora of subsequent nucleophilic substitution reactions.

Causality Behind the Experimental Choices

The direct bromination of adamantane with elemental bromine is a well-established method.[2] The reaction proceeds via an electrophilic substitution mechanism. Although adamantane is a saturated hydrocarbon, the tertiary C-H bonds at the bridgehead positions are more susceptible to radical abstraction and subsequent substitution compared to the secondary methylene protons. The use of neat bromine (without a solvent) and elevated temperatures provides the necessary energy to overcome the activation barrier for C-H bond cleavage. Lewis acids can also be employed to polarize the Br-Br bond, generating a more potent electrophile and allowing for milder reaction conditions.[2]

Quantitative Data Summary
Brominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Elemental Bromine (Br₂)None (neat)85 - 1109~93
1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane65 - 7024 - 36High Purity
BromotrichloromethaneMo(CO)₆140 - 1605 - 10High Yield

Table 1: Comparison of common bromination methods for adamantane.[7]

Detailed Experimental Protocol: Synthesis of 1-Bromoadamantane

Materials:

  • Adamantane

  • Liquid bromine (handle with extreme caution in a well-ventilated fume hood)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Apparatus for distillation or recrystallization

Procedure:

  • In a round-bottom flask, place 30g of adamantane.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[7]

  • Allow the reaction to cool to room temperature and leave it overnight.

  • The crude product can be purified by distillation or recrystallization to yield 1-bromoadamantane.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification adamantane Adamantane in RBF add_bromine Add Liquid Bromine adamantane->add_bromine 1. heat_85 Heat to 85°C for 6h add_bromine->heat_85 2. heat_110 Heat to 110°C for 3h heat_85->heat_110 3. cool Cool to RT heat_110->cool 4. purify Purify (Distillation/Recrystallization) cool->purify 5. product 1-Bromoadamantane purify->product Final Product

Caption: Workflow for the synthesis of 1-bromoadamantane.

Methodology 2: The Ritter Reaction - Amination of the Adamantane Core

The Ritter reaction is a cornerstone in the synthesis of N-alkyl amides from nitriles and a source of carbocations.[8] For adamantane, this reaction provides a direct route to introduce a nitrogen atom at the bridgehead position, a key structural feature in many adamantane-based pharmaceuticals.

Causality Behind the Experimental Choices

The Ritter reaction is initiated by the formation of a stable adamantyl carbocation. This can be achieved by treating adamantane with a strong acid, such as nitric acid, or by using a pre-functionalized adamantane derivative like 1-bromoadamantane in the presence of a Lewis acid. The highly electrophilic carbocation is then attacked by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-adamantyl amide. The choice of reagents and conditions can be tailored to optimize the yield and purity of the desired product. Microwave-assisted synthesis has been shown to accelerate this reaction.[7]

Quantitative Data Summary
Starting MaterialReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
AdamantaneNitric acid, AcetonitrileNone40 (microwave)387
1-BromoadamantaneAcetylamide, Sulfuric acidAcetylamide125 - 1303.5~87
1-ChloroadamantaneAcetonitrile, Sulfuric acidDichloromethane≤50-551 - 2Not specified

Table 2: Synthesis of N-(1-Adamantyl)acetamide via the Ritter Reaction.[7]

Detailed Experimental Protocol: Synthesis of N-(1-Adamantyl)acetamide from Adamantane

Materials:

  • Adamantane

  • Nitric acid

  • Acetonitrile

  • Microwave reactor

  • Round-bottom flask suitable for microwave synthesis

  • Ice water bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask suitable for microwave synthesis, slowly add 6.84 g (0.05 mol) of adamantane to 21 mL (0.5 mol) of nitric acid over 20 minutes.

  • Stir the suspension for 30 minutes.

  • Add 29 mL (0.5 mol) of acetonitrile to the mixture.

  • Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.[7]

  • After the reaction is complete, cool the flask in an ice water bath.

  • Add 370 mL of ice water to the reaction mixture and stir for 30 minutes at 0-5°C.

  • Collect the resulting white solid by filtration and wash with cold water.

  • Dry the product under vacuum to yield N-(1-adamantyl)acetamide. The expected yield is approximately 8.36 g (87%).[7]

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Isolation adamantane Adamantane in RBF add_nitric_acid Add Nitric Acid adamantane->add_nitric_acid 1. add_acetonitrile Add Acetonitrile add_nitric_acid->add_acetonitrile 2. microwave Irradiate at 40°C for 3h add_acetonitrile->microwave 3. cool Cool in Ice Bath microwave->cool 4. precipitate Add Ice Water & Stir cool->precipitate 5. filtrate Filter & Wash precipitate->filtrate 6. dry Dry Under Vacuum filtrate->dry 7. product N-(1-Adamantyl)acetamide dry->product Final Product

Caption: Workflow for the microwave-assisted Ritter reaction.

Application in Drug Synthesis: From Amide to Amine (Amantadine)

The N-(1-adamantyl)acetamide synthesized via the Ritter reaction is a key intermediate for producing 1-aminoadamantane, commercially known as Amantadine. This is achieved through the hydrolysis of the amide bond.

Detailed Experimental Protocol: Synthesis of Amantadine Hydrochloride

Materials:

  • N-(1-adamantyl)acetamide

  • Sodium hydroxide

  • Propylene glycol

  • Water

  • 5N Hydrochloric acid

  • Dichloromethane

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a mixture of 6.0 g of sodium hydroxide, 3 mL of water, and 20 mL of propylene glycol.

  • Stir for 15 minutes.

  • Add the N-(1-adamantyl)acetamide to the mixture.

  • Heat the reaction mixture to 125-130°C for 7.5 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel and extract with dichloromethane.

  • To the organic layer, add 5N aqueous HCl to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration and dry to obtain Amantadine Hydrochloride.

Methodology 3: Photocatalytic C-H Functionalization - A Modern Approach

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient way to derivatize molecules. Photocatalysis, in particular, has emerged as a powerful tool for activating the strong C-H bonds of adamantane under mild, visible-light conditions.

Causality Behind the Experimental Choices

Photocatalytic C-H functionalization of adamantane often employs a dual-catalyst system.[3] A photosensitizer, typically an iridium or ruthenium complex, absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) process with a co-catalyst, such as a quinuclidine derivative, to generate a highly reactive radical cation. This radical cation is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from the adamantane bridgehead position to form an adamantyl radical. This radical can then be trapped by a variety of radical acceptors, such as electron-deficient alkenes, to form new C-C bonds.[3] The high selectivity for the tertiary C-H bond is a key advantage of this method.

Quantitative Data Summary
PhotocatalystCo-catalyst / HAT AgentAlkene PartnerSolventLight SourceYield (%)
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆Quinuclidine DerivativePhenyl Vinyl SulfoneDichloroethaneBlue LEDs79-94
Acridinium CatalystPhosphate SaltVariousAcetonitrileBlue LEDsVaries
Tetrabutylammonium DecatungstateNoneMichael AcceptorsAcetonitrileXenon Lamp (UV)35

Table 3: Examples of Photocatalytic C-H Alkylation of Adamantane.[3]

Detailed Experimental Protocol: Photocatalytic C-H Alkylation of Adamantane

Materials:

  • Adamantane

  • Electron-deficient alkene (e.g., Phenyl Vinyl Sulfone)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., a quinuclidine derivative)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Visible light source (e.g., blue LEDs)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add adamantane, the electron-deficient alkene, the photocatalyst, and the HAT catalyst.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and irradiate with the visible light source at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is typically concentrated and purified by column chromatography to isolate the desired alkylated adamantane product.

Experimental Workflow

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Photocatalytic Reaction cluster_workup Workup & Purification reagents Add Adamantane, Alkene, Photocatalyst, HAT Catalyst degas Evacuate & Backfill with Inert Gas reagents->degas 1. add_solvent Add Anhydrous Solvent degas->add_solvent 2. irradiate Stir & Irradiate with Visible Light add_solvent->irradiate 3. concentrate Concentrate Reaction Mixture irradiate->concentrate 4. chromatography Purify by Column Chromatography concentrate->chromatography 5. product Alkylated Adamantane chromatography->product Final Product

Caption: Workflow for photocatalytic C-H alkylation.

Conclusion

The derivatization of adamantane is a rich and evolving field of synthetic chemistry. The methodologies presented in this guide, from the classical workhorses of bromination and the Ritter reaction to the modern elegance of photocatalysis, provide a powerful toolkit for researchers. A thorough understanding of the underlying mechanisms and the rationale for experimental choices is paramount for the successful synthesis of novel adamantane derivatives with therapeutic potential. As our synthetic capabilities continue to advance, the adamantane scaffold will undoubtedly remain a cornerstone in the design and development of next-generation pharmaceuticals.

References

Application Notes and Protocols for the Investigation of 3-Methoxy-1-hydroxymethyladamantane as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The adamantane scaffold represents a cornerstone in medicinal chemistry, renowned for its unique lipophilic and rigid three-dimensional structure. This has led to its classification as a "privileged" structure in drug design. Historically, simple adamantane derivatives such as amantadine and rimantadine were among the first clinically approved antiviral drugs for the prophylaxis and treatment of influenza A virus infections.[1][2] Their primary mechanism of action involves the inhibition of the viral M2 proton channel, a crucial component for the viral uncoating process within the host cell's endosome.[3]

However, the widespread clinical use of these first-generation adamantanes has been curtailed due to the rapid emergence and global prevalence of resistant influenza A strains.[4][5][6] Resistance is typically conferred by single point mutations in the M2 protein, most notably the S31N substitution, which prevents the drug from effectively blocking the channel.[7][8] This has created a pressing need for the development of new antiviral agents, including next-generation adamantane derivatives that can overcome existing resistance mechanisms.

3-Methoxy-1-hydroxymethyladamantane is a novel, functionalized adamantane derivative. Its structure incorporates a methoxy (-OCH₃) and a hydroxymethyl (-CH₂OH) group, which may alter its physicochemical properties, such as solubility and polarity, compared to amantadine. These modifications offer the potential for new interactions within the M2 channel or even engagement with entirely different viral or host targets.

This document serves as a comprehensive technical guide, providing a strategic framework and detailed experimental protocols for the systematic evaluation of this compound's antiviral potential. The primary focus will be on influenza A virus, including both sensitive and resistant strains, with additional protocols to explore broader antiviral activity and elucidate the mechanism of action.

Part 1: Foundational Concepts & Proposed Mechanism of Action

The Adamantane Core and M2 Ion Channel Inhibition

The canonical antiviral action of adamantanes against influenza A is the blockade of the M2 protein's proton channel activity.[3] After the virus enters the host cell via endocytosis, the endosome becomes acidified. This drop in pH activates the M2 channel, allowing protons to flow into the virion. The acidification of the viral interior weakens the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes, a critical step for the release of the viral genome into the cytoplasm (uncoating). Amantadine and its analogues bind within the pore of the M2 channel, physically obstructing this proton flow and halting the replication cycle before it can begin.[1]

Figure 1: Proposed Mechanism of M2 Channel Inhibition cluster_0 Host Cell Endosome (Acidic pH) cluster_1 Virus Influenza A Virion M2_channel M2 Proton Channel RNP Viral RNP M2_channel->RNP Acidifies Virion Uncoating Viral Uncoating RNP->Uncoating RNP Release Protons_in H+ Protons_in->M2_channel Proton Influx Cytoplasm Cytoplasm Compound This compound Blocked_Channel Blocked M2 Channel Compound->Blocked_Channel Binds to & Blocks Channel No_Uncoating Replication Aborted Blocked_Channel->No_Uncoating Prevents Proton Influx & Uncoating

Caption: Proposed mechanism of M2 proton channel inhibition.

Hypothesis for this compound
  • Primary Hypothesis: this compound will act as an inhibitor of the influenza A M2 proton channel. The additional polar functional groups may enable new hydrogen bonding interactions within the channel pore that are not possible for amantadine, potentially restoring activity against resistant strains (e.g., S31N).

  • Secondary Hypotheses: The compound may possess alternative mechanisms of action. It is prudent to investigate its potential to inhibit other key viral processes, such as viral entry (mediated by hemagglutinin) or viral egress (mediated by neuraminidase).

Part 2: Experimental Workflow for Antiviral Evaluation

A tiered approach is recommended to efficiently characterize the antiviral properties of this compound. The workflow is designed to first establish a safe therapeutic window, then confirm antiviral activity and potency, and finally, investigate the mechanism of action.

Figure 2: Antiviral Compound Evaluation Workflow A Compound Synthesis & Stock Solution Prep B Cytotoxicity Assay (e.g., MTT on Host Cells) A->B C Determine Max Non-Toxic Concentration (CC50) B->C D Primary Antiviral Screening (e.g., Cell-based Assay) C->D E Plaque Reduction Assay (PRA) vs. WT & Resistant Influenza A D->E If Active F Determine Potency (IC50) & Selectivity Index (SI = CC50/IC50) E->F G Mechanistic Assays F->G If Potent & Selective H Neuraminidase (NA) Inhibition Assay G->H I Hemagglutinin (HI) Inhibition Assay G->I J Lead Candidate Identification H->J I->J

Caption: A stepwise workflow for evaluating a novel antiviral compound.

Part 3: Detailed Protocols

Cell Line and Virus Propagation:

  • Host Cells: Madin-Darby Canine Kidney (MDCK) cells are standard for influenza virus propagation and plaque assays.

  • Viruses: Include a wild-type (adamantane-sensitive) influenza A strain (e.g., A/WSN/33 (H1N1)) and a well-characterized adamantane-resistant strain (e.g., containing the S31N M2 mutation).

Protocol 1: Cytotoxicity Assay (MTT Method)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. This allows for the determination of the compound concentration that reduces cell viability by 50% (CC₅₀).

Materials:

  • MDCK cells

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 1000 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include "cells only" (medium only) and "solvent control" (highest concentration of DMSO used) wells.

  • Incubation: Incubate the plate for 48-72 hours (correlating with the duration of the antiviral assay).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Protocol 2: Plaque Reduction Assay (PRA) for IC₅₀ Determination

Principle: This is the gold standard for quantifying viral infectivity.[9] The assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) in a cell monolayer. The concentration that reduces the plaque count by 50% is the IC₅₀.

Materials:

  • Confluent MDCK cell monolayers in 6-well or 12-well plates

  • Influenza A virus stock (Wild-Type and Resistant)

  • This compound

  • Infection Medium (e.g., serum-free DMEM with TPCK-trypsin)

  • Overlay Medium: 1:1 mixture of 2X MEM and 1.6% low-melting-point agarose

  • Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Use 100% confluent MDCK cell monolayers. Wash the cells once with sterile PBS.

  • Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Compound/Virus Incubation: In separate tubes, mix the diluted virus with an equal volume of the serially diluted compound (prepared in infection medium). Also prepare a "virus control" (virus + medium) and a "cell control" (medium only). Incubate these mixtures for 1 hour at 37°C.

  • Infection: Remove the PBS from the cell plates and inoculate each well with 200 µL (for 12-well plates) of the virus/compound mixture.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution.

  • Agarose Overlay: After adsorption, aspirate the inoculum and gently add 2 mL of warmed (42°C) overlay medium to each well.

  • Solidification & Incubation: Let the overlay solidify at room temperature for 20-30 minutes. Incubate the plates inverted at 37°C, 5% CO₂ for 48-72 hours, or until plaques are visible in the virus control wells.

  • Fixation & Staining: Fix the cells by adding 1 mL of 10% formaldehyde for at least 4 hours. Carefully remove the agarose plug and stain the cell monolayer with Crystal Violet solution for 15 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the plaques in each well.

  • Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Neuraminidase (NA) Inhibition Assay (Fluorescence-based)

Principle: This assay determines if the compound inhibits the viral neuraminidase enzyme, which is required for the release of progeny virions.[10] The assay uses a fluorogenic substrate, 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), which upon cleavage by NA, releases a highly fluorescent product (4-methylumbelliferone).

Materials:

  • Purified influenza virus or viral lysate

  • Black 96-well plates

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop Solution (e.g., ethanol/NaOH mixture)[10]

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the virus stock in assay buffer to a concentration that gives a robust signal.

  • Assay Setup: In a black 96-well plate, add 50 µL of the compound dilutions. Add 50 µL of diluted virus to each well. Include virus control (no compound) and blank (buffer only) wells.

  • Incubation: Incubate the plate at room temperature for 45 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition: Add 50 µL of MUNANA solution to all wells and incubate at 37°C for 1 hour.

  • Reaction Termination: Add 100 µL of Stop Solution to each well.

  • Readout: Measure the fluorescence using a fluorometer.

  • Analysis: Calculate the percent inhibition of NA activity relative to the virus control and determine the IC₅₀.

Protocol 4: Hemagglutination Inhibition (HI) Assay

Principle: This assay assesses if the compound can block the interaction between the viral hemagglutinin (HA) protein and sialic acid receptors on red blood cells (RBCs), thereby preventing hemagglutination (the clumping of RBCs).[11][12]

Materials:

  • V-bottom 96-well plates

  • Influenza virus stock, standardized to 4 HA units

  • 0.5% suspension of appropriate RBCs (e.g., chicken or turkey)

  • PBS

Procedure:

  • Compound Dilution: Add 25 µL of PBS to all wells except the first column. Add 50 µL of the starting compound concentration to the first well of each row and perform a 2-fold serial dilution by transferring 25 µL across the plate.

  • Virus Addition: Add 25 µL of the standardized virus (4 HA units) to all wells.

  • Controls: Include a virus control (virus + PBS, should show agglutination), and an RBC control (RBCs + PBS, should show a button).

  • Incubation: Gently tap the plate to mix and incubate at room temperature for 30 minutes.

  • RBC Addition: Add 50 µL of the 0.5% RBC suspension to all wells.

  • Readout: Incubate at room temperature for 30-60 minutes until the RBC control shows a tight button at the bottom of the well. Inhibition is observed as a button, while agglutination appears as a diffuse lattice.

  • Analysis: The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

Part 4: Data Analysis & Interpretation

Summarize all quantitative results in clear, structured tables to facilitate comparison between wild-type and resistant viral strains.

Table 1: Summary of Cytotoxicity and Antiviral Potency

Compound Target Virus Strain CC₅₀ (µM) on MDCK Cells IC₅₀ (µM) from PRA Selectivity Index (SI = CC₅₀/IC₅₀)
This compound Influenza A (WT) [Value] [Value] [Value]
This compound Influenza A (S31N) [Value] [Value] [Value]
Amantadine (Control) Influenza A (WT) >1000 [Value] [Value]

| Amantadine (Control) | Influenza A (S31N) | >1000 | >100 | <10 |

Interpretation:

  • CC₅₀: The 50% cytotoxic concentration. A higher value indicates lower cytotoxicity.

  • IC₅₀: The 50% inhibitory concentration. A lower value indicates higher antiviral potency.

  • Selectivity Index (SI): This crucial metric (CC₅₀/IC₅₀) represents the therapeutic window. An SI value >10 is generally considered promising for a potential antiviral drug candidate. A high SI indicates that the compound is effective against the virus at concentrations far below those that harm the host cells.

Conclusion

This application note provides a robust, multi-faceted strategy for the initial investigation of this compound as a novel antiviral agent. By systematically determining its cytotoxicity, evaluating its potency against both drug-sensitive and drug-resistant influenza A strains, and probing its potential mechanisms of action, researchers can build a comprehensive profile of this compound. Positive results, particularly a high Selectivity Index and activity against resistant strains, would strongly support its advancement as a lead candidate for further preclinical development in the ongoing search for effective influenza therapeutics.

References

Application Notes and Protocols for the Incorporation of Adamantane Moiety into Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Moiety as a Privileged Scaffold

Adamantane, the smallest diamondoid, is a rigid, tricyclic hydrocarbon (C₁₀H₁₆) with a unique cage-like structure resembling a single cage of a diamond crystal lattice.[1] First isolated from crude oil in 1933 and made widely accessible through synthesis in the 1950s, adamantane has transitioned from a chemical curiosity to a cornerstone in medicinal chemistry.[2][3][4] Its incorporation into bioactive molecules is a clinically validated strategy for enhancing pharmacological properties, with several adamantane-based drugs approved for a wide spectrum of indications, including antiviral (Amantadine), neurodegenerative (Memantine), and antidiabetic (Saxagliptin, Vildagliptin) conditions.[1][3][5]

This guide provides an in-depth exploration of the strategic rationale and synthetic methodologies for incorporating the adamantane moiety. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage the unique physicochemical attributes of adamantane in the design of next-generation therapeutics.

Strategic Rationale: Why Incorporate Adamantane?

The decision to introduce an adamantane group is driven by its ability to predictably modulate key drug-like properties. The causality behind this choice lies in its distinct three-dimensional structure and lipophilicity.

  • Enhanced Lipophilicity: Adamantane is a highly lipophilic, non-aromatic group. Its incorporation significantly increases the overall lipophilicity of a parent molecule, which can improve membrane permeability and enhance passage across biological barriers like the blood-brain barrier.[4][6] This makes it a valuable tool for optimizing the pharmacokinetic profile of drug candidates.

  • Metabolic Stability: The rigid, strain-free hydrocarbon scaffold of adamantane is exceptionally stable and resistant to metabolic degradation by enzymes such as cytochrome P450s.[4][7] By attaching the adamantane moiety near a metabolically labile site on a drug molecule, it can act as a "metabolic shield," protecting the functional group from enzymatic cleavage and thereby increasing the drug's plasma half-life and bioavailability.[4]

  • Rigid Scaffold and Precise Vectorial Display: Unlike flexible alkyl chains, the adamantane cage is conformationally locked. This rigidity allows it to act as a stable anchor or scaffold, enabling the precise spatial orientation of pharmacophoric elements.[4][6] This controlled three-dimensional positioning can lead to optimized and highly specific interactions with biological targets, such as enzyme active sites or receptor binding pockets, enhancing potency and selectivity.[7][8]

  • "Lipophilic Bullet" for Target Engagement: The bulky and lipophilic nature of adamantane can facilitate strong van der Waals and hydrophobic interactions within lipophilic pockets of target proteins, a concept often referred to as the "lipophilic bullet" effect.[7] This can lead to increased binding affinity and residence time of the drug on its target.

Core Synthetic Strategies

The incorporation of adamantane can be achieved through several strategic pathways. The choice of method depends on the target molecule's complexity, desired point of attachment, and the availability of starting materials. The two most prevalent strategies involve using pre-functionalized adamantane building blocks or, more recently, the direct functionalization of the adamantane C-H core.

Diagram 1: General Workflow for Adamantane Incorporation

Caption: Overview of the two primary strategies for incorporating the adamantane moiety.

Strategy 1: Coupling with Pre-functionalized Adamantane Building Blocks

This is the most established and versatile approach, relying on common, commercially available adamantane derivatives.

  • Key Building Blocks: 1-Bromoadamantane, 1-Adamantanecarboxylic acid (and its acid chloride), and 1-Aminoadamantane are the workhorses of this strategy. They provide electrophilic or nucleophilic handles for a wide range of standard organic transformations.

  • Common Reactions:

    • Amide Bond Formation: Coupling 1-adamantanecarbonyl chloride with primary or secondary amines on the target molecule is a robust and highly efficient method.[3]

    • Suzuki-Miyaura Cross-Coupling: 1-Bromoadamantane can be converted to an adamantylboronic ester and subsequently coupled with aryl or heteroaryl halides.[9]

    • Friedel-Crafts Alkylation: 1-Bromoadamantane or 1-adamantanol can alkylate electron-rich aromatic rings in the presence of a Lewis or Brønsted acid catalyst.[10]

Strategy 2: Direct C-H Functionalization

Modern synthetic methods are increasingly focused on the direct functionalization of adamantane's C-H bonds, which avoids pre-functionalization steps and offers greater atom economy.[3]

  • Mechanistic Rationale: These methods typically proceed via radical intermediates.[5] The tertiary C-H bonds at the bridgehead positions are generally the most reactive sites for functionalization.[5][11] Photocatalysis, using agents like decatungstate, has emerged as a powerful tool to generate the adamantyl radical under mild conditions, which can then be trapped by a suitable coupling partner.[5]

  • Advantages: This approach is powerful for late-stage functionalization and for creating derivatives that are difficult to access via classical methods. The selectivity for the tertiary C-H bonds is a key advantage.[1][12]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including rationale, step-by-step procedures, and expected outcomes for key synthetic transformations.

Protocol 1: Amide Coupling via 1-Adamantanecarbonyl Chloride
  • Rationale: This is one of the most reliable methods for attaching the adamantane cage. The conversion of the carboxylic acid to the highly electrophilic acyl chloride ensures a rapid and high-yielding reaction with amine nucleophiles. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl by-product without competing with the substrate amine.[13][14]

  • Materials:

    • Amine-containing substrate (1.0 equiv)

    • 1-Adamantanecarbonyl chloride (1.1-1.2 equiv)

    • Triethylamine (TEA) or DIPEA (1.5-2.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the amine-containing substrate (e.g., 0.5 mmol).

    • Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

    • Base Addition: Add TEA (1.5 equiv, e.g., 0.75 mmol) to the solution and cool the flask to 0 °C in an ice bath.

    • Acyl Chloride Addition: Add a solution of 1-adamantanecarbonyl chloride (1.1 equiv, e.g., 0.55 mmol) in a small amount of anhydrous DCM dropwise to the stirring amine solution over 5-10 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure adamantyl amide.

  • Validation:

    • Expected Yield: Typically >85%.

    • Characterization: Confirm structure by ¹H NMR (disappearance of amine N-H proton, appearance of adamantyl protons), ¹³C NMR (appearance of amide carbonyl and adamantyl carbons), and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.[15][16]

Protocol 2: Suzuki-Miyaura Cross-Coupling with 1-Bromoadamantane
  • Rationale: This protocol describes a two-step, one-pot sequence for arylating the adamantane core. First, a Miyaura borylation converts the inert C-Br bond of 1-bromoadamantane into a more reactive boronic ester. This intermediate is then directly used in a palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl halide.[17] The choice of ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[18][19]

  • Materials:

    • 1-Bromoadamantane (1.2 equiv)

    • Aryl/Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.3 equiv)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Ligand (e.g., SPhos, 4-10 mol%)

    • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

    • Water

  • Step-by-Step Methodology:

    • Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), 1-bromoadamantane (1.2 equiv), B₂pin₂ (1.3 equiv), palladium catalyst, ligand, and base under an inert atmosphere.

    • Solvent Addition: Add anhydrous solvent via syringe. If required by the specific catalyst system, add a small amount of water (e.g., a 10:1 solvent:water ratio).

    • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

    • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.

    • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Validation:

    • Expected Yield: 50-85%, highly dependent on substrates.

    • Characterization: Confirm the C-C bond formation via ¹H and ¹³C NMR. The characteristic adamantyl signals should be present, along with the signals from the aromatic partner. Confirm molecular weight with HRMS.

Data Presentation: Comparative Analysis

The following tables summarize typical reaction conditions and characterization data to guide experimental design and analysis.

Table 1: Comparison of Adamantane Incorporation Methodologies

MethodKey ReagentCatalyst/ConditionsTypical YieldAdvantagesLimitations
Amide Coupling 1-Adamantanecarbonyl chlorideBase (TEA, DIPEA), 0°C to RT>85%High yield, robust, reliableRequires amine functionality
Suzuki Coupling 1-BromoadamantanePd catalyst, Ligand, Base, 80-110°C50-85%Forms stable C(sp³)-C(sp²) bondsSensitive to catalyst/ligand choice
Friedel-Crafts 1-BromoadamantaneLewis Acid (AlCl₃), 0°C to RT40-70%Direct arylationSubstrate limited to activated arenes, risk of polyalkylation
Photocatalytic C-H AdamantanePhotocatalyst (e.g., Ir-based), HAT catalyst60-80%Atom economical, late-stage functionalizationRequires specialized photochemical setup

Table 2: Representative NMR Characterization Data (in CDCl₃)

CompoundPosition¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Adamantane C1-H (methine)~1.87 (br s)38.2
C2-H (methylene)~1.75 (br s)28.5
1-Adamantanol C1-68.3
C2-H (adjacent)~2.15 (br s)45.4
C3-H (methine)~1.65 (br s)30.9
1-Adamantyl Acetamide C1-52.1
C2-H (adjacent)~2.05 (br s)41.5
C3-H (methine)~1.70 (br s)29.4
C=O-176.5

Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.[11][15][16][20]

Troubleshooting and Mechanistic Insights

  • Low Yield in Friedel-Crafts Alkylation: This is often due to deactivation of the aromatic ring or catalyst poisoning. Ensure the arene is electron-rich and the catalyst (e.g., AlCl₃) is fresh and handled under strictly anhydrous conditions.[21] Over-alkylation can be minimized by using the arene in large excess.

  • No Reaction in Suzuki Coupling: Catalyst deactivation is a primary concern. Ensure thorough degassing of the reaction mixture to remove oxygen. Screen different palladium sources, ligands, and bases, as the optimal combination is highly substrate-dependent.[22]

  • Poor Selectivity in C-H Functionalization: While tertiary C-H bonds are favored, some functionalization at secondary positions can occur. Reaction conditions, particularly the nature of the hydrogen atom transfer (HAT) catalyst, can be tuned to improve selectivity.[1][12][23]

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd0->pd2_complex transmetalation [R¹-Pd(II)L₂-R²] (Transmetalation Complex) pd2_complex->transmetalation Transmetalation pd2_complex->transmetalation transmetalation->pd0 Reductive Elimination transmetalation->pd0 reductive_elim R¹-R² (Coupled Product) transmetalation->reductive_elim center base_node Base (e.g., K₃PO₄) Assists Transmetalation base_node->transmetalation boronate_node R²-B(OR)₂ (Adamantyl Boronate) boronate_node->transmetalation halide_node R¹-X (Aryl Halide) halide_node->pd2_complex

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Investigating 3-Methoxy-1-hydroxymethyladamantane as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 3-methoxy-1-hydroxymethyladamantane as a potential neuroprotective agent. While direct experimental data on this specific molecule is emerging, its structural analogy to clinically successful adamantane derivatives, such as memantine and amantadine, provides a strong rationale for its exploration. These application notes synthesize established principles of adamantane pharmacology with validated experimental protocols to offer a robust framework for assessing the neuroprotective efficacy of this novel compound. We will delve into the putative mechanisms of action, provide detailed step-by-step protocols for both in vitro and in vivo evaluation, and present a logical workflow for its development as a therapeutic candidate for neurodegenerative diseases.

Introduction: The Promise of Adamantane Scaffolds in Neuroprotection

The adamantane cage is a unique, rigid, and lipophilic three-dimensional structure that has proven to be a highly successful pharmacophore in neuropharmacology. Its favorable properties, including the ability to cross the blood-brain barrier, make it an ideal scaffold for CNS-targeting drugs.[1] Clinically approved drugs like memantine, an NMDA receptor antagonist for Alzheimer's disease, and amantadine, used in Parkinson's disease and as an antiviral, underscore the therapeutic potential of this chemical class.[2][3][4][5]

The primary neuroprotective mechanism attributed to many adamantane derivatives is the modulation of glutamatergic neurotransmission.[2][3][6] Specifically, they act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, blocking the excessive influx of calcium ions that leads to excitotoxicity—a common pathological pathway in numerous neurodegenerative disorders.[6][7] Furthermore, evidence suggests that some adamantane derivatives may exert their neuroprotective effects through anti-inflammatory pathways, including the inhibition of microglial activation.[8][9]

This compound, with its methoxy and hydroxymethyl substitutions, presents an intriguing candidate for neuroprotection. These functional groups offer opportunities for hydrogen bonding and can modulate the molecule's polarity and interaction with biological targets, potentially leading to a unique pharmacological profile with improved efficacy and safety. This guide provides the foundational knowledge and experimental designs to rigorously test this hypothesis.

Putative Mechanism of Action: A Multi-Target Hypothesis

Based on the extensive literature on related adamantane compounds, we propose a multi-faceted mechanism of action for this compound, centered on the modulation of excitotoxicity and neuroinflammation.

NMDA Receptor Antagonism and Mitigation of Excitotoxicity

The core hypothesis is that this compound will act as an uncompetitive antagonist at the NMDA receptor. In pathological conditions characterized by excessive glutamate release, the NMDA receptor channel becomes over-activated, leading to a sustained influx of Ca²⁺. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways. By physically blocking the open channel of the NMDA receptor, this compound is expected to attenuate this excitotoxic cascade, thereby preserving neuronal integrity.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Excitotoxicity Excitotoxicity (ROS, Apoptosis) Ca_Channel->Excitotoxicity Ca²⁺ Influx Neuron_Death Neuronal Death Excitotoxicity->Neuron_Death Compound This compound Compound->Ca_Channel Blocks

Caption: Proposed mechanism of NMDA receptor antagonism by this compound.

Anti-Inflammatory Effects via Microglial Modulation

Chronic neuroinflammation, mediated by activated microglia, is a key contributor to the progression of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines and reactive oxygen species, creating a neurotoxic environment. Some adamantane derivatives have been shown to suppress microglial activation.[8] It is plausible that this compound could also exhibit anti-inflammatory properties by modulating microglial signaling pathways, thereby reducing the production of neurotoxic inflammatory mediators.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the preclinical evaluation of this compound. The workflow is designed to first establish its neuroprotective potential and mechanism of action in vitro before proceeding to more complex in vivo models.

In Vitro Evaluation of Neuroprotective Efficacy

The initial phase of testing will utilize primary neuronal cultures or neuronal cell lines to assess the compound's ability to protect against common neurotoxic insults.

3.1.1. Protocol: Assessment of Neuroprotection Against Glutamate-Induced Excitotoxicity

This assay directly tests the hypothesis that this compound can mitigate excitotoxicity.

  • Cell Culture:

    • Plate primary cortical neurons from E18 rat embryos at a density of 2 x 10⁵ cells/well in 24-well plates coated with poly-D-lysine.

    • Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-9 days to allow for maturation.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to final concentrations ranging from 1 µM to 100 µM.

    • Pre-treat the neuronal cultures with varying concentrations of the test compound for 2 hours. Include a vehicle control (DMSO) and a positive control (memantine, 10 µM).

    • Induce excitotoxicity by exposing the cultures to 100 µM glutamate for 15-30 minutes.[10]

    • Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of the test compound or controls.

  • Assessment of Cell Viability (24 hours post-insult):

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.[10] Use a commercially available LDH cytotoxicity kit and follow the manufacturer's instructions.

3.1.2. Protocol: Evaluation of Antioxidant Properties

This protocol assesses the compound's ability to counteract oxidative stress, a downstream effect of excitotoxicity and a key factor in neurodegeneration.

  • Induction of Oxidative Stress:

    • Use a neuronal cell line such as SH-SY5Y.

    • Treat the cells with an oxidizing agent like hydrogen peroxide (H₂O₂) or menadione to induce oxidative stress.[11][12]

  • Measurement of Reactive Oxygen Species (ROS):

    • Pre-treat the cells with this compound for 2 hours.

    • Load the cells with a fluorescent ROS indicator dye, such as DCFH-DA.

    • Induce oxidative stress and measure the fluorescence intensity using a plate reader or fluorescence microscope. A reduction in fluorescence indicates antioxidant activity.[11]

  • In Vitro Radical Scavenging Assay:

    • The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can be used to assess the direct radical scavenging activity of the compound in a cell-free system.[13]

In Vivo Validation in Animal Models of Neurodegeneration

Following promising in vitro results, the neuroprotective effects of this compound should be evaluated in relevant animal models. The choice of model will depend on the therapeutic indication being targeted (e.g., Alzheimer's disease, Parkinson's disease, stroke).

3.2.1. General Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Start Select Animal Model (e.g., APP/PS1 for AD) Dosing Determine Dosing Regimen (Route, Frequency, Duration) Start->Dosing Treatment Administer this compound or Vehicle Control Dosing->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Histology Post-mortem Brain Tissue Analysis (Histology, Immunohistochemistry) Behavioral->Histology Biochemistry Biochemical Assays (e.g., ELISA for Aβ, Cytokines) Histology->Biochemistry End Data Analysis and Interpretation Biochemistry->End

Caption: A generalized workflow for in vivo evaluation of neuroprotective agents.

3.2.2. Example Protocol: Scopolamine-Induced Amnesia Model

This is an acute model useful for screening compounds for their potential to improve cognitive function.

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Treatment:

    • Administer this compound (e.g., 1-50 mg/kg, intraperitoneally) 60 minutes before the behavioral test.

    • 30 minutes before the test, induce amnesia by administering scopolamine (1 mg/kg, intraperitoneally).[14]

  • Behavioral Assessment:

    • Morris Water Maze: Assess spatial learning and memory. A reduction in the time taken to find the hidden platform in the treated group compared to the scopolamine-only group indicates a positive effect.

    • Passive Avoidance Test: Evaluate learning and memory. An increase in the latency to enter the dark compartment in the treated group suggests improved memory retention.

  • Biochemical Analysis:

    • After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex).

    • Measure the activity of acetylcholinesterase (AChE) to assess cholinergic function.[14]

    • Measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione).[14]

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Neuroprotection Data

Concentration of this compoundNeuronal Viability (%) (vs. Glutamate)LDH Release (%) (vs. Glutamate)ROS Production (%) (vs. H₂O₂)
Vehicle Control35.2 ± 4.1100.0 ± 8.5100.0 ± 9.2
1 µM42.8 ± 3.985.3 ± 7.291.5 ± 8.1
10 µM65.7 ± 5.252.1 ± 6.460.3 ± 5.8
50 µM82.1 ± 6.8 28.9 ± 4.335.7 ± 4.9
Memantine (10 µM)78.5 ± 5.933.4 ± 5.1**85.2 ± 7.6
p < 0.05, **p < 0.01 compared to vehicle control.

Conclusion and Future Directions

The structural features of this compound, combined with the proven therapeutic success of related adamantane derivatives, provide a compelling rationale for its investigation as a novel neuroprotective agent. The protocols outlined in this guide offer a systematic approach to characterizing its pharmacological profile, from its fundamental mechanism of action at the cellular level to its therapeutic efficacy in preclinical animal models. Successful validation through these experimental paradigms would position this compound as a promising candidate for further development in the treatment of neurodegenerative diseases.

Future studies should aim to elucidate the specific binding site on the NMDA receptor, explore its effects on other neurotransmitter systems, and conduct comprehensive pharmacokinetic and toxicology studies to establish a robust safety profile.

References

Application Notes and Protocols for 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1-hydroxymethyladamantane is a unique bifunctional adamantane derivative. Its rigid, three-dimensional structure, combined with the presence of both a methoxy and a hydroxymethyl group, makes it a valuable building block in medicinal chemistry and materials science. The adamantane cage provides lipophilicity and metabolic stability, while the functional groups offer sites for further chemical modification. These characteristics make it a compound of interest for the development of novel therapeutics and advanced materials.

Given the specialized nature of this compound, a thorough understanding of its properties and the implementation of precise handling and storage protocols are paramount to ensure experimental success, maintain sample integrity, and, most importantly, guarantee laboratory safety. This document provides a comprehensive guide based on the known properties of adamantane derivatives and compounds containing ether and alcohol functionalities, in the absence of a specific Safety Data Sheet (SDS) for this compound. A substance-specific risk assessment should be conducted by the end-user before commencing any work.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₂[1][2]
Molecular Weight 196.29 g/mol [1]
Appearance (Likely a solid, based on related adamantane derivatives)Inferred
Purity ≥97.00% (Typical)[1]

Health and Safety Information

Due to the lack of a specific SDS, a precautionary approach is necessary. The following guidance is based on the general hazards associated with adamantane derivatives, ethers, and alcohols.

Potential Hazards:

  • May cause skin irritation.[3]

  • May cause serious eye irritation.[3]

  • May cause respiratory irritation if inhaled as dust.[3]

  • Harmful if swallowed.[4]

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][5]

  • In case of inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][5]

  • In case of ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against potential exposure.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes and airborne particles.[5][7]
Hand Protection Nitrile or other impervious gloves.Prevents direct skin contact.[5][8] Gloves should be inspected before use and changed if contaminated.
Body Protection A standard laboratory coat.Protects skin and clothing from potential spills.[5]
Respiratory Protection Generally not required if handled in a well-ventilated area. If dust is generated, a NIOSH-approved N95 particulate respirator is recommended.Minimizes the inhalation of airborne particles.[5]

Handling Protocols

Adherence to a strict operational plan is crucial for maintaining a safe laboratory environment.

4.1. Engineering Controls:

  • Work in a well-ventilated laboratory.

  • For procedures that may generate dust, such as weighing or transfer, it is best practice to use a chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

4.2. Step-by-Step Handling Procedure:

  • Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Prepare a clean and uncluttered workspace.

    • If working in a fume hood, ensure it is functioning correctly.

  • Weighing and Transfer:

    • To minimize dust generation, handle the solid material carefully.[5]

    • Use a spatula to transfer the compound. Avoid pouring the solid directly from the container if it is a fine powder.

    • If a spill occurs, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[5]

  • Dissolution:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • If the solvent is volatile or flammable, perform this step in a chemical fume hood.

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water.[5]

    • Clean the work area and any equipment used.

    • Properly dispose of any contaminated materials (e.g., gloves, weighing paper) in a designated waste container.

Storage Protocols

Proper storage is essential to maintain the quality, stability, and effectiveness of this compound.

5.1. Storage Conditions:

ConditionRecommendationRationale
Temperature 2 - 8°C (36 - 46°F)A cool environment helps to slow down potential chemical reactions that could degrade the compound.[9]
Humidity Dry, with a relative humidity below 60%.High humidity can cause the compound to absorb moisture, which may lead to degradation.[9]
Light Store in an opaque container or in a dark area.Adamantane derivatives can be sensitive to light, especially UV light, which can cause photochemical reactions.[9]

5.2. Storage Containers:

  • Material: Use containers made of chemically inert materials. Glass containers are a good choice. High-quality, chemically resistant plastics such as polyethylene or polypropylene can also be used.[9]

  • Seal: Ensure the container is tightly sealed to prevent the ingress of moisture and air.[9]

5.3. Incompatible Materials:

  • Store away from strong oxidizing agents, strong acids, halogens, and sulfur compounds.[10][11]

Workflow and Decision Making

The following diagram illustrates the key decision points in the handling and storage of this compound.

G start Start: Receive/Prepare to Use This compound ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check eng_controls Step 2: Assess Engineering Controls (Fume Hood, Ventilation) ppe_check->eng_controls handling_proc Step 3: Proceed with Handling Protocol (Weighing, Transfer, Dissolution) eng_controls->handling_proc storage_check Step 4: Prepare for Storage handling_proc->storage_check storage_conditions Store in Tightly Sealed, Opaque Container storage_check->storage_conditions temp_humidity Place in Cool (2-8°C), Dry (<60% RH) Location storage_conditions->temp_humidity segregation Segregate from Incompatible Materials temp_humidity->segregation end End of Procedure segregation->end

Caption: Decision workflow for handling and storage.

Spill and Emergency Procedures

  • Spill: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[5]

  • Fire: Use carbon dioxide, dry chemical powder, or water to extinguish a fire.[3] Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[3]

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Leave chemicals in their original containers and do not mix with other waste.[12]

References

Application Notes & Protocols: The Use of 3-Methoxy-1-hydroxymethyladamantane in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: While 3-Methoxy-1-hydroxymethyladamantane (CAS 36964-32-6) is a recognized bifunctional derivative of adamantane, its direct application in material science is an emerging area with limited specific documentation in peer-reviewed literature.[1][2] This guide, therefore, is built upon established principles of adamantane chemistry and polymer science. We will extrapolate the potential of this unique monomer by drawing parallels with structurally similar adamantane derivatives that have been extensively studied. The protocols provided are robust, foundational methods adapted for this specific molecule, designed to serve as a validated starting point for your research and development.

The core value of adamantane in material science stems from its unique structure: a perfectly rigid, bulky, and symmetric diamondoid cage.[3][4] This architecture, when incorporated into a polymer, imparts significant enhancements to thermal, mechanical, and optical properties.[5][6][7] The subject molecule, this compound, offers two distinct functional handles: a primary alcohol (-CH2OH) for polymerization or grafting, and a methoxy (-OCH3) group that modifies polarity and solubility. This combination opens avenues for creating novel materials with tailored properties.

Part 1: Application Notes - Potential & Rationale

The incorporation of the this compound moiety into polymer systems is projected to yield materials with significant performance advantages. The rationale is grounded in the fundamental structure-property relationships observed across a wide range of adamantane-containing polymers.

High-Performance Polymers (Polyimides, Polyesters, Polyacrylates)

Causality & Expected Impact: The adamantane cage restricts the rotational freedom of polymer chains and increases the energy required for segmental motion.[7] This directly translates to:

  • Enhanced Thermal Stability: Polymers incorporating this moiety are expected to exhibit significantly higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td) compared to their non-adamantane aliphatic or aromatic analogs.[6][8][9] For instance, adamantane-containing polyimides consistently show 10% weight loss temperatures exceeding 500°C.[5][8]

  • Improved Mechanical Strength: The rigid structure reinforces the polymer matrix, leading to higher tensile strength and Young's modulus.[6][7] This makes them suitable for applications demanding robust mechanical performance, such as aerospace components and industrial coatings.

  • Controlled Solubility: The bulky, non-polar adamantane cage can disrupt chain packing, paradoxically improving the solubility of otherwise intractable polymers (like certain polyimides) in common organic solvents, which is a significant advantage for processing and film casting.[8][10]

Advanced Photoresist Materials

Causality & Expected Impact: Adamantane derivatives are a cornerstone of modern photoresist formulations, particularly for deep-UV (DUV) lithography.[11][12]

  • High Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane cage provides superior resistance to plasma etching, a critical requirement for transferring nanoscale patterns onto a substrate.[13]

  • Transparency in the Deep UV: As a saturated cycloaliphatic structure, adamantane is transparent at the 193 nm wavelength used in ArF lithography, a key advantage over aromatic compounds.[13]

  • Tunable Polarity and Adhesion: The hydroxymethyl group on this compound can be readily converted into an acid-labile protecting group (e.g., an acetal or ester). This functional group can be cleaved by a photo-acid generator upon exposure, switching the polarity of the polymer and enabling development. The inherent polarity from the methoxy group can further aid in adhesion to silicon substrates.

Biomedical Polymers and Drug Delivery Systems

Causality & Expected Impact: The adamantane moiety is highly lipophilic and biocompatible, making it an excellent building block for drug delivery systems (DDS).[3][14][15]

  • Enhanced Drug Loading: The hydrophobic adamantane cage can serve as an anchor point or a core for self-assembled nanoparticles and micelles, effectively encapsulating hydrophobic drug molecules.[3][16] Studies on adamantane-cored star-shaped polymers have shown high drug loading capacities, exceeding 20%.[16]

  • Controlled Release: The rigidity of the adamantane unit within a polymer matrix can modulate degradation and diffusion characteristics, allowing for sustained and controlled drug release.[3]

  • Stimuli-Responsiveness: The hydroxymethyl group can be used to attach linkers that are sensitive to specific biological stimuli, such as pH or enzymes, enabling targeted drug release in environments like tumor tissues.[3][16]

Part 2: Experimental Protocols

These protocols provide a logical workflow, starting from the synthesis of a polymerizable monomer from this compound, proceeding to its polymerization, and concluding with its characterization.

Protocol 2.1: Synthesis of (3-Methoxyadamantan-1-yl)methyl Methacrylate Monomer

This protocol details the conversion of the primary alcohol on the starting molecule into a polymerizable methacrylate ester.

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add methacryloyl chloride (1.1 eq.) dropwise to the solution. Causality: This slow addition at low temperature prevents side reactions and uncontrolled polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Filtration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and add a small amount of MEHQ inhibitor to prevent premature polymerization.

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure methacrylate monomer.

  • Characterization: Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Free Radical Polymerization of (3-Methoxyadamantan-1-yl)methyl Methacrylate

This protocol describes the synthesis of a homopolymer using the newly created monomer.

Materials:

  • (3-Methoxyadamantan-1-yl)methyl Methacrylate (monomer from Protocol 2.1)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene or dioxane as solvent

  • Methanol (as a non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • Preparation: In a Schlenk flask, dissolve the adamantane-based monomer (1.0 eq.) and AIBN (0.01 eq.) in anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Heat the reaction mixture to 70-80°C under a nitrogen atmosphere and stir for 24 hours. The solution will become more viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous solution dropwise into a large volume of rapidly stirring methanol. The polymer will precipitate as a white solid. Causality: The polymer is insoluble in the methanol non-solvent, allowing for its separation from unreacted monomer and initiator.

  • Purification: Collect the precipitate by filtration. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate into methanol. Repeat this process 2-3 times to ensure high purity.

  • Drying: Dry the final polymer product in a vacuum oven at 60°C overnight to remove all residual solvent.

Protocol 2.3: Characterization of the Adamantane-Containing Polymer

This section outlines the standard techniques to validate the synthesis and determine the properties of the new polymer.

1. Structural Confirmation (NMR Spectroscopy):

  • Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Procedure: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Expected Outcome: The characteristic sharp peaks of the monomer's vinyl protons (δ 5.5-6.5 ppm) should disappear, while broad peaks corresponding to the polymer backbone and the adamantyl side chain will be present.

2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Technique: GPC (or Size Exclusion Chromatography - SEC).

  • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF) and analyze against polystyrene or PMMA standards.

  • Data Output: Provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ), which indicates the distribution of polymer chain lengths.

3. Thermal Properties Analysis (DSC & TGA):

  • Technique: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Procedure:

    • DSC: Heat a small sample of the polymer under a nitrogen atmosphere through a heat/cool/heat cycle (e.g., from 25°C to 300°C at 10°C/min) to determine the glass transition temperature (Tg).[8]

    • TGA: Heat a sample from room temperature to ~800°C at a constant rate (e.g., 10°C/min) in both nitrogen and air atmospheres to determine the onset of thermal decomposition (Td) and char yield.[10]

  • Expected Outcome: A high Tg (likely >150°C) and high decomposition temperature (>350°C) are expected, demonstrating the thermal stability imparted by the adamantane group.[6][9]

Part 3: Data Presentation & Visualization

Data Summary Table

The following table summarizes the expected property enhancements based on comparative data from existing adamantane-based polymers versus conventional polymers.

PropertyConventional Polymer (e.g., PMMA)Expected Property for P[(3-Methoxyadamantan-1-yl)methyl Methacrylate]Reference for Comparison
Glass Transition Temp. (Tg) ~105 °C> 170 °C[6][9]
10% Weight Loss Temp. (Td) ~300 °C> 340 °C[6]
Young's Modulus ~3.0 GPa> 3.5 GPa[7]
Refractive Index ~1.49> 1.51[6]
Water Absorption ModerateLow[6][17]
Dielectric Constant ~3.0-3.6< 3.0[6][17]

Visualizations (Graphviz)

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Polymerization cluster_2 Part 3: Characterization start This compound reagents1 + Methacryloyl Chloride + Triethylamine in DCM start->reagents1 esterification Esterification Reaction (0°C to RT, 12h) reagents1->esterification workup Aqueous Workup & Purification esterification->workup monomer Purified (3-Methoxyadamantan-1-yl)methyl Methacrylate Monomer workup->monomer reagents2 + AIBN Initiator in Toluene monomer->reagents2 polymerization Free Radical Polymerization (70°C, 24h) reagents2->polymerization precipitation Precipitation in Methanol & Drying polymerization->precipitation polymer Final Adamantane-Containing Polymer precipitation->polymer nmr NMR (Structure) polymer->nmr gpc GPC (Molecular Weight) polymer->gpc dsc_tga DSC/TGA (Thermal Properties) polymer->dsc_tga

Caption: Experimental workflow from starting material to final polymer characterization.

G cluster_properties Resulting Material Properties cluster_features Core Structural Features adamantane Adamantane Core (this compound) optical High Refractive Index & UV Transparency adamantane->optical dielectric Low Dielectric Constant & Low Water Absorption adamantane->dielectric rigidity Rigid Cage Structure adamantane->rigidity bulkiness Bulky Volume adamantane->bulkiness lipophilicity High Lipophilicity adamantane->lipophilicity thermal High Thermal Stability (High Tg, Td) mechanical Enhanced Mechanical Strength (High Modulus) biomedical Biocompatibility & Hydrophobicity rigidity->thermal rigidity->mechanical bulkiness->mechanical lipophilicity->biomedical

Caption: Structure-property relationships for adamantane-based polymers.

References

Application Notes & Protocols: Structural Elucidation of Adamantane Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adamantane and its derivatives represent a critical class of compounds in medicinal chemistry and materials science, prized for their unique, rigid, cage-like structure that imparts favorable physicochemical properties.[1] The precise structural characterization of these molecules is fundamental to understanding their function and developing new applications.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural analysis of adamantane derivatives in solution.[2][3] This guide provides a comprehensive, in-depth protocol for researchers, scientists, and drug development professionals, detailing not just the procedural steps but also the underlying scientific rationale for achieving high-quality, unambiguous structural data for this unique chemical scaffold.

The Adamantane Scaffold: An NMR Perspective

The parent adamantane molecule (C₁₀H₁₆) possesses a highly symmetrical, diamondoid structure (Td point group). This high symmetry results in a deceptively simple NMR spectrum: two signals in the ¹³C NMR spectrum (for the four methine -CH- carbons and the six methylene -CH₂- carbons) and two signals in the ¹H NMR spectrum.[2]

When a substituent is introduced, this symmetry is broken, leading to more complex and informative spectra. The chemical shifts (δ) of the cage's protons and carbons are exquisitely sensitive to the electronic environment, allowing for the precise determination of a substituent's position and nature.[2][4] However, the rigidity of the cage can also lead to significant signal overlap, especially in the proton spectrum, making multi-dimensional NMR experiments essential for complete characterization.[1][3]

Foundational Protocol: Sample Preparation

The quality of the final NMR spectrum is dictated by the quality of the sample. Meticulous sample preparation is non-negotiable for obtaining sharp, high-resolution data.

Causality Behind the Protocol:
  • Deuterated Solvents: NMR spectrometers are "locked" onto the deuterium signal to stabilize the magnetic field during acquisition. Using a solvent where hydrogen (¹H) is replaced by deuterium (²H) makes the solvent effectively invisible in the ¹H NMR spectrum, preventing a massive solvent peak from obscuring the analyte signals.[5]

  • Analyte Concentration: The optimal concentration is a balance. For ¹H NMR, 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient.[2] For the much less sensitive ¹³C nucleus (~6000 times less sensitive than ¹H), a more concentrated sample is required to achieve a good signal-to-noise ratio in a reasonable time.[6] However, excessively high concentrations can increase viscosity, leading to broader spectral lines.

  • Particulate Removal: Suspended solid particles in the sample create localized distortions in the magnetic field homogeneity. This is because the magnetic susceptibility of a solid particle differs from the surrounding solution. These distortions result in broadened spectral lines and a loss of resolution that cannot be corrected by instrument shimming.

Step-by-Step Protocol:
  • Weighing: Accurately weigh 5-10 mg of the adamantane derivative for ¹H NMR or 20-50 mg for ¹³C and 2D NMR experiments into a clean, dry vial.

  • Solvent Addition: Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical and must be based on the compound's solubility.[2][7]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[2]

  • Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be required.

  • Filtration (Critical Step): Prepare a Pasteur pipette with a small, tightly packed plug of glass wool at its base. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This removes any microparticulates.[6]

  • Labeling: Clearly label the NMR tube with a unique identifier.[5]

Experimental Workflow: From 1D to 2D NMR

A hierarchical approach is employed for structural elucidation. A quick ¹H NMR provides the initial overview, followed by a ¹³C NMR to identify all carbon environments. 2D NMR experiments are then used to piece the molecular puzzle together.

G cluster_prep Phase 1: Preparation & Overview cluster_analysis Phase 3: Structure Elucidation Sample Sample Preparation H1 ¹H NMR Acquisition Sample->H1 C13 ¹³C NMR Acquisition H1->C13 COSY COSY (H-H Correlation) C13->COSY HSQC HSQC (¹J C-H Correlation) C13->HSQC HMBC HMBC (²⁻³J C-H Correlation) HSQC->HMBC Structure Final Structure HMBC->Structure

Figure 1: General workflow for the NMR-based structural elucidation of adamantane derivatives.

One-Dimensional (1D) NMR Protocols

¹H NMR Spectroscopy
  • Purpose: To identify the number and integration of different proton environments and to observe proton-proton (H-H) coupling patterns (spin-spin splitting).

  • Protocol:

    • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) for optimal signal dispersion.[2] Tune and match the probe for the ¹H frequency and perform magnetic field shimming for homogeneity.

    • Acquisition:

      • Pulse Angle: 30-45 degrees.

      • Spectral Width: 10-15 ppm.

      • Relaxation Delay (d1): 1-2 seconds.[2]

      • Number of Scans (ns): 8 to 16 scans are typically sufficient for good signal-to-noise.

¹³C NMR Spectroscopy
  • Purpose: To identify the number of unique carbon atoms in the molecule. The standard experiment is proton-decoupled, meaning each unique carbon appears as a single line (singlet).

  • Protocol:

    • Acquisition:

      • Pulse Angle: 30-45 degrees.

      • Spectral Width: 200-220 ppm.

      • Relaxation Delay (d1): 2-5 seconds. This is longer than for ¹H NMR because carbon nuclei, especially quaternary carbons, have longer relaxation times.[2]

      • Number of Scans (ns): A larger number of scans is required due to the low natural abundance and sensitivity of the ¹³C isotope.

Data Interpretation: Characteristic Chemical Shifts

Substituents on the adamantane cage induce predictable shifts in the remaining cage protons and carbons. The following table summarizes typical chemical shift ranges for the unsubstituted adamantane core.

Atom Type Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
MethineC1, C3, C5, C7~1.87~28.6
MethyleneC2, C4, C6, C8, C9, C10~1.75~38.0
Note: Values are approximate and can vary with solvent and substitution.[2][4]

Two-Dimensional (2D) NMR Protocols: Mapping the Structure

For substituted adamantanes, 1D spectra are often insufficient for complete assignment due to signal overlap. 2D NMR experiments resolve these ambiguities by correlating signals across a second frequency dimension.[3][8]

COSY (COrrelation SpectroscopY)
  • Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH).[9][10] This is the primary experiment for mapping out individual proton spin systems.

  • How to Read: The ¹H spectrum is plotted on both the x and y axes. The diagonal contains the 1D spectrum. Off-diagonal "cross-peaks" appear at the coordinates of two protons that are mutually coupled.[9]

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Correlates each proton with the carbon atom it is directly attached to (one-bond ¹JCH coupling).[9][10] This is the most reliable way to assign the chemical shift of a carbon that has an attached proton.

  • How to Read: The ¹H spectrum is on one axis (typically x-axis) and the ¹³C spectrum is on the other (y-axis). A cross-peak appears at the coordinates of a directly bonded C-H pair.[8] Quaternary carbons (lacking attached protons) will not show a signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Correlates protons and carbons over longer ranges, typically 2 to 3 bonds (²JCH, ³JCH).[9][10] This is the key experiment for connecting different spin systems together and is essential for assigning quaternary carbons.

  • How to Read: Similar to HSQC, it's a ¹H-¹³C correlation map. A cross-peak indicates that a proton is 2 or 3 bonds away from a carbon. By observing correlations from a known proton to an unassigned carbon, the molecular framework can be assembled.[8]

Figure 2: Logical relationships of 2D NMR correlations for a substituted adamantane fragment.

Conclusion

NMR spectroscopy, when applied systematically, provides an unparalleled level of detail for the structural confirmation of adamantane derivatives. By combining high-quality sample preparation with a logical progression from 1D to 2D experiments (COSY, HSQC, and HMBC), researchers can overcome challenges like signal overlap to achieve unambiguous assignments.[2][3] This validated protocol serves as a robust foundation for scientists in drug discovery and materials science, ensuring the integrity and accuracy of their molecular characterization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Methoxy-1-hydroxymethyladamantane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile adamantane derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the yield and purity of your synthesis.

I. Introduction to the Synthesis of this compound

The synthesis of this compound typically proceeds through a selective O-methylation of the precursor, (3-hydroxyadamantan-1-yl)methanol. The most common and effective method for this transformation is the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group to form an alkoxide, followed by nucleophilic substitution with a methylating agent.[1][2][3] The key challenge in this synthesis is achieving mono-methylation with high selectivity, avoiding the formation of the di-methoxy byproduct.

This guide will provide detailed protocols, troubleshooting advice, and characterization data to help you navigate the intricacies of this synthesis and achieve optimal results.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Low Yield of this compound

Question 1: My reaction is resulting in a very low yield of the desired mono-methoxy product. What are the likely causes and how can I improve it?

Answer: Low yields in the selective methylation of (3-hydroxyadamantan-1-yl)methanol can stem from several factors, ranging from incomplete reaction to competing side reactions. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide.[1][2] If the base used is not strong enough or is used in insufficient quantity, the deprotonation of the hydroxyl group will be incomplete, leading to a low concentration of the nucleophile and thus a poor yield.

    • Solution: Use a strong base such as sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol.[2] It is crucial to use at least one equivalent of the base to deprotonate one of the hydroxyl groups.

  • Suboptimal Reaction Temperature: The rate of SN2 reactions is highly dependent on temperature.[3] If the reaction temperature is too low, the reaction may proceed too slowly to reach completion within a reasonable timeframe.

    • Solution: The reaction is typically conducted at temperatures ranging from room temperature to a gentle reflux, depending on the solvent and methylating agent used.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

  • Poor Quality of Reagents: The purity of your starting material, base, and methylating agent is critical. The presence of moisture can quench the strong base and hydrolyze the methylating agent.

    • Solution: Ensure that your (3-hydroxyadamantan-1-yl)methanol is pure and dry. Use freshly opened or properly stored anhydrous solvents. The sodium hydride should be a fine, grey powder; if it appears white and clumpy, it may have been exposed to moisture and should not be used.

  • Choice of Methylating Agent: While methyl iodide is a common methylating agent, other options are available. The reactivity of the methylating agent can influence the reaction rate and selectivity.

    • Solution: Methyl iodide is generally a good choice for this reaction.[4] Dimethyl sulfate is another highly effective methylating agent, though it is more toxic.[4]

Formation of Byproducts

Question 2: I am observing significant amounts of the di-methoxy byproduct, 1,3-bis(methoxymethyl)adamantane, in my reaction mixture. How can I improve the selectivity for the mono-methoxy product?

Answer: The formation of the di-methoxy byproduct is a common challenge in the methylation of diols. Achieving high selectivity for mono-methylation requires careful control of the reaction conditions.

  • Stoichiometry of the Base: Using an excess of the base will lead to the deprotonation of both hydroxyl groups, resulting in the formation of the di-alkoxide and subsequent di-methylation.

    • Solution: Carefully control the stoichiometry of the base. Use slightly less than one equivalent of sodium hydride (e.g., 0.95 equivalents) relative to the (3-hydroxyadamantan-1-yl)methanol. This will favor the formation of the mono-alkoxide.

  • Slow Addition of the Methylating Agent: Adding the methylating agent too quickly can lead to localized high concentrations, increasing the likelihood of reaction with the less reactive mono-alkoxide before it can equilibrate.

    • Solution: Add the methylating agent (e.g., methyl iodide) slowly and dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

  • Protecting Group Strategy: For applications requiring very high purity of the mono-methoxy product, a protecting group strategy may be necessary.

    • Solution: This involves selectively protecting one of the hydroxyl groups, methylating the unprotected hydroxyl group, and then deprotecting the protected group. This multi-step approach can provide very high selectivity but will lower the overall yield.[5]

Question 3: Besides the di-methoxy byproduct, what other side reactions should I be aware of?

Answer: While di-methylation is the most common side reaction, other byproducts can form under certain conditions.

  • Elimination Reactions: Although less common with methylating agents, if a bulkier alkyl halide were used with a strong base, elimination reactions could become more significant.[1]

  • Oxidation: If the reaction is exposed to air for prolonged periods at elevated temperatures, oxidation of the alcohol or the product could occur, though this is generally a minor concern under standard Williamson ether synthesis conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The ideal starting material is (3-hydroxyadamantan-1-yl)methanol.[6] This diol can be synthesized from adamantan-1-ylmethanol through nitroxylation followed by reduction.[6]

Q2: Which solvent is best for this Williamson ether synthesis?

A2: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are excellent choices as they effectively solvate the alkoxide and do not interfere with the SN2 reaction.[2][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting diol will be more polar (lower Rf) than the mono-methoxy product, which in turn will be more polar than the di-methoxy byproduct (highest Rf).

Q4: What is the best method for purifying the final product?

A4: Flash column chromatography is the most effective method for separating the desired this compound from the unreacted starting material and the di-methoxy byproduct.[6] A gradient elution with a hexane/ethyl acetate solvent system will allow for the separation of these compounds based on their differing polarities.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of the sample and identifying any volatile impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the selective mono-methylation of (3-hydroxyadamantan-1-yl)methanol.

Materials:

  • (3-hydroxyadamantan-1-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (3-hydroxyadamantan-1-yl)methanol (1.0 eq.).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.95 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white solid.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dry silica onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

V. Data Presentation

Table 1: Reagent Stoichiometry for Selective Mono-methylation
ReagentMolar EquivalentsPurpose
(3-hydroxyadamantan-1-yl)methanol1.0Starting material
Sodium Hydride (NaH)0.95Base for deprotonation
Methyl Iodide (CH3I)1.0Methylating agent
Table 2: Predicted Spectroscopic Data for this compound
TechniqueExpected Data
1H NMR Adamantane protons (multiplets, ~1.5-2.2 ppm), -OCH3 (singlet, ~3.3 ppm), -CH2OH (singlet, ~3.5 ppm), -OH (broad singlet, variable)
13C NMR Adamantane carbons (~25-45 ppm), C-OCH3 (~75 ppm), -OCH3 (~50 ppm), C-CH2OH (~40 ppm), -CH2OH (~65 ppm)
Mass Spec (EI) M+ at m/z 196. Possible fragments at m/z 165 ([M-OCH3]+), 135 (adamantyl cation)

VI. Visualization of Workflows

Diagram 1: Synthetic Workflow

Synthesis_Workflow Start Start: (3-hydroxyadamantan-1-yl)methanol Reaction Williamson Ether Synthesis: 1. NaH, THF, 0°C 2. CH3I, RT Start->Reaction Workup Aqueous Workup: Quench with NH4Cl, Extraction Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check TLC: Incomplete Reaction? Start->Check_Reaction Check_Byproducts Check TLC/NMR: Byproducts Formed? Start->Check_Byproducts Incomplete Incomplete Reaction Check_Reaction->Incomplete Yes Byproducts Byproducts Present Check_Byproducts->Byproducts Yes Sol_Incomplete Insufficient Base Low Temperature Short Reaction Time Poor Reagent Quality Incomplete->Sol_Incomplete Potential Causes Sol_Byproducts Excess Base Rapid Addition of MeI Byproducts->Sol_Byproducts Potential Causes

Caption: Troubleshooting logic for low yield in the synthesis.

VII. References

  • Ivleva, E. A., Pogulyaiko, A. V., & Klimochkin, Y. N. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1294–1300. --INVALID-LINK--

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

  • "The Williamson Ether Synthesis". Master Organic Chemistry. --INVALID-LINK--

  • "Williamson Ether Synthesis". Name Reactions in Organic Synthesis. --INVALID-LINK--

  • "Williamson ether synthesis". Wikipedia. --INVALID-LINK--

References

Common side products in adamantane synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of adamantane, particularly through the widely used Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to overcome common hurdles in your research and development endeavors.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of Adamantane and Formation of a Black, Tarry Residue

A frequent challenge in adamantane synthesis is a lower-than-expected yield of the desired product, often accompanied by the formation of a significant amount of a black, tarry, and non-distillable residue.[1] This residue is a complex mixture of polymeric hydrocarbons.[1]

Root Cause Analysis:

The formation of this tarry byproduct is primarily attributed to polymerization and disproportionation reactions of carbocation intermediates, which are central to the adamantane rearrangement mechanism.[1] Several factors can exacerbate these side reactions:

  • Suboptimal Reaction Temperature: Excessively high temperatures can promote the formation of these polymeric materials.

  • Catalyst Activity and Concentration: The activity of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. Moisture can deactivate the catalyst, and an incorrect catalyst-to-substrate ratio can lead to incomplete conversion or increased side reactions.

  • Purity of Starting Materials: Impurities in the initial dicyclopentadiene can interfere with the reaction.

Mitigation Strategies:

To minimize tar formation and maximize your adamantane yield, consider the following steps:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range. Overheating can lead to increased polymerization.

  • Ensure Catalyst Quality: Use fresh, anhydrous aluminum chloride. AlCl₃ is highly hygroscopic; exposure to atmospheric moisture will significantly reduce its catalytic activity.

  • Optimize Catalyst Loading: The ratio of Lewis acid to tetrahydrodicyclopentadiene is a critical parameter. A common starting point is a 1:5 mass ratio of AlCl₃ to the starting material.

  • Purify Starting Materials: If using technical grade dicyclopentadiene, it is advisable to purify it by distillation before the initial hydrogenation step.

  • Effective Agitation: Ensure vigorous and consistent stirring throughout the reaction to promote efficient heat and mass transfer, preventing localized overheating and ensuring the catalyst is well-dispersed.

Experimental Protocol: Extraction of Adamantane from the Reaction Mixture

Following the reaction, a crucial step is the efficient separation of adamantane from the tarry residue.

  • After cooling the reaction vessel, a two-layer mixture is typically observed: an upper layer containing adamantane and other products, and a lower, black, tarry layer.[2]

  • Carefully decant the upper layer.

  • Wash the remaining tarry residue multiple times with a suitable nonpolar solvent, such as petroleum ether or hexane, to extract any remaining adamantane.[1]

  • Combine the initial decanted layer with the solvent washes. This solution will be the starting point for further purification.

Issue 2: Presence of Isomeric Byproducts, Primarily exo-Tetrahydrodicyclopentadiene

Even with optimized conditions, the crude adamantane product can be contaminated with other C₁₀H₁₆ isomers. The most common of these is exo-tetrahydrodicyclopentadiene, which is a key intermediate in the rearrangement of the endo-isomer to the final adamantane product.[1]

Root Cause Analysis:

The presence of exo-tetrahydrodicyclopentadiene and other isomers in the final product is typically a result of an incomplete reaction. The rearrangement from the endo to the exo isomer is exothermic and precedes the slower rearrangement to the thermodynamically more stable adamantane.[2]

Mitigation and Purification Strategies:

  • Ensure Complete Reaction: To drive the reaction to completion, ensure adequate reaction time and maintain the optimal temperature.

  • Recrystallization: Adamantane's high melting point and crystallinity make recrystallization an effective purification method. Since exo-tetrahydrodicyclopentadiene is a liquid at room temperature, it can be largely removed during the crystallization and filtration process.

Experimental Protocol: Purification of Adamantane by Recrystallization

  • Solvent Selection: A good solvent for recrystallization will dissolve adamantane when hot but have low solubility when cold. Common choices include petroleum ether or isopropyl alcohol.[3][4]

  • Dissolution: Dissolve the crude adamantane in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon to the hot solution and then perform a hot filtration to remove the carbon and adsorbed impurities.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified adamantane crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of adamantane synthesis from tetrahydrodicyclopentadiene?

A1: The synthesis proceeds through a series of carbocation rearrangements catalyzed by a Lewis acid.[5] The Lewis acid, such as AlCl₃, abstracts a hydride ion from tetrahydrodicyclopentadiene, generating a carbocation. This carbocation then undergoes a cascade of skeletal rearrangements, involving 1,2-alkyl shifts, ultimately leading to the formation of the thermodynamically most stable C₁₀H₁₆ isomer, adamantane.[5][6]

Q2: Besides exo-tetrahydrodicyclopentadiene, what other C₁₀H₁₆ isomers might be present as side products?

A2: The rearrangement of tetrahydrodicyclopentadiene to adamantane can be visualized as a journey across a complex energy landscape connecting numerous tricyclic C₁₀H₁₆ isomers.[6] While adamantane is the most stable, other isomers, though typically present in much smaller quantities, can be formed. A comprehensive analysis of the crude reaction mixture using techniques like GC-MS might reveal trace amounts of other tricyclic decanes.

Q3: How can I confirm the purity of my synthesized adamantane and identify any side products?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for this purpose.[7][8] Adamantane and its volatile isomers can be separated by the gas chromatograph and their identity confirmed by their mass spectra.

Experimental Protocol: GC-MS Analysis of Crude Adamantane

  • Sample Preparation: Dissolve a small amount of the crude product in a volatile organic solvent like hexane or dichloromethane. The concentration should be in the range of 10-100 µg/mL.[9]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating hydrocarbons.

    • Injector Temperature: Typically set around 250 °C.

    • Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min, will effectively separate components with different boiling points.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Range: Scan a mass range of m/z 40 to 300 to capture the molecular ions and fragment ions of adamantane and its isomers.

  • Data Analysis: The retention time will help differentiate between isomers, and the mass spectrum of adamantane will show a characteristic molecular ion peak at m/z 136 and distinct fragmentation patterns.[10]

Q4: Can the Lewis acid catalyst be reused?

A4: The Lewis acid catalyst, particularly AlCl₃, is often deactivated during the reaction due to the formation of complexes with byproducts and any moisture present. This deactivation, along with the formation of a tarry sludge, makes efficient recovery and reuse challenging in a laboratory setting. For industrial processes, catalyst regeneration is a more complex consideration.

Visualizations

Diagram 1: Adamantane Synthesis and Side Product Formation Pathway

G start endo-Tetrahydrodicyclopentadiene exo exo-Tetrahydrodicyclopentadiene start->exo Exothermic Isomerization carbocations Carbocation Intermediates exo->carbocations Lewis Acid Catalysis (AlCl₃) adamantane Adamantane (Product) carbocations->adamantane Rearrangement Cascade tar Tarry Polymeric Byproducts carbocations->tar Polymerization/ Disproportionation

Caption: Reaction pathway from endo-tetrahydrodicyclopentadiene to adamantane, highlighting the formation of the main side products.

Diagram 2: Troubleshooting Logic for Low Adamantane Yield

G low_yield Low Adamantane Yield check_temp Is reaction temperature optimal (150-180°C)? low_yield->check_temp check_catalyst Is the AlCl₃ fresh and anhydrous? low_yield->check_catalyst check_purity Was the starting dicyclopentadiene pure? low_yield->check_purity high_temp High Temp -> Tar Formation check_temp->high_temp No bad_catalyst Inactive Catalyst -> Incomplete Reaction check_catalyst->bad_catalyst No impure_start Impurities -> Side Reactions check_purity->impure_start No solution Optimize Conditions & Purify Starting Material high_temp->solution bad_catalyst->solution impure_start->solution

Caption: A logical workflow for troubleshooting low yields in adamantane synthesis.

References

Technical Support Center: Optimizing Reaction Temperature for Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for adamantane functionalization. This guide, designed for researchers and professionals in drug development and materials science, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for your adamantane functionalization experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

The functionalization of adamantane's C-H bonds is a formidable challenge due to their high bond dissociation energies (BDEs), with the tertiary (3°) C-H bond at approximately 99 kcal/mol and the secondary (2°) C-H bond at 96 kcal/mol.[1][2] Temperature is a critical parameter that can significantly influence reaction rate, product yield, and, most importantly, selectivity. This guide will help you navigate the complexities of temperature optimization for various adamantane functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in adamantane functionalization?

A1: Temperature plays a multifaceted role in adamantane functionalization for several key reasons:

  • Overcoming Activation Energy: The high BDE of adamantane's C-H bonds means that a significant amount of energy is required to initiate the reaction.[2] Increasing the temperature provides the necessary thermal energy to overcome this activation barrier, leading to a higher reaction rate.

  • Controlling Selectivity (Kinetic vs. Thermodynamic Control): Adamantane has two reactive sites: the tertiary (bridgehead) and secondary (methylene) positions. Often, functionalization at one site is kinetically favored (forms faster at lower temperatures), while functionalization at another site may lead to a more thermodynamically stable product (favored at higher temperatures where equilibrium can be reached).[3][4][5] By carefully controlling the temperature, you can influence the product distribution.

  • Catalyst Activity and Stability: Many functionalization reactions employ catalysts (e.g., photocatalysts, transition metals) whose activity and stability are temperature-dependent.[6] Excessively high temperatures can lead to catalyst decomposition, while temperatures that are too low may result in poor catalytic turnover.

  • Solubility: Adamantane and its derivatives can have limited solubility in certain solvents. Increasing the temperature can improve solubility, ensuring a homogeneous reaction mixture.[6]

  • Side Reactions: Higher temperatures can sometimes promote undesirable side reactions, such as over-oxidation or decomposition of starting materials or products, leading to lower yields and complex product mixtures.[1]

Q2: I'm getting a low yield in my photocatalytic C-H alkylation of adamantane at room temperature. Should I increase the temperature?

A2: Not necessarily. While a modest increase in temperature might enhance the reaction rate, photocatalytic reactions have unique considerations:

  • Quantum Yield: The efficiency of a photochemical reaction (quantum yield) is not always directly proportional to temperature. In some cases, higher temperatures can lead to non-radiative decay pathways for the excited photocatalyst, reducing its efficiency.

  • Catalyst Stability: Photocatalysts, particularly complex iridium or ruthenium-based ones, can be thermally sensitive. Running the reaction at elevated temperatures for extended periods could lead to catalyst degradation. Some protocols specify cooling with a fan to maintain ambient temperature during irradiation.[7]

  • Light Source and Reaction Time: Before adjusting the temperature, ensure your light source is emitting at the correct wavelength and intensity for your photocatalyst. Also, consider extending the reaction time, as some photocatalytic reactions can be slow to reach completion.

Troubleshooting Low Yield in Photocatalytic Alkylation:

  • Verify Catalyst System: Ensure you are using the optimal combination of photocatalyst and, if applicable, a hydrogen atom transfer (HAT) co-catalyst.[2]

  • Check Light Source: Confirm the wavelength and intensity of your light source are appropriate for the photocatalyst's absorption spectrum.

  • Extend Reaction Time: Monitor the reaction over a longer period before concluding it has stalled.

  • Modest Temperature Increase: If the above factors are optimized, a small increase in temperature (e.g., to 30-40 °C) may be beneficial, but monitor for any signs of product or catalyst decomposition.[2]

Q3: My adamantane hydroxylation reaction is producing a mixture of 1-adamantanol and 2-adamantanone. How can I improve the selectivity for 1-adamantanol by adjusting the temperature?

A3: The formation of 2-adamantanone suggests oxidation at the secondary position or over-oxidation. Temperature can be a key factor in controlling this selectivity.

  • Kinetic vs. Thermodynamic Control: The tertiary C-H bond is generally more reactive towards radical abstraction, making 1-adamantanol the kinetically favored product in many radical-based hydroxylations. However, at higher temperatures, the reaction may approach thermodynamic equilibrium, potentially favoring other products or leading to over-oxidation.

  • Catalyst and Oxidant System: The choice of catalyst and oxidant can have a more significant impact on selectivity than temperature alone. For instance, some transition-metal-catalyzed systems show high selectivity for the tertiary position.[8][9]

A study on the one-stage catalytic oxidation of adamantane to polyols demonstrated that the optimal temperatures for different oxygenated products vary, highlighting the importance of precise temperature control.[10]

Table 1: Optimal Temperatures for Adamantane Oxidation Products [10]

Product GroupOptimal Reaction Temperature (°C)
Mono-oxygenated80
Di-oxygenated30
Tri-oxygenated50
Tetra-oxygenated50
Penta-oxygenated40

This data suggests that to maximize the yield of mono-hydroxylated product (1-adamantanol), a higher temperature might be beneficial in this specific system. However, for other systems, lower temperatures might be necessary to prevent over-oxidation. It is crucial to perform a temperature screen for your specific reaction conditions.

Troubleshooting Guides by Reaction Type

Photocatalytic C-H Functionalization

Problem: Low yield of the desired alkylated adamantane.

  • Possible Cause: Insufficient thermal energy to overcome the activation barrier, even with photo-excitation.

  • Suggested Solution: While many photocatalytic reactions are run at room temperature, a modest increase to 30-40°C can sometimes improve the rate without significantly impacting catalyst stability.[2] Monitor the reaction closely for any signs of decomposition.

Problem: Poor regioselectivity (mixture of 1- and 2-substituted products).

  • Possible Cause: The hydrogen atom transfer (HAT) catalyst may not be selective enough at the given temperature.

  • Suggested Solution: Temperature effects on regioselectivity in photocatalysis are complex. In some dual-catalyst systems, the selectivity is primarily driven by the electronic properties of the HAT catalyst and may not be strongly temperature-dependent.[2] Before adjusting the temperature, ensure you are using a highly selective HAT catalyst, such as a quinuclidine-based one, which has been shown to provide excellent selectivity for the tertiary position.[2] If a mixture is still obtained, consider lowering the temperature to favor the kinetically preferred product, which is often the tertiary-substituted isomer.

Halogenation (e.g., Bromination)

Problem: Low yield of 1-bromoadamantane.

  • Possible Cause: Insufficient temperature for the reaction to proceed at a reasonable rate.

  • Suggested Solution: Adamantane halogenation often requires elevated temperatures or the use of a catalyst. For non-catalytic bromination, higher temperatures can increase the reaction rate. However, be aware that high temperatures can also lead to the formation of polyhalogenated byproducts.

Problem: Formation of polybrominated adamantanes.

  • Possible Cause: High reaction temperature and/or prolonged reaction time.

  • Suggested Solution: To favor mono-bromination, it is generally recommended to use lower temperatures and shorter reaction times. Using a stoichiometric excess of adamantane relative to the brominating agent can also help minimize polyhalogenation.

Hydroxylation

G cluster_input Input Parameters cluster_process Hydroxylation Reaction temp Reaction Temperature reaction Adamantane + Oxidant --> Products temp->reaction time Reaction Time time->reaction catalyst Catalyst/Oxidant System catalyst->reaction adamantanol 1-Adamantanol (Desired Product) reaction->adamantanol Selectivity & Yield adamantanone 2-Adamantanone (Byproduct) reaction->adamantanone Selectivity & Yield polyols Poly-hydroxylated Products reaction->polyols Selectivity & Yield

Problem: Low yield of 1-adamantanol.

  • Possible Cause: The reaction temperature may be too low for the chosen oxidant and catalyst system.

  • Suggested Solution: For some transition-metal-catalyzed hydroxylations, high temperatures (e.g., 160°C) are required to achieve good yields.[7][8][9] If your system is not providing the desired conversion, a systematic increase in temperature while monitoring the reaction progress is a valid strategy.

Problem: Formation of 2-adamantanone and other over-oxidation byproducts.

  • Possible Cause: The reaction temperature is too high, leading to a loss of selectivity and further oxidation of the desired product.

  • Suggested Solution: Lowering the reaction temperature can often improve selectivity for mono-hydroxylation at the tertiary position. As shown in Table 1, different oxygenated products have different optimal formation temperatures.[10] If you are observing significant byproduct formation, try running the reaction at a lower temperature for a longer period.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane

This protocol is based on the highly selective method developed by Martin and coworkers.[7]

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add adamantane (1.0 equiv), the photocatalyst (e.g., Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6, 2 mol%), and the HAT catalyst (e.g., a sulfonylated quinuclidinol, 10 mol%).

  • Reagent Addition: Add the alkene partner (1.5 equiv) followed by the solvent (e.g., 1,2-dichloroethane).

  • Degassing: Seal the vial and degas the mixture by sparging with an inert gas (e.g., argon) for 15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Place the vial near a blue LED lamp (e.g., 456 nm) and stir vigorously at room temperature. A cooling fan may be necessary to maintain ambient temperature.

  • Monitoring and Workup: Monitor the reaction by GC-MS or TLC. Upon completion, concentrate the reaction mixture and purify by flash column chromatography.

Protocol 2: Selective Hydroxylation of Adamantane using a Pd/CBr₄ System

This protocol is adapted from a method for transition-metal-catalyzed hydroxylation.[7][8]

  • Setup: In a heavy-walled glass ampoule, add adamantane (1 mmol), Pd(acac)₂ (2 mol%), CBr₄ (2 mmol), H₂O (10 mmol), and dioxane (5 mL).

  • Sealing: Seal the ampoule under an inert atmosphere.

  • Heating: Place the sealed ampoule in a thermostat-controlled heating block and heat to 160°C for 9 hours.

  • Cooling & Workup: After the reaction period, cool the ampoule to room temperature and carefully open it. Transfer the contents to a separatory funnel and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

References

Overcoming solubility issues with 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxy-1-hydroxymethyladamantane

An Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists who are working with this unique adamantane derivative. The rigid, lipophilic cage structure of adamantane imparts valuable properties to drug candidates, such as metabolic stability and enhanced binding affinity.[1][2] However, this same structure is responsible for its characteristically low aqueous solubility, a common hurdle in experimental and preclinical development.[3][4]

This guide provides practical, in-depth solutions to the solubility issues you may encounter, moving from basic principles to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous media?

A1: The solubility challenge stems directly from its molecular structure. The core of the molecule is the adamantane cage (C₁₀H₁₆), a highly rigid and non-polar hydrocarbon scaffold.[3][4] This structure is exceptionally lipophilic, meaning it prefers non-polar (oily) environments and resists interaction with polar solvents like water. While the hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups add some polarity, their contribution is insufficient to overcome the dominant hydrophobicity of the adamantane cage. This leads to unfavorable energetics when attempting to dissolve the compound in water, resulting in low solubility.

Q2: I've received a new batch. What's the first thing I should do to assess its solubility?

A2: Before launching into complex experiments, a systematic initial solubility screen is crucial. This baseline assessment will inform your entire experimental strategy.

Protocol: Initial Solubility Assessment

  • Solvent Selection: Choose a small, diverse panel of common laboratory solvents. See the table below for suggestions.

  • Equilibration: Add a small, known amount of the compound (e.g., 1-5 mg) to a fixed volume of each solvent (e.g., 1 mL) in separate vials.

  • Mixing: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Sonication can be used initially to break up aggregates, but prolonged agitation is key.

  • Observation & Analysis:

    • Visual Check: Observe if the solid has completely dissolved.

    • Filtration: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). This gives you the quantitative solubility value.

Troubleshooting Guide: Common Experimental Issues

Problem: My compound dissolves in organic solvent but crashes out when I add it to my aqueous buffer.

This is a classic issue known as precipitation upon dilution. It occurs because you are rapidly changing the solvent environment from a favorable non-polar one to an unfavorable polar one. The stock solvent can no longer keep the compound dissolved in the final aqueous mixture.

Solution A: Co-solvent Systems

A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[5][6] By adding a co-solvent to your aqueous buffer, you effectively reduce the overall polarity of the system, making it more hospitable for your compound.[5]

Step-by-Step Protocol:

  • Prepare Stock: Dissolve this compound in a suitable, water-miscible organic solvent like DMSO or Ethanol to create a concentrated stock solution.

  • Prepare Co-solvent Buffer: Prepare your final aqueous buffer containing a specific percentage of the co-solvent. For initial tests, screen a range from 5% to 20% (v/v).

  • Dilute: Slowly add the concentrated stock solution to the co-solvent buffer while vortexing or stirring vigorously. This gradual addition helps prevent localized supersaturation and precipitation.

Table 1: Recommended Co-solvents for Initial Screening

Co-solvent Starting Concentration (v/v) Mechanism & Rationale
DMSO 5-10% A powerful, polar aprotic solvent. Excellent for initial solubilization.[7]
Ethanol 10-20% A less toxic option suitable for many in vitro and in vivo studies.[6][8]
PEG 400 10-30% A low-molecular-weight polyethylene glycol that is a common pharmaceutical excipient.[7]

| Propylene Glycol | 10-30% | Another widely used, non-toxic excipient in pharmaceutical formulations.[6][8] |

Workflow for Implementing a Co-solvent Strategy

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Dilution & Test cluster_2 Phase 3: Optimization A Weigh Compound B Select Organic Solvent (e.g., DMSO) A->B C Dissolve to High Concentration (e.g., 50 mg/mL) B->C E Add Stock to Buffer (Slowly, with Vortexing) C->E D Prepare Aqueous Buffer with Co-solvent (5-20%) D->E F Observe for Precipitation E->F G Precipitate Forms F->G Yes H Solution Clear F->H No I Increase Co-solvent % or Try Different Co-solvent G->I J Proceed with Experiment H->J

Caption: Decision workflow for using a co-solvent system.

Solution B: Cyclodextrin-Based Encapsulation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate hydrophobic molecules—or parts of molecules, like the adamantane cage—within their cavity, forming an "inclusion complex."[10][11] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[12] The adamantane moiety is known to fit particularly well into the β-cyclodextrin cavity.[13]

Step-by-Step Protocol:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[9]

  • Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 2% to 40% (w/v) depending on the required solubility enhancement.

  • Complexation:

    • Method 1 (Direct Addition): Add the solid this compound directly to the CD solution.

    • Method 2 (Solvent Evaporation): Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol). Add this solution to the aqueous CD solution. Remove the organic solvent under vacuum.

  • Equilibration: Stir or sonicate the mixture for several hours (or overnight) at a controlled temperature to allow for complete complex formation.

  • Filtration: Filter the final solution to remove any un-complexed, undissolved material.

Mechanism of Cyclodextrin Solubilization

G cluster_0 Before Complexation cluster_1 After Complexation A Hydrophobic Compound (Adamantane Derivative) B Water Molecules A->B Poor Interaction (Low Solubility) C Cyclodextrin (Hydrophobic Cavity) D Inclusion Complex (Hydrophilic Exterior) E Water Molecules D->E Favorable Interaction (High Solubility)

Caption: Cyclodextrins encapsulate hydrophobic molecules to improve solubility.

Advanced Strategies for In Vivo Applications

For animal studies, simple co-solvent systems may be limited by toxicity or may lead to drug precipitation upon injection. More advanced formulation strategies are often required.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents. When this mixture comes into contact with aqueous media (like in the gut), it spontaneously forms a fine emulsion, keeping the drug solubilized for absorption.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix. The amorphous state has higher energy and thus greater apparent solubility and faster dissolution compared to the stable crystalline form. This is a common strategy for oral drug development.[14]

These advanced methods typically require specialized equipment and formulation expertise but are powerful tools for overcoming significant bioavailability challenges posed by compounds like this compound.

References

Technical Support Center: Troubleshooting Incomplete Adamantane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adamantane, with its unique, rigid, and diamondoid structure, serves as a critical building block in medicinal chemistry and materials science.[1][] Its synthesis, most commonly achieved through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, is a cornerstone of polyhedral hydrocarbon chemistry.[1][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges of this synthesis. As a self-validating system of protocols and troubleshooting, this document aims to enhance experimental success by explaining the causality behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Synthesis Pathway: The Schleyer Rearrangement

The most prevalent laboratory-scale synthesis of adamantane, developed by Paul von Ragué Schleyer in 1957, involves a two-step process.[1][3] First, dicyclopentadiene is hydrogenated to form endo-tetrahydrodicyclopentadiene. This saturated precursor then undergoes a complex carbocation rearrangement catalyzed by a strong Lewis acid, such as aluminum chloride, to yield the thermodynamically stable adamantane.[1][4][5]

Experimental Protocol: Synthesis of Adamantane

This protocol is adapted from the established Schleyer method.[6]

Part A: Hydrogenation of Dicyclopentadiene

  • Preparation: In a suitable hydrogenation apparatus (e.g., a Parr apparatus), dissolve purified dicyclopentadiene in a minimal amount of a dry, inert solvent like ether.

  • Catalyst Addition: Add a catalytic amount of platinum oxide.

  • Hydrogenation: Pressurize the vessel with hydrogen (typically around 50 p.s.i.) and agitate the mixture. The reaction is exothermic, and the uptake of hydrogen should be monitored. The reaction is complete when hydrogen uptake ceases (approximately 4-6 hours).

  • Work-up: Remove the catalyst by filtration. The filtrate can be distilled to yield pure endo-tetrahydrodicyclopentadiene.

Part B: Isomerization to Adamantane

  • Reaction Setup: In a flask equipped with a magnetic stirrer and an air condenser, place the molten endo-tetrahydrodicyclopentadiene.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the molten starting material. An exothermic reaction will occur as the endo-isomer rearranges to the exo-isomer.[6]

  • Heating: Heat the reaction mixture to 150-180°C with vigorous stirring for 8-12 hours.[7] Aluminum chloride may sublime and should be periodically pushed back into the reaction mixture.

  • Quenching and Extraction: After cooling, the reaction mixture will solidify into two layers: an upper brown mush containing adamantane and a lower black tarry layer.[6] Carefully decant the upper layer and rinse the flask multiple times with petroleum ether (or a similar nonpolar solvent) to extract the crude adamantane.

  • Purification: Combine the petroleum ether extracts, decolorize with activated alumina, and filter. Concentrate the filtrate and cool it in a dry ice/acetone bath to crystallize the adamantane. Further purification can be achieved by recrystallization or sublimation.[1][6]

Visualizing the Workflow

Adamantane_Synthesis_Workflow cluster_hydrogenation Part A: Hydrogenation cluster_isomerization Part B: Isomerization & Purification DCPD Dicyclopentadiene Hydrogenation Hydrogenation (PtO₂, H₂) DCPD->Hydrogenation THDCPD endo-Tetrahydrodicyclopentadiene Hydrogenation->THDCPD Isomerization Isomerization (AlCl₃, 150-180°C) THDCPD->Isomerization Workup Quenching & Extraction Isomerization->Workup Purification Recrystallization/ Sublimation Workup->Purification Adamantane Pure Adamantane Purification->Adamantane Troubleshooting_Workflow cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Adamantane Synthesis LowYield Low Yield Problem->LowYield Tar Excessive Tar Problem->Tar Isolation Isolation Difficulty Problem->Isolation IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn CatalystDeactivated Catalyst Deactivated LowYield->CatalystDeactivated ImpureStart Impure Starting Material LowYield->ImpureStart Overheating Overheating Tar->Overheating PoorExtraction Poor Extraction Isolation->PoorExtraction Copurification Co-purification Isolation->Copurification OptimizeTimeTemp Optimize Time/Temp IncompleteRxn->OptimizeTimeTemp UseAnhydrousAlCl3 Use Anhydrous AlCl₃ CatalystDeactivated->UseAnhydrousAlCl3 PurifyDCPD Purify Dicyclopentadiene ImpureStart->PurifyDCPD ControlTemp Control Temperature Overheating->ControlTemp ImproveExtraction Improve Extraction PoorExtraction->ImproveExtraction Sublimation Sublimation Copurification->Sublimation

References

Introduction: Navigating the Complexities of Adamantane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Adamantane, with its unique, rigid, and perfectly symmetrical diamondoid structure, is a cornerstone in medicinal chemistry and materials science. However, its synthetic utility is often hampered by challenges in achieving selective functionalization. The core of this difficulty lies in the high bond dissociation energies of its C-H bonds—approximately 99 kcal/mol for the tertiary (bridgehead) positions and 96 kcal/mol for the secondary positions.[1][2] Activating these robust bonds requires high-energy intermediates, which frequently leads to a lack of regioselectivity, over-reaction, and the formation of complex byproduct mixtures that are difficult to separate.[2][3]

This technical support center provides a series of in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the specific issues encountered during adamantane reactions. As your Senior Application Scientist, I will guide you through not just the protocols, but the underlying mechanistic principles to empower you to control your reactions, minimize byproduct formation, and optimize your yields.

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section is dedicated to common problems encountered in key adamantane functionalization reactions. Each guide follows a problem-solution format, explaining the root cause of byproduct formation and providing actionable, field-proven strategies for optimization.

Halogenation Reactions: Controlling Mono- vs. Poly-substitution

Halogenated adamantanes are critical precursors for a vast array of derivatives. The primary challenge is preventing over-halogenation.

Q: I'm trying to synthesize 1-bromoadamantane, but my reaction yields a significant amount of 1,3-dibromoadamantane and other polybrominated species. How can I improve selectivity for the mono-substituted product?

A: This is a classic selectivity problem in adamantane chemistry. The formation of polyhalogenated byproducts is typically caused by reaction conditions that are too harsh or the presence of catalysts that promote further substitution.

Root Cause Analysis

The initial product, 1-bromoadamantane, is still susceptible to further electrophilic substitution, especially in the presence of a Lewis acid catalyst, which is often used to accelerate bromination.[4] The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the reaction at other bridgehead positions.

Troubleshooting & Optimization Strategies
  • Reagent Selection: For mono-bromination, boiling adamantane with molecular bromine without a catalyst is often sufficient and selective.[4] If this reaction is too slow, consider alternative brominating agents that offer better control, such as N-bromosuccinimide (NBS).[5]

  • Catalyst Control: Avoid strong Lewis acid catalysts if mono-substitution is the goal. If a catalyst is necessary to drive the reaction, its concentration and type should be carefully optimized. For instance, a phase-transfer catalyst system can provide excellent selectivity for the tertiary position.[3]

  • Stoichiometry: Use adamantane in excess relative to the brominating agent. This statistically favors the reaction of the halogen with the unreacted starting material over the mono-substituted product.

  • Temperature and Time: Monitor the reaction closely using techniques like GC-MS or TLC. Lowering the temperature and stopping the reaction as soon as the starting material is consumed can prevent the accumulation of di-substituted byproducts.

Reaction Pathway: Bromination Selectivity

Adamantane Adamantane Product1 1-Bromoadamantane (Desired Product) Adamantane->Product1 Br₂, heat Byproduct 1,3-Dibromoadamantane (Byproduct) Product1->Byproduct Excess Br₂ + Lewis Acid Catalyst

Caption: Control of adamantane bromination.

Protocol 1: Selective Synthesis of 1-Bromoadamantane
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane (1.0 eq) in a suitable solvent like cyclohexane.

  • Slowly add liquid bromine (1.0-1.1 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete when the red-brown color of bromine has faded.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from methanol or ethanol to yield pure 1-bromoadamantane.[5]

Oxidation Reactions: Avoiding Isomeric Mixtures and Over-Oxidation

Oxidation of adamantane can yield valuable alcohols and ketones, but controlling the site and degree of oxidation is a significant challenge.

Q: My oxidation of adamantane with sulfuric acid is producing a mixture of 1-adamantanol, 2-adamantanol, and adamantanone. How can I selectively synthesize just 1-adamantanol?

A: The formation of this product mixture is a direct consequence of the reaction mechanism, which involves carbocation intermediates that can rearrange.

Root Cause Analysis

The direct oxidation of adamantane initially forms 1-adamantanol. In a strong acid medium like concentrated H₂SO₄, this alcohol is protonated and loses water to form the tertiary 1-adamantyl carbocation.[6] This cation is in equilibrium with the secondary 2-adamantyl carbocation via a 1,2-hydride shift. Trapping of the 2-adamantyl cation with water yields 2-adamantanol, which can be further oxidized to adamantanone.[6] This cascade of events leads to the observed product mixture.

Troubleshooting & Optimization Strategies
  • Milder Conditions: Avoid harsh, strongly acidic conditions that promote carbocation formation and rearrangement. Ozonation is one method that can produce 1-hydroxyadamantane.[4]

  • Catalytic Systems: Employ selective catalysts. Biocatalytic methods using microorganisms or isolated enzymes like cytochrome P450 can exhibit extremely high regioselectivity for the tertiary C-H bond, yielding 1-adamantanol with high purity.[2] For example, some cytochrome P450 variants show regioselectivity up to 48:1 for the tertiary position.[2]

  • Controlled Oxidant Addition: When using chemical oxidants like hydrogen peroxide with a catalyst, the method of introduction is critical. Slow, controlled addition of the oxidant can prevent localized high concentrations that may lead to over-oxidation and side reactions.[7]

Reaction Pathway: Carbocation Rearrangement in Oxidation

cluster_main Main Pathway cluster_byproduct Byproduct Formation Adamantane Adamantane Adamantanol1 1-Adamantanol (Desired Intermediate) Adamantane->Adamantanol1 [O] Cation1 1-Adamantyl Cation (Tertiary) Adamantanol1->Cation1 H⁺, -H₂O Cation2 2-Adamantyl Cation (Secondary) Cation1->Cation2 1,2-Hydride Shift (Equilibrium) Adamantanol2 2-Adamantanol Cation2->Adamantanol2 +H₂O, -H⁺ Adamantanone Adamantanone Adamantanol2->Adamantanone [O]

Caption: Isomeric byproduct formation via carbocation rearrangement.

Data Summary: Impact of Method on Oxidation Selectivity
MethodKey FeatureSelectivityCommon ByproductsReference
Conc. H₂SO₄ Harsh acidic conditionsLow2-adamantanol, adamantanone[6]
Traditional Radical Oxidation High reactivityLowComplex mixtures[2]
Biocatalysis (e.g., P450) Enzyme-controlledVery High (up to 48:1 for 3°)Minimal[2]
Catalytic H₂O₂ Controlled oxidantModerate to HighDiols, triols (over-oxidation)[7]
C-H Functionalization: Achieving Regioselectivity at the Bridgehead Position

Directly converting adamantane's C-H bonds to C-C or other bonds is highly desirable but achieving selectivity between the tertiary (3°) and secondary (2°) positions is a major hurdle.[3]

Q: I'm attempting a direct C-H alkylation of adamantane, but I'm getting a difficult-to-separate mixture of 3°- and 2°-alkylated products. How can I exclusively functionalize the bridgehead C-H bond?

A: Achieving high regioselectivity in C-H functionalization hinges on using a catalytic system designed to differentiate between the subtle electronic and steric differences of the C-H bonds.

Root Cause Analysis

Many C-H activation methods rely on highly reactive radical intermediates that are not selective enough to distinguish between the 3° and 2° C-H bonds of adamantane, which have similar bond dissociation energies.[3][8] This lack of selectivity leads to isomeric mixtures.

Troubleshooting & Optimization Strategies
  • Dual Photoredox/HAT Catalysis: This has emerged as a state-of-the-art solution. A system combining an iridium-based photocatalyst with a quinuclidine-based Hydrogen Atom Transfer (HAT) catalyst can achieve remarkable selectivity (>20:1) for the 3° position.[3] The HAT catalyst preferentially abstracts a hydrogen atom from the more electron-rich tertiary position, generating a 1-adamantyl radical that then engages in the desired transformation.[3][9]

  • Catalyst Choice is Key: Different photocatalytic systems exhibit vastly different selectivities. For example, while a quinuclidine-based system strongly favors adamantane's C-H bonds, other systems like decatungstate photocatalysts may preferentially react with weaker C-H bonds on other molecules in the mixture.[8]

  • Substrate Equivalents: Using a slight excess of adamantane can sometimes improve yields, though the catalyst system is the primary driver of selectivity.[8][10]

Workflow: Selective C-H Alkylation via Dual Catalysis

cluster_photo Photocatalyst Cycle cluster_hat HAT Catalyst Cycle PC Photocatalyst (Ir) PC_star Excited PC* PC->PC_star Blue Light HAT_radical HAT Radical Cation (Q•+) PC_star->HAT_radical SET HAT HAT Catalyst (Q) HAT_protonated Protonated HAT (QH+) HAT_radical->HAT_protonated H• abstraction Adamantyl_Radical 1-Adamantyl Radical (Selective Formation) HAT_radical->Adamantyl_Radical Adamantane HAT_protonated->HAT -H+ Product 3°-Alkylated Adamantane Adamantyl_Radical->Product + Alkene + [H]

Caption: Dual catalysis for selective 3° C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in adamantane reactions so difficult in general?

A1: The primary challenge stems from the structure of adamantane itself. It has two types of C-H bonds: four equivalent tertiary (bridgehead) C-H bonds and twelve equivalent secondary (methylene) C-H bonds. The bond dissociation energies are very similar (99 vs 96 kcal/mol), meaning a great deal of energy is required for activation.[1][3] Reagents powerful enough to break these bonds are often too reactive to be selective, leading to mixtures of products.[2][8][10] Achieving selectivity requires carefully designed catalysts or reagents that can exploit the subtle differences in steric accessibility and electronic properties between the two positions.

Q2: My reaction produced an inseparable mixture of adamantane derivatives. What are the best general strategies for purification?

A2: Purification is a significant challenge. Due to the similar nonpolar character of many adamantane derivatives, chromatographic separation can be difficult.

  • Recrystallization: This is the most common and often most effective method. Finding a suitable solvent system where the desired product has significantly different solubility from the byproducts, especially at different temperatures, is key. Methanol, ethanol, and cyclohexane are common choices.[5]

  • Derivatization: If the desired product has a functional group that a byproduct lacks (or vice versa), you can sometimes perform a subsequent reaction to change the polarity of one component dramatically, making separation easier. For example, converting a desired alcohol to an ester could significantly alter its chromatographic behavior.

  • Preparative HPLC: For high-value products or very difficult separations, preparative reverse-phase HPLC can be effective, but it is often not scalable.

Q3: How does the choice of catalyst control selectivity in adamantane C-H functionalization?

A3: The catalyst is the most critical factor for controlling selectivity. In modern C-H functionalization, especially photoredox catalysis, the catalyst's role is to generate a selective abstracting agent. For instance, in the dual-catalyst system for alkylation, an iridium photocatalyst absorbs light and then transfers energy to a quinuclidine-based Hydrogen Atom Transfer (HAT) catalyst.[3] This generates a quinuclidine radical cation, which is the species that actually removes a hydrogen from adamantane. This radical cation is specifically engineered to be selective for the more electron-rich (more "hydridic") tertiary C-H bond, leading to the formation of the 1-adamantyl radical over the 2-adamantyl radical with high fidelity.[3][9] Other catalytic systems generate different abstracting species (e.g., chlorine radicals or oxygen-centered radicals) which have different intrinsic selectivities, often resulting in poorer regioselectivity.[3]

References

Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane-based compounds. We provide in-depth technical support, troubleshooting guides, and validated protocols for the scalable synthesis of 3-Methoxy-1-hydroxymethyladamantane, a valuable building block in medicinal chemistry.[1] Adamantane derivatives are sought after for their unique lipophilic and rigid scaffold, which can enhance the pharmacological properties of drug candidates.[1][2]

Strategic Overview: A Validated Synthetic Pathway

The synthesis of this compound presents unique challenges, particularly concerning the selective functionalization of two distinct bridgehead positions and the inherent steric hindrance of the adamantane cage. The most logical and scalable pathway proceeds from a commercially available or readily synthesized 1,3-disubstituted adamantane. Our recommended route involves two key transformations: the reduction of an ester and the methylation of a sterically hindered tertiary alcohol.

The following diagram outlines the strategic workflow, starting from 3-hydroxyadamantane-1-carboxylic acid.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Functional Group Transformation A 3-Hydroxyadamantane- 1-carboxylic Acid B Methyl 3-hydroxyadamantane- 1-carboxylate A->B Esterification (MeOH, H2SO4 cat.) C (3-Hydroxyadamantan- 1-yl)methanol B->C Reduction (e.g., LiAlH4) D This compound (Final Product) C->D O-Methylation (e.g., NaH, MeI)

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical phase in this synthesis when scaling up? A1: The O-methylation (ether formation) step is the most challenging, followed by the safe handling of the ester reduction. The methylation of a tertiary alcohol like (3-hydroxyadamantan-1-yl)methanol is problematic because the sterically hindered environment favors a base-induced elimination (E2) side reaction over the desired nucleophilic substitution (SN2).[3] Careful selection of base, solvent, and temperature is paramount to maximize the yield of the target ether.

Q2: Can I use Sodium Borohydride (NaBH₄) for the ester reduction to avoid LiAlH₄? A2: Generally, NaBH₄ is not powerful enough to reduce esters efficiently under standard conditions.[4] While some protocols exist using NaBH₄ with additives or in specific solvent systems like refluxing THF, the reaction is often slow and incomplete.[4][5] For a robust and high-yielding reduction of an ester to a primary alcohol, Lithium Aluminum Hydride (LiAlH₄) remains the reagent of choice, despite the handling challenges on a larger scale.[4][6][7]

Q3: My final product is difficult to purify. What are the likely impurities? A3: Common impurities stem from incomplete reactions or side reactions in the final step. These include unreacted starting material ((3-hydroxyadamantan-1-yl)methanol) and an alkene byproduct from the E2 elimination reaction. If the initial reduction was incomplete, you might also have residual ester. Purity should be assessed by GC-MS and NMR.[8] Purification is typically achieved via column chromatography or, if feasible, crystallization.[9][10]

Q4: Are there alternative routes to consider for this synthesis? A4: Yes, an alternative involves reversing the order of operations: methylating the hydroxyl group of 3-hydroxyadamantane-1-carboxylic acid first, followed by reduction of the carboxylic acid. However, this route is often complicated by the acidic proton of the carboxyl group, which will react with the strong base required for deprotonation of the tertiary alcohol. This would necessitate a protection-deprotection sequence for the carboxylic acid, adding steps and reducing overall efficiency. The presented workflow is generally more direct.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, with a focus on the critical O-methylation step.

Problem 1: Low or No Yield During O-Methylation (Williamson Ether Synthesis)
Observed Issue Potential Cause Recommended Action & Rationale
Recovery of starting alcohol 1. Incomplete Deprotonation: The base used was not strong enough or insufficient equivalents were used to fully deprotonate the tertiary alcohol.Action: Use a strong, non-nucleophilic base like Sodium Hydride (NaH). Ensure at least 1.1-1.5 equivalents are used. Rationale: A pKa mismatch will result in an equilibrium that does not favor the alkoxide, preventing the reaction. Alcohols have a pKa of ~16-18, requiring a base whose conjugate acid has a pKa >20 for complete deprotonation.[11]
2. "Wet" Reagents/Solvent: Traces of water in the reaction flask, solvent (THF/DMF), or on the starting material will quench the strong base (e.g., NaH).Action: Dry all glassware in an oven. Use anhydrous solvents. If necessary, dry the starting alcohol by dissolving in a solvent and drying over molecular sieves before the reaction. Rationale: Strong bases like NaH react violently with water, consuming the base and preventing alkoxide formation. Anhydrous conditions are essential for this reaction.[12]
Formation of alkene byproduct 1. E2 Elimination Favored: The combination of a strong, sterically hindered base and a tertiary substrate strongly favors elimination over substitution.Action: Lower the reaction temperature. Add the methylating agent (e.g., Methyl Iodide) slowly at 0 °C and then allow the reaction to warm to room temperature. Avoid excessive heating. Rationale: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can favor the SN2 pathway.[3]
2. Base Choice: The alkoxide itself is a strong base, which promotes elimination.Action: Consider alternative, milder methylating agents that do not require such a strong base, although this deviates from the classic Williamson synthesis. For research scale, reagents like methyl triflate with a non-nucleophilic base could be explored.

Troubleshooting Flowchart: O-Methylation Step

G cluster_results cluster_solutions start Low Yield in O-Methylation Step q1 Analyze Crude Product by TLC/GC-MS. What is the major component? start->q1 starting_material Mainly Starting Material q1->starting_material Unreacted Starting Material alkene Mainly Alkene Byproduct q1->alkene New Spot/ Peak Observed complex_mixture Complex Mixture q1->complex_mixture Multiple Products sol_sm Issue: Incomplete Deprotonation 1. Verify base activity (use fresh NaH). 2. Ensure anhydrous conditions. 3. Increase equivalents of base (1.5 eq). starting_material->sol_sm sol_alkene Issue: E2 Elimination Favored 1. Lower reaction temperature (start at 0°C). 2. Use a less hindered base if possible. 3. Re-evaluate synthetic route if yield is still poor. alkene->sol_alkene sol_mixture Issue: Multiple Side Reactions 1. Check purity of starting materials. 2. Lower temperature to improve selectivity. 3. Re-purify intermediate compounds. complex_mixture->sol_mixture

Caption: Troubleshooting flowchart for the challenging O-methylation step.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lithium Aluminum Hydride (LiAlH₄) and Sodium Hydride (NaH) are highly reactive and water-sensitive; handle them under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Esterification of 3-Hydroxyadamantane-1-carboxylic Acid
  • Objective: To convert the carboxylic acid to its methyl ester to facilitate the subsequent reduction.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser, add 3-hydroxyadamantane-1-carboxylic acid (1.0 eq).

    • Add anhydrous methanol (approx. 10-15 mL per gram of acid).

    • Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst (approx. 0.05 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with a saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Methyl 3-hydroxyadamantane-1-carboxylate, typically as a white solid.

Protocol 2: Reduction of Methyl 3-hydroxyadamantane-1-carboxylate
  • Objective: To reduce the methyl ester to the primary alcohol, (3-hydroxyadamantan-1-yl)methanol.

  • Methodology:

    • Set up an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar) equipped with a dropping funnel and a reflux condenser.

    • In the flask, suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

    • Dissolve the ester from Protocol 1 (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the disappearance of the starting material.

    • Work-up (Quenching): Cool the reaction back to 0 °C. Cautiously and slowly add water dropwise (1 mL per gram of LiAlH₄ used), followed by 15% aqueous NaOH (1 mL per gram of LiAlH₄), and finally more water (3 mL per gram of LiAlH₄). This "Fieser workup" should produce a granular white precipitate that is easy to filter.

    • Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield crude (3-hydroxyadamantan-1-yl)methanol. This product can be purified by column chromatography if necessary.

Protocol 3: O-Methylation of (3-Hydroxyadamantan-1-yl)methanol
  • Objective: To form the final product, this compound, via Williamson ether synthesis.

  • Methodology:

    • Set up an oven-dried flask under an inert atmosphere.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF or DMF.

    • Cool the NaH suspension to 0 °C.

    • Dissolve (3-hydroxyadamantan-1-yl)methanol (1.0 eq) in anhydrous THF or DMF and add it dropwise to the NaH suspension. Hydrogen gas will evolve.

    • Allow the mixture to stir at 0 °C for 30 minutes after gas evolution ceases, then let it warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

    • Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq) dropwise.

    • Let the reaction stir at room temperature overnight. Monitor by TLC.

    • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

    • Extract the mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

References

Adamantane Synthesis: A Technical Guide to Achieving High Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Adamantane Synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to refine their synthesis protocols to achieve high-purity adamantane. As a uniquely rigid and stable hydrocarbon scaffold, adamantane is a critical building block in pharmaceuticals and advanced polymers, where purity is not just a goal, but a prerequisite for success.[]

This document moves beyond standard protocols to address the common pitfalls and challenges encountered in the lab. We will explore the causality behind experimental choices, provide detailed troubleshooting guides, and present validated methods to help you consistently produce adamantane of the highest quality.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of adamantane in a practical question-and-answer format.

Q1: What is the most common and scalable method for synthesizing adamantane, and what are its primary challenges?

The most established and widely practiced method for synthesizing adamantane is the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, a procedure pioneered by Paul von Ragué Schleyer in 1957.[2] The typical starting material is dicyclopentadiene, which is first hydrogenated to endo-tetrahydrodicyclopentadiene. This intermediate is then isomerized using a strong Lewis acid, most commonly aluminum chloride (AlCl₃), to the thermodynamically most stable C₁₀H₁₆ isomer, adamantane.[3][4]

The primary challenges associated with this method are:

  • Low Yields and Byproduct Formation: The rearrangement is complex and can lead to a variety of side products, including the exo-isomer of tetrahydrodicyclopentadiene and other rearranged hydrocarbons.[3]

  • Tar Formation: The aggressive nature of AlCl₃ at the required temperatures (150-180°C) often leads to polymerization and the formation of a black, tarry residue, which complicates product isolation and reduces yield.[3][5]

  • Catalyst Handling: Aluminum chloride is extremely hygroscopic and its activity is significantly diminished by moisture. It must be handled under anhydrous conditions.[5]

  • Purification Difficulty: Isolating pure adamantane from the complex reaction mixture requires multiple purification steps, including extraction and recrystallization or sublimation.[3]

Q2: My adamantane yield is consistently low. What are the common causes and how can I optimize the isomerization reaction?

Low yield is a frequent issue stemming from several controllable factors. The key is understanding that the reaction is an equilibrium-driven process aiming for the most stable isomer.

Causality & Troubleshooting Steps:

  • Suboptimal Catalyst Activity:

    • Cause: AlCl₃ readily absorbs atmospheric moisture, forming aluminum hydroxides and losing its Lewis acidity.

    • Solution: Always use fresh, anhydrous aluminum chloride from a newly opened container or a properly stored batch under an inert atmosphere. Ensure all glassware is rigorously dried.[5]

  • Incorrect Reaction Temperature:

    • Cause: The temperature must be high enough to overcome the activation energy for the rearrangement but not so high as to favor charring.

    • Solution: Maintain a steady reaction temperature between 150–180°C.[3][5] Use a heating mantle with a temperature controller and a stir plate to ensure even heat distribution and prevent localized overheating.

  • Insufficient Reaction Time:

    • Cause: The rearrangement is not instantaneous and requires sufficient time to reach thermodynamic equilibrium.

    • Solution: A reaction time of 8-12 hours is typically recommended to maximize the conversion to adamantane.[3][5]

  • Poor Mixing:

    • Cause: The reaction mixture is heterogeneous, consisting of the molten organic starting material and solid AlCl₃. Inefficient stirring prevents adequate contact between the catalyst and the reactant.

    • Solution: Use a powerful magnetic stirrer and a suitably sized stir bar to ensure the reaction slurry is vigorously agitated throughout the heating process.[5]

Q3: I'm observing significant tar and black residue in my reaction flask. How can this be minimized?

Excessive tar formation is the most common byproduct issue in the AlCl₃-catalyzed synthesis, directly impacting both yield and purification ease.

Causality & Mitigation Strategies:

  • Cause 1: Localized Overheating: Hot spots in the reaction flask dramatically accelerate polymerization and decomposition pathways.

    • Mitigation: As mentioned above, uniform heating is critical. A sand bath or a well-controlled heating mantle is preferable to a hot plate alone. Vigorous stirring also helps dissipate heat evenly.[5]

  • Cause 2: High Concentration of Reactive Intermediates: The initial reaction between tetrahydrodicyclopentadiene and AlCl₃ is exothermic and generates a high concentration of carbocation intermediates.[3]

    • Mitigation: Consider adding the aluminum chloride catalyst in portions over 15-20 minutes to the molten starting material. This helps to control the initial exotherm and moderate the concentration of reactive species at any given time.[5]

  • Cause 3: Impurities in Starting Material: Impurities in the initial dicyclopentadiene can act as promoters for polymerization.

    • Mitigation: Purify technical-grade dicyclopentadiene by distillation before the initial hydrogenation step. The fraction boiling at 64–65°C/14 mm Hg is recommended.[3]

Q4: What are the best practices for purifying crude adamantane to achieve >99% purity?

High purity is essential for most applications, and a multi-step purification process is almost always necessary. Adamantane's unique physical properties—high volatility (sublimation) and good solubility in nonpolar solvents—are exploited in its purification.[2][6]

Recommended Purification Workflow:

  • Initial Extraction: After the reaction, the crude product is a dark, semi-solid mush mixed with tar.[3] Allow the flask to cool, then carefully decant the upper layer containing the adamantane. Wash the remaining tarry residue multiple times with a nonpolar solvent like petroleum ether (b.p. 30–60°C) or hexane to extract the product.[3][5]

  • Decolorization: Combine all extracts and warm the solution gently. Add chromatography-grade alumina (approximately 10g per 200g of starting material) to the warm solution to adsorb colored impurities. Filter the hot solution to remove the alumina.[3]

  • Crystallization: Concentrate the clear filtrate by distillation. Upon cooling, especially in a dry ice-acetone bath, adamantane will crystallize. Collect the solid by suction filtration.[3] For even higher purity, a second recrystallization may be performed.

  • Sublimation (for Ultimate Purity): For achieving the highest purity (>99.5%), sublimation is an excellent final step. Adamantane sublimes readily at atmospheric pressure and more rapidly under vacuum. This process effectively separates it from non-volatile impurities.

Q5: How can I accurately assess the purity of my final adamantane product?

Verifying the purity of your synthesized adamantane is a critical final step. A combination of methods should be used for a comprehensive assessment.

  • Gas Chromatography (GC): This is the industry standard for determining adamantane purity. A purity of 99% or higher is typically required for pharmaceutical and advanced material applications.[6]

  • ¹H-NMR Spectroscopy: In a suitable solvent (like CDCl₃), high-purity adamantane will show two characteristic broad signals, corresponding to the methine (CH) and methylene (CH₂) protons. The absence of other signals is a strong indicator of purity.

  • Melting Point: Adamantane has an unusually high melting point of approximately 270°C in a sealed capillary.[2][6] A sharp melting point in this range indicates high purity. Note that adamantane sublimes, so the measurement must be taken in a sealed capillary to prevent loss of material before melting.[3]

Data & Comparative Analysis

Table 1: Comparison of Isomerization Catalyst Systems
Catalyst SystemStarting MaterialTypical YieldReaction ConditionsAdvantagesDisadvantagesReference
AlCl₃ (anhydrous) endo-Tetrahydrodicyclopentadiene15–20% (up to 65.6% optimized)150–180°C, 8-12h, neatLow cost, readily availableSignificant tar formation, corrosive, moisture sensitive, complex workup[3][7]
HF-BF₃ endo/exo-Tetrahydrodicyclopentadiene30–40%High pressure, hydrogen atmosphereHigher yield than early AlCl₃ methodsRequires specialized high-pressure equipment, highly corrosive and hazardous[3][8]
Superacids endo-TetrahydrodicyclopentadieneUp to 98%VariesVery high yield, cleaner reactionExpensive, difficult to handle and regenerate[2]
Zeolites endo-TetrahydrodicyclopentadieneVariable (lower)VariesPotentially "greener", reusable, enables continuous processingLower catalytic activity, prone to coking and deactivation, lower yield[9]
Table 2: Key Specifications for High-Purity Adamantane
ParameterSpecificationAnalysis MethodSignificance
Appearance White crystalline powderVisualIndicates absence of colored, tarry impurities.
Purity ≥ 99.0%Gas Chromatography (GC)Ensures minimal side reactions in subsequent derivatizations.[6]
Melting Point ~270°C (in sealed capillary)Melting Point ApparatusA sharp melting point is a classic indicator of high purity.[6]
Solubility Soluble in nonpolar organic solvents; Insoluble in waterWet ChemistryConfirms identity and is critical for formulation and reaction compatibility.[2][6]
Identity Conforms to structure¹H-NMR, Mass SpecConfirms the molecular structure of the final product.

Visualized Workflows and Logic

Diagram 1: Adamantane Synthesis & Purification Workflow

This diagram outlines the complete process from the starting material to the high-purity final product.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase DCPD Dicyclopentadiene (Starting Material) Purify_DCPD Distillation (Purification) DCPD->Purify_DCPD H2_PtO2 Hydrogenation (H₂, PtO₂, Ether) Purify_DCPD->H2_PtO2 endo_THDCPD endo-Tetrahydro- dicyclopentadiene H2_PtO2->endo_THDCPD AlCl3 Isomerization (Anhydrous AlCl₃, 150-180°C, 8-12h) endo_THDCPD->AlCl3 Crude Crude Adamantane (in Tar) AlCl3->Crude Extract Extraction (Petroleum Ether) Crude->Extract Decolor Decolorization (Alumina) Extract->Decolor Crystallize Crystallization (Cooling) Decolor->Crystallize Filter Filtration Crystallize->Filter Pure_Adamantane Pure Adamantane (>99%) Filter->Pure_Adamantane Sufficient for many uses Sublime Sublimation (Optional, for ultra-purity) Filter->Sublime Sublime->Pure_Adamantane

Caption: Workflow for Adamantane Synthesis and Purification.

Diagram 2: Troubleshooting Logic for Low Adamantane Yield

This decision tree helps diagnose and solve common issues leading to poor reaction outcomes.

G Start Low Adamantane Yield Detected Q_Catalyst Is AlCl₃ fresh and anhydrous? Start->Q_Catalyst A_Catalyst_No No Q_Catalyst->A_Catalyst_No No Q_Temp Was temperature stable at 150-180°C? Q_Catalyst->Q_Temp Yes A_Catalyst_Yes Yes Sol_Catalyst Use fresh, anhydrous AlCl₃. Handle under inert gas. A_Catalyst_No->Sol_Catalyst A_Temp_No No Q_Temp->A_Temp_No No Q_Time Was reaction time 8-12 hours? Q_Temp->Q_Time Yes A_Temp_Yes Yes Sol_Temp Use controlled heating mantle and ensure even heat distribution. A_Temp_No->Sol_Temp A_Time_No No Q_Time->A_Time_No No Q_Mixing Was stirring vigorous? Q_Time->Q_Mixing Yes A_Time_Yes Yes Sol_Time Increase reaction time to ensure equilibrium is reached. A_Time_No->Sol_Time A_Mixing_No No Q_Mixing->A_Mixing_No No End Yield Optimized Q_Mixing->End Yes A_Mixing_Yes Yes Sol_Mixing Use a larger stir bar and powerful stir plate. A_Mixing_No->Sol_Mixing

Caption: Troubleshooting Decision Tree for Low Adamantane Yield.

Detailed Experimental Protocols

The following protocols are based on the well-vetted procedure from Organic Syntheses, adapted with insights for maximizing purity.[3]

Protocol 1: Synthesis of Adamantane from Dicyclopentadiene

Part A: Hydrogenation of Dicyclopentadiene

  • Preparation: In a hydrogenation vessel, dissolve 200 g (1.51 moles) of purified dicyclopentadiene in 100 mL of dry ether.

  • Catalyst Addition: Carefully add 1.0 g of platinum oxide (PtO₂) catalyst.

  • Hydrogenation: Pressurize the vessel to 50 p.s.i. with hydrogen gas. The reaction is exothermic. Maintain agitation for 4-6 hours until hydrogen uptake ceases.

  • Workup: Depressurize the vessel. Remove the catalyst by suction filtration. The filtrate is distilled at atmospheric pressure to remove the ether, yielding endo-tetrahydrodicyclopentadiene. The yield should be approximately 196-200 g (96-98%).

Part B: Isomerization to Adamantane

  • Setup: In a 500-mL Erlenmeyer flask equipped with a large magnetic stir bar and an air condenser, place 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene.

  • Catalyst Addition: While stirring, carefully add 40 g of anhydrous aluminum chloride in portions through the top of the condenser.

  • Reaction: Heat the mixture to 150-180°C using a combination magnetic stirrer-hot plate. Vigorously stir the mixture for 8-12 hours. Periodically, push any sublimed AlCl₃ from the condenser walls back into the reaction mixture.

  • Cooling: After the reaction period, remove the flask from the heat and allow it to cool. The contents will separate into a dark lower tarry layer and an upper brown mush containing the crude adamantane.

Protocol 2: Purification of Crude Adamantane
  • Extraction: Carefully decant the upper layer from the reaction flask into a 600-mL beaker.

  • Washing: Rinse the reaction flask and the tarry residue five times with a total of 250 mL of petroleum ether (b.p. 30–60°C), decanting the washings into the same beaker.

  • Dissolution & Decolorization: Gently warm the petroleum ether suspension until all the adamantane dissolves. Carefully add 10 g of chromatography-grade alumina and filter the hot solution by suction filtration.

  • Crystallization: Transfer the clear filtrate to a distillation apparatus and concentrate the volume to about 200 mL. Cool the concentrated solution in a dry ice-acetone bath to induce crystallization.

  • Isolation: Collect the white crystalline adamantane by suction filtration. The typical yield of pure adamantane is 27-30 g (15-17%). Additional product can be recovered from the mother liquor.[3]

  • Drying: Dry the product under vacuum to remove any residual solvent. For highest purity, the product can be further purified by sublimation.

References

Technical Support Center: Navigating the Challenges of Adamantane Cage Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with the unique and versatile adamantane scaffold. Its rigid, diamondoid structure offers significant advantages in drug discovery and materials science, but its synthetic manipulation is not without challenges.[1][2][3] This resource provides in-depth, field-proven insights into common experimental hurdles and their solutions, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to control the position of functionalization on the adamantane cage?

A1: The primary challenge lies in the inherent reactivity of the adamantane structure. The adamantane cage consists of two types of C-H bonds: four tertiary (bridgehead) C-H bonds and twelve secondary (methylene) C-H bonds. The tertiary C-H bonds are significantly more reactive towards electrophilic and radical substitution due to the greater stability of the resulting tertiary carbocation or radical intermediate.[4][5] Consequently, most functionalization reactions, such as bromination or Friedel-Crafts alkylation, overwhelmingly favor substitution at the bridgehead positions.[6] Achieving substitution at the secondary positions often requires more specialized, directed approaches.[7] A central challenge that emerges is the issue of selectivity between non-equivalent 2° and 3° positions of adamantane.[4]

Q2: My reaction yields are consistently low when trying to functionalize adamantane. What are the common causes?

A2: Low yields in adamantane functionalization can often be attributed to a few key factors:

  • High C-H Bond Strength: The C-H bonds of adamantane are exceptionally strong (bond dissociation energies are approximately 99 kcal/mol for tertiary and 96 kcal/mol for secondary C-H bonds), making them difficult to cleave.[4] This often necessitates harsh reaction conditions (e.g., high temperatures, strong acids) which can lead to side reactions and decomposition of starting materials or products.

  • Poor Solubility: Adamantane and many of its derivatives are highly lipophilic and possess poor solubility in many common polar organic solvents.[8] This can lead to heterogeneous reaction mixtures and inefficient reactions. Careful selection of a non-polar or aprotic solvent system, or the use of co-solvents, is crucial.

  • Steric Hindrance: The bulky, rigid structure of the adamantane cage can sterically hinder the approach of reagents, especially when attempting to introduce large functional groups or when working with already substituted adamantanes.[9]

Q3: I am getting a mixture of mono- and poly-substituted products. How can I improve the selectivity?

A3: Controlling the degree of substitution is a common problem. The key is to carefully manage the reaction stoichiometry and conditions:

  • For Monosubstitution: To favor the formation of a single substitution product, it is generally advisable to use a stoichiometric excess of adamantane relative to the functionalizing reagent.[8] This statistically increases the likelihood that the reagent will encounter an unreacted adamantane molecule.

  • For Polysubstitution: To encourage multiple substitutions, an excess of the substituting reagent is typically used, often in the presence of a catalyst to drive the reaction to completion. For instance, multiple brominations can be achieved with an excess of bromine and a Lewis acid catalyst.[6][8]

Q4: What is the difference between radical and ionic functionalization pathways for adamantane, and how do I choose between them?

A4: The choice between a radical or an ionic pathway depends on the desired product and the available starting materials.

  • Ionic Pathways: These reactions typically proceed through a tertiary adamantyl carbocation intermediate. They are common in reactions like bromination with Br₂ and a Lewis acid, or Friedel-Crafts reactions.[6][10] These methods are generally robust for introducing substituents at the bridgehead positions.

  • Radical Pathways: These reactions involve the formation of an adamantyl radical. Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have made radical C-H functionalization a powerful tool for installing a wider variety of functional groups, including alkyl and acyl groups, often under milder conditions.[4][11][12] These methods can sometimes offer different selectivity profiles compared to ionic reactions.

Troubleshooting Guides

Guide 1: Regioselectivity in Adamantane Bromination

Issue: "I am trying to synthesize 1-bromoadamantane, but I am getting a mixture of products, including di- and tri-brominated species, or the reaction is not going to completion."

Background: Bromination is one of the most fundamental functionalization reactions for adamantane. While it readily reacts with various brominating agents, controlling the outcome requires careful attention to the reaction conditions. The reaction can proceed through an ionic mechanism, which is accelerated by Lewis acids.[6]

Troubleshooting Protocol: Selective Monobromination
Problem Possible Cause(s) Suggested Solution(s)
Formation of Polybrominated Products Excess bromine or presence of a strong Lewis acid catalyst.- Use adamantane in stoichiometric excess relative to bromine. - Perform the reaction without a Lewis acid catalyst. Boiling adamantane with bromine alone typically yields 1-bromoadamantane.[6]
Low Conversion to 1-Bromoadamantane Insufficiently reactive brominating agent or inadequate reaction conditions.- If using elemental bromine, ensure the reaction is heated sufficiently (e.g., reflux). - Consider using a more reactive brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of 2-Bromoadamantane This is less common in ionic bromination but can occur under certain radical conditions.- To favor the 1-position, stick to ionic conditions (e.g., Br₂). The stability of the tertiary carbocation strongly directs the substitution.
Experimental Protocol: Synthesis of 1-Bromoadamantane
  • In a well-ventilated fume hood, dissolve adamantane (1.0 eq) in a suitable solvent like cyclohexane or simply use an excess of liquid bromine as the solvent.

  • Carefully add liquid bromine (1.0-1.2 eq) to the adamantane.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture and carefully quench the excess bromine with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or sublimation to obtain pure 1-bromoadamantane.

Guide 2: Direct C-H Alkylation via Photocatalysis

Issue: "My photocatalytic C-H alkylation of adamantane is giving low yields and poor selectivity between the tertiary and secondary positions."

Background: Photocatalytic methods that utilize hydrogen atom transfer (HAT) have emerged as a powerful strategy for the direct functionalization of strong C-H bonds under mild conditions.[11][13] However, the high reactivity of the photogenerated radical species can sometimes lead to a lack of selectivity.[14]

Troubleshooting Protocol: Photocatalytic C-H Alkylation
Problem Possible Cause(s) Suggested Solution(s)
Low Reaction Conversion - Inefficient light absorption by the photocatalyst. - Quenching of the excited state of the photocatalyst. - Presence of oxygen in the reaction mixture.- Ensure your light source has the appropriate wavelength to excite your photocatalyst. - Use a reaction vessel that is transparent to the required wavelength. - Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before and during the reaction.
Poor Regioselectivity (Mixture of 1- and 2-alkyladamantane) The HAT catalyst is too reactive and not selective for the tertiary C-H bond.- Screen different HAT catalysts. Some catalysts have shown excellent selectivity for the tertiary C-H bonds of adamantanes.[11] - Adjust the solvent, as it can influence the reactivity and selectivity of the HAT process.
Formation of Side Products - Decomposition of the photocatalyst or reagents. - Undesired reactions of the radical intermediates.- Lower the reaction temperature. - Reduce the concentration of the reactants. - Ensure the purity of all reagents and solvents.
Conceptual Workflow for Photocatalytic C-H Alkylation

The following diagram illustrates a general workflow for a dual catalytic system for the C-H alkylation of adamantane.

G cluster_setup Reaction Setup cluster_cycle Catalytic Cycle Setup Prepare reaction mixture: - Adamantane - Alkene - Photocatalyst - HAT catalyst - Solvent Degas Degas with Ar/N2 Setup->Degas Irradiate Irradiate with light (e.g., Blue LED) Degas->Irradiate PC Photocatalyst PC_excited Photocatalyst* HAT_cat_radical HAT Catalyst•+ PC_excited->HAT_cat_radical SET PC->PC_excited Light HAT_cat HAT Catalyst Adamantyl_radical Adamantyl Radical (Ad•) HAT_cat_radical->Adamantyl_radical HAT Adamantane Adamantane (Ad-H) Product_radical Product Radical Adamantyl_radical->Product_radical + Alkene Alkene Alkene Product Alkylated Adamantane Product_radical->Product Reduction Product->PC Turnover

Caption: Generalized workflow for photocatalytic C-H alkylation of adamantane.

Visualizing Reaction Pathways

Mechanism: Lewis Acid-Catalyzed Bromination of Adamantane

The following diagram illustrates the ionic mechanism for the selective bromination of adamantane at the bridgehead position, facilitated by a Lewis acid catalyst.

G Ad-H Adamantane (Ad-H) Transition_State [Ad---H---Br---Br---LA]‡ Ad-H->Transition_State Br2 Br-Br Complex Br-Br---LA Br2->Complex Lewis_Acid Lewis Acid (LA) Lewis_Acid->Complex Complex->Transition_State Carbocation Adamantyl Cation (Ad+) Transition_State->Carbocation HBr H-Br Transition_State->HBr Product 1-Bromoadamantane (Ad-Br) Carbocation->Product Br- [Br-LA]- Br-->Lewis_Acid Regeneration Br-->Product

Caption: Ionic mechanism for Lewis acid-catalyzed bromination of adamantane.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and characterization of novel chemical entities, particularly within drug development, the unambiguous structural elucidation of synthesized molecules is a critical checkpoint. The adamantane scaffold, a rigid and lipophilic cage-like hydrocarbon, is a privileged structure in medicinal chemistry, lending favorable pharmacokinetic properties to drug candidates. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, 3-Methoxy-1-hydroxymethyladamantane, offering a comparative perspective with related adamantane structures and outlining best practices for data acquisition.

The Adamantane Cage: A Unique NMR Landscape

The high C₃v symmetry of the parent adamantane molecule simplifies its NMR spectra, presenting a unique canvas upon which the effects of substitution can be clearly observed. The introduction of substituents, such as in this compound, breaks this symmetry, leading to more complex and information-rich spectra that are invaluable for structural confirmation.[1] Understanding the influence of these substituents on the chemical shifts of the adamantane core protons and carbons is fundamental to accurate spectral interpretation.[2][3][4]

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Due to the rigid, chair-like conformation of the adamantane cage, protons occupy distinct axial and equatorial positions, which can be further differentiated by their proximity to the electron-withdrawing methoxy and hydroxymethyl groups.

Predicted ¹H NMR Chemical Shifts:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.30s3H
-CH₂OH~3.45s2H
-OHVariablebr s1H
Adamantane CH~2.15m1H
Adamantane CH₂ (adjacent to C-O)~1.70 - 1.90m4H
Adamantane CH₂ (remote)~1.50 - 1.65m8H

Note: These are predicted values and may vary based on solvent and concentration.

The methoxy protons (-OCH₃) are expected to appear as a sharp singlet around 3.30 ppm.[5][6] The methylene protons of the hydroxymethyl group (-CH₂OH) will also likely present as a singlet, slightly downfield due to the deshielding effect of the adjacent oxygen. The hydroxyl proton (-OH) signal is typically broad and its chemical shift is highly dependent on concentration and solvent. The protons of the adamantane cage will appear as a series of complex multiplets in the upfield region, with those closer to the electronegative substituents shifted further downfield.[7]

Unveiling the Carbon Skeleton: ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum offers a clear view of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, providing definitive evidence for the substitution pattern.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (quaternary, attached to -CH₂OH)~40-45
C-3 (quaternary, attached to -OCH₃)~70-75
-OCH₃~50
-CH₂OH~65-70
Adamantane CH~30-35
Adamantane CH₂~35-40

Note: These are predicted values and may vary based on solvent and concentration.

The quaternary carbons at the bridgehead positions (C-1 and C-3) will be significantly deshielded by the attached hydroxymethyl and methoxy groups, respectively. The carbon of the methoxy group (-OCH₃) will resonate around 50 ppm, a characteristic shift for such functionalities.[8][9] The methylene carbon of the hydroxymethyl group (-CH₂OH) is expected at a higher chemical shift due to the direct attachment of the hydroxyl group. The remaining adamantane carbons will appear in the aliphatic region, with their precise shifts influenced by their spatial relationship to the substituents.[2][10]

Comparative Analysis with Adamantane Analogs

To put the spectral data of this compound into context, it is instructive to compare it with simpler, related adamantane derivatives.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Adamantane CH: ~1.87, CH₂: ~1.75CH: ~28.5, CH₂: ~37.9
1-Methoxyadamantane -OCH₃: ~3.25C-1: ~73.0, -OCH₃: ~49.5
1-Hydroxymethyladamantane -CH₂OH: ~3.30C-1: ~39.0, -CH₂OH: ~70.0

This comparison highlights the additive nature of substituent effects on chemical shifts. The presence of both a methoxy and a hydroxymethyl group in the target molecule leads to a combination of the shielding and deshielding effects observed in the monosubstituted analogs.

Experimental Protocols for High-Quality NMR Data

Obtaining high-resolution and reproducible NMR spectra is paramount for accurate structural analysis. The following protocols outline the key steps for sample preparation and data acquisition.

Sample Preparation Workflow

G cluster_prep Sample Preparation A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B Solubility Check C Transfer solution to a high-quality 5 mm NMR tube B->C Quantitative Transfer D Cap the tube and ensure no solid particles remain C->D Final Inspection

Caption: Workflow for preparing a sample for NMR analysis.

A crucial aspect of sample preparation is the choice of a suitable deuterated solvent that fully dissolves the analyte without reacting with it.[11][12][13] The concentration should be optimized to provide a good signal-to-noise ratio in a reasonable acquisition time.[14]

NMR Data Acquisition Parameters

G NMR Acquisition Logic cluster_h1 ¹H NMR Acquisition cluster_c13 ¹³C NMR Acquisition H1_start Start ¹H Exp. H1_params Set Parameters: Pulse Angle: 30° Relaxation Delay: 2s Scans: 16 H1_start->H1_params H1_acq Acquire FID H1_params->H1_acq H1_proc Process Data: Fourier Transform Phase Correction Baseline Correction H1_acq->H1_proc C13_start Start ¹³C Exp. C13_params Set Parameters: Pulse Angle: 45° Relaxation Delay: 2-5s Scans: ≥512 C13_start->C13_params C13_acq Acquire FID (with ¹H decoupling) C13_params->C13_acq C13_proc Process Data: Fourier Transform Phase Correction Baseline Correction C13_acq->C13_proc

References

A Comparative Guide to the Mass Spectrometry of 3-Methoxy-1-hydroxymethyladamantane and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of adamantane derivatives is critical for advancing novel therapeutics. The rigid, cage-like structure of adamantane provides a unique scaffold in medicinal chemistry. Mass spectrometry is an indispensable tool for the characterization of these compounds. This guide provides an in-depth analysis of the expected mass spectral behavior of 3-Methoxy-1-hydroxymethyladamantane, contextualized by a comparison with key adamantane analogs. While specific experimental data for this compound is not publicly available, this guide will leverage established fragmentation principles of the adamantane core and its functionalized derivatives to provide a robust predictive analysis.

Introduction to Adamantane Mass Spectrometry

The adamantane cage is a highly stable, strain-free tricyclic alkane (C10H16)[1]. Under electron ionization (EI), the adamantane molecular ion (m/z 136) is typically strong, a testament to its stability[2][3]. Fragmentation of the adamantane core is well-documented and proceeds through characteristic pathways, often involving the loss of hydrogen to form the stable 1-adamantyl cation (m/z 135) or further fragmentation of the cage structure to yield prominent ions at m/z 93, 80, and 79[1][4]. The presence of substituents dramatically influences these fragmentation patterns, providing a fingerprint for the specific derivative.

Predicted Mass Spectral Profile of this compound

Molecular Formula: C12H20O2 Molecular Weight: 196.286 g/mol [5]

The structure of this compound introduces two key functional groups that will direct its fragmentation: a methoxy group and a hydroxymethyl group. Based on established principles of mass spectrometry, we can predict the following key fragmentation pathways.

Key Predicted Fragmentation Pathways

A primary fragmentation event for alcohols is the alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen. For this compound, this would involve the loss of the hydroxymethyl radical. Another common fragmentation for alcohols is the loss of a water molecule. Ethers, on the other hand, typically undergo cleavage of the C-O bond.

Here are the predicted key fragmentation steps:

  • Loss of a hydroxymethyl radical (•CH2OH): This is expected to be a favorable fragmentation, leading to a stable tertiary adamantyl cation.

  • Loss of a methoxy radical (•OCH3): Cleavage of the C-O bond of the methoxy group.

  • Loss of formaldehyde (CH2O) from the hydroxymethyl group: A common rearrangement for primary alcohols.

  • Loss of methanol (CH3OH): A potential rearrangement and elimination involving both substituents.

  • Fragmentation of the adamantane cage: The characteristic adamantane fragments will likely be observed, though their relative intensities may be altered by the substituents.

The interplay of these pathways will define the mass spectrum.

Comparative Analysis with Adamantane Derivatives

To understand the influence of the methoxy and hydroxymethyl groups, a comparison with simpler, commercially available adamantane derivatives is instructive.

CompoundMolecular WeightKey Fragments (m/z) and Interpretation
Adamantane 136.23136 (M+) : Molecular ion135 : [M-H]+, 1-adamantyl cation[4]93 : [C7H9]+[4][6]79 : [C6H7]+, protonated benzene[4]
1-Adamantanol 152.24152 (M+) : Molecular ion135 : [M-OH]+ or [M-H2O+H]+95, 94, 79 : Cage fragments
1-Methoxyadamantane 166.27166 (M+) : Molecular ion135 : [M-OCH3]+107, 93, 79 : Cage fragments
This compound (Predicted) 196.29196 (M+) : Molecular ion (likely of low abundance)165 : [M-OCH3]+165 : [M-CH2OH]+178 : [M-H2O]+135 : Core adamantyl cation fragment

This comparative table highlights how the substituents direct the fragmentation. The loss of the substituent to form the stable m/z 135 cation is a common feature. For this compound, the presence of two functional groups will lead to a more complex spectrum with multiple competing fragmentation pathways.

Experimental Protocol for GC-MS Analysis

To acquire mass spectral data for adamantane derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice due to their volatility and thermal stability[7][8].

Sample Preparation
  • Dissolve 1 mg of the adamantane derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, perform derivatization (e.g., silylation of the hydroxyl group) to improve volatility and thermal stability, though this is often not required for simple adamantanes.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

This protocol provides a robust starting point for the analysis of this compound and its analogs.

Visualizing Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for this compound and the established pathway for adamantane.

G cluster_0 Adamantane Fragmentation Adamantane (m/z 136) Adamantane (m/z 136) 1-Adamantyl Cation (m/z 135) 1-Adamantyl Cation (m/z 135) Adamantane (m/z 136)->1-Adamantyl Cation (m/z 135) - H• C7H9+ (m/z 93) C7H9+ (m/z 93) 1-Adamantyl Cation (m/z 135)->C7H9+ (m/z 93) - C3H6 C6H7+ (m/z 79) C6H7+ (m/z 79) C7H9+ (m/z 93)->C6H7+ (m/z 79) - CH2 G cluster_1 Predicted Fragmentation of this compound C12H20O2+• (m/z 196) C12H20O2+• (m/z 196) [M-OCH3]+ (m/z 165) [M-OCH3]+ (m/z 165) C12H20O2+• (m/z 196)->[M-OCH3]+ (m/z 165) - •OCH3 [M-CH2OH]+ (m/z 165) [M-CH2OH]+ (m/z 165) C12H20O2+• (m/z 196)->[M-CH2OH]+ (m/z 165) - •CH2OH [M-H2O]+• (m/z 178) [M-H2O]+• (m/z 178) C12H20O2+• (m/z 196)->[M-H2O]+• (m/z 178) - H2O Adamantyl Core Fragments Adamantyl Core Fragments [M-OCH3]+ (m/z 165)->Adamantyl Core Fragments - Further Fragmentation [M-CH2OH]+ (m/z 165)->Adamantyl Core Fragments - Further Fragmentation

References

Comparing biological activity of substituted adamantane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Analysis: Amantadine vs. Rimantadine

While both amantadine and rimantadine share a common mechanism of action, there are key differences in their pharmacokinetic profiles and side effect profiles. Rimantadine is more extensively metabolized by the liver, resulting in lower plasma concentrations compared to amantadine at the same dosage. This pharmacokinetic difference is believed to contribute to rimantadine's improved side effect profile, particularly with regard to central nervous system (CNS) effects.

Studies have shown that amantadine is associated with a significantly higher incidence of CNS adverse events, such as confusion and dizziness, especially in elderly populations. In contrast, rimantadine is generally better tolerated, with fewer CNS side effects. However, both drugs can cause gastrointestinal side effects.

FeatureAmantadineRimantadine
Primary Mechanism of Action M2 proton channel blockerM2 proton channel blocker
Antiviral Spectrum Influenza AInfluenza A
Metabolism Primarily excreted unchanged by the kidneysExtensively metabolized by the liver
Common Side Effects Dizziness, hallucinations, tremors, dry mouth, insomniaFewer CNS side effects than amantadine
Key Advantage -Better CNS safety profile
The Challenge of Resistance

A significant limitation to the clinical use of amantadine and rimantadine is the rapid emergence of resistant influenza A virus strains. Resistance is primarily caused by single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most common in H3N2 viruses. The high prevalence of resistance has led to the recommendation against their use for the treatment or prophylaxis of currently circulating influenza A strains.

M2_Inhibition cluster_virus Influenza A Virus Virion Virion Interior (Acidic pH needed for uncoating) vRNP_coated vRNP (coated) Virion->vRNP_coated Uncoating M2_channel M2 Proton Channel Protons_in H+ Endosome Endosome (Acidic Environment) Cytoplasm Cytoplasm (vRNP release for replication) Protons_out H+ Protons_out->M2_channel Influx Protons_in->Virion Acidification Adamantane Amantadine/ Rimantadine Adamantane->M2_channel Blocks vRNP_uncoated vRNP vRNP_uncoated->Cytoplasm Release vRNP_coated->vRNP_uncoated

Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a fundamental method in virology to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.

Principle

This assay is based on the ability of infectious virus particles to form localized areas of cell death, known as plaques, on a confluent monolayer of susceptible host cells. The number of plaques is directly proportional to the number of infectious virus particles. In the presence of an effective antiviral agent, viral replication is inhibited, leading to a reduction in the number and size of plaques. By testing a range of concentrations of the test compound, a dose-response curve can be generated to calculate the 50% inhibitory concentration (IC50).

Step-by-Step Methodology
  • Cell Seeding:

    • One day prior to the experiment, seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) into 6-well or 12-well plates.

    • Adjust the seeding density to achieve a confluent monolayer on the day of infection.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Preparation of Compound Dilutions:

    • On the day of the experiment, prepare a series of serial dilutions (e.g., two-fold or ten-fold) of the adamantane derivative in a serum-free cell culture medium.

  • Virus Infection:

    • Wash the confluent cell monolayer with phosphate-buffered saline (PBS).

    • Prepare a virus dilution in serum-free medium to give a countable number of plaques (typically 50-100 plaques per well).

    • In separate tubes, mix the virus dilution with an equal volume of each compound dilution and a no-compound control.

    • Incubate the virus-compound mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

    • Remove the PBS from the cell plates and inoculate the cells with the virus-compound mixtures.

    • Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

  • Overlay and Incubation:

    • Prepare an overlay medium consisting of a 1:1 mixture of 2X cell culture medium and a solidifying agent like low-melting-point agarose or methylcellulose.

    • After the adsorption period, remove the inoculum from the wells.

    • Gently add the overlay medium containing the respective concentrations of the adamantane derivative to each well.

    • Allow the overlay to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells with a solution of 10% formaldehyde for at least 30 minutes.

    • Carefully remove the overlay.

    • Stain the cells with a 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Neuroprotective Activity: Targeting NMDA Receptors

Beyond their antiviral effects, certain adamantane derivatives have emerged as important therapeutic agents for neurological disorders. Memantine, a prominent example, is used in the treatment of moderate-to-severe Alzheimer's disease.

Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

The neuroprotective effects of memantine are attributed to its action as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the neuronal cell death observed in neurodegenerative diseases like Alzheimer's.

Memantine's unique mechanism of action allows it to preferentially block the pathological, sustained activation of NMDA receptors while preserving their normal physiological function. It binds to the ion channel of the receptor only when it is open, a state induced by the presence of the agonist glutamate. This voltage-dependent blockade is readily reversible, allowing for the transient receptor activation required for normal synaptic transmission.

The initial searches have provided a good foundation for the antiviral and neuroprotective activities of adamantane derivatives. I have information on the mechanism of action for amantadine, rimantadine, and memantine, along with some comparative data and protocols for relevant assays (plaque reduction, MTT). I've also initiated searches for anticancer and antidiabetic (DPP-4 inhibition) activities.

To create a comprehensive guide, I need to:

  • Flesh out the anticancer and antidiabetic sections with more specific examples of adamantane derivatives and their mechanisms of action.

  • Find quantitative data (e.g., IC50 values) for the anticancer and antidiabetic activities to create comparative tables.

  • Locate detailed protocols for cytotoxicity assays (for anticancer activity) and DPP-4 inhibition assays.

  • Structure the entire guide logically, with clear explanations, tables, and diagrams for each section.

  • Write the complete guide, ensuring all user requirements are met, including in-text citations, a full reference list, and Graphviz diagrams.

I will now proceed with more targeted searches to gather the necessary information for the anticancer and antidiabetic sections. After that, I will have all the components to assemble the final guide. I have completed the necessary searches and have gathered sufficient information on the antiviral, neuroprotective, anticancer, and antidiabetic activities of substituted adamantane derivatives. I have details on the mechanisms of action, specific examples of compounds with their biological activities, and protocols for relevant experimental assays. I can now proceed to structure and write the complete comparison guide as requested by the user.

NMDA_Antagonism cluster_postsynaptic Postsynaptic Neuron Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Channel Glutamate->NMDA_Receptor Sustained Activation Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Excessive Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor Blocks Channel (Use-dependent)

Caption: Memantine's uncompetitive antagonism of the NMDA receptor.

Experimental Protocol: MTT Assay for Neuroprotection

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to evaluate the neuroprotective effects of a compound against an induced cytotoxicity.

Principle

The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed neuronal cells (e.g., SH-SY5Y or primary neurons) into a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the adamantane derivative for a predefined period (e.g., 1-2 hours).

  • Induction of Cytotoxicity:

    • Introduce a neurotoxic agent to induce cell death. For modeling excitotoxicity, glutamate can be used.

    • Include control wells with untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.

    • Incubate for a period sufficient to induce significant cell death in the neurotoxin-only wells (e.g., 24 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate in the dark at room temperature for at least 2 hours, or until the formazan crystals are completely dissolved.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • The neuroprotective effect is demonstrated by an increase in cell viability in the wells treated with the adamantane derivative and the neurotoxin, compared to the wells treated with the neurotoxin alone.

Anticancer Activity: A New Frontier for Adamantane Derivatives

Recent research has unveiled the potential of adamantane derivatives as anticancer agents. The bulky, lipophilic adamantane scaffold can be functionalized to interact with various cancer-related targets.

Mechanisms of Action

The anticancer mechanisms of adamantane derivatives are diverse and depend on the specific substituents. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, while others can inhibit key signaling pathways involved in tumor growth and proliferation. For instance, some adamantane-containing compounds have been found to inhibit tyrosine kinases or act as DNA intercalating agents.

Experimental Protocol: Cytotoxicity Assay for Anticancer Screening

Cytotoxicity assays are fundamental in the initial screening of potential anticancer compounds.

Principle

These assays determine the concentration of a compound required to inhibit the growth of or kill a certain percentage of a cancer cell population. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the adamantane derivative.

    • Include a vehicle control (the solvent used to dissolve the compound).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Perform a cell viability assay, such as the MTT or Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that measures cell number by staining total cellular protein.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Antidiabetic Activity: DPP-4 Inhibition

A notable example of a substituted adamantane derivative in metabolic disease is saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Mechanism of Action: Enhancing Incretin Levels

DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a key role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon secretion in a glucose-dependent manner. By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.

DPP4_Inhibition cluster_incretins Incretin Hormones cluster_effects Physiological Effects GLP1_GIP_active Active GLP-1 & GIP DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 Inactivation Insulin ↑ Insulin Secretion GLP1_GIP_active->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP_active->Glucagon GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of DPP-4 inhibition by saxagliptin.

Experimental Protocol: DPP-4 Inhibitor Screening Assay

This is a fluorescence-based assay to screen for DPP-4 inhibitors.

Principle

The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC group. The increase in fluorescence is proportional to DPP-4 activity. An inhibitor will reduce the rate of fluorescence increase.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a DPP-4 enzyme solution in an appropriate assay buffer.

    • Prepare a solution of the substrate Gly-Pro-AMC.

    • Prepare serial dilutions of the test compound (e.g., saxagliptin).

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme solution.

    • Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Continue to measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion

The adamantane scaffold has proven to be a remarkably versatile platform in drug discovery, leading to the development of therapeutic agents with a wide array of biological activities. From the pioneering antiviral drugs amantadine and rimantadine to the neuroprotective agent memantine and the antidiabetic drug saxagliptin, the strategic substitution of the adamantane core has enabled the fine-tuning of pharmacological properties to target diverse biological pathways. The ongoing exploration of adamantane derivatives in areas such as oncology continues to highlight the therapeutic potential of this unique chemical entity. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate and compare the biological activities of novel substituted adamantane derivatives, contributing to the advancement of medicinal chemistry and drug development.

A Comparative Guide to the Structural Confirmation of Synthesized 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is a critical, non-negotiable step. The unique, rigid, and tricyclic structure of adamantane and its derivatives presents distinct challenges and opportunities in spectral analysis. This guide provides an in-depth comparison of standard analytical techniques for the structural confirmation of 3-Methoxy-1-hydroxymethyladamantane, a promising building block in medicinal chemistry.

To provide a clear benchmark, we will compare its expected spectral data with the experimentally verified data of a closely related analogue, Adamantane-1,3-diol. This comparison will highlight the subtle yet significant spectral shifts induced by the substitution of a hydroxyl group with a methoxy group at one of the bridgehead positions.

The Imperative of Rigorous Structural Elucidation

The adamantane cage, with its high degree of symmetry and saturated hydrocarbon framework, often leads to complex and overlapping signals in proton NMR spectra. Therefore, a multi-technique approach is not just recommended but essential for unequivocal structure determination. The choice of analytical methods is guided by the functional groups present: a hydroxyl group, a methoxy group, a hydroxymethyl group, and the adamantane core itself. Each of these moieties will produce a characteristic spectroscopic signature.

Comparative Spectral Analysis: this compound vs. Adamantane-1,3-diol

The following sections detail the expected and reported spectral data for our target molecule and its comparator. This head-to-head comparison underscores the diagnostic power of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For adamantane derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Tale of Two Substituents

The proton NMR of adamantane derivatives can be complex due to the rigid cage structure leading to overlapping signals for the methylene protons. However, the signals for the substituents are often well-resolved and highly informative.

Proton Environment Expected Chemical Shift (δ) for this compound (ppm) Reported Chemical Shift (δ) for Adamantane-1,3-diol (ppm) [1]Rationale for Expected Shifts
Adamantane CH₂1.50 - 2.20 (complex multiplet)0.72-1.46 (multiplet)The electron-withdrawing nature of the oxygenated substituents deshields the cage protons relative to unsubstituted adamantane.
Adamantane CH1.70 - 2.30 (broad singlet)~4.08 (singlet)The bridgehead protons adjacent to the substituents will be deshielded.
-OCH₃~3.30 (singlet)N/AThe methyl protons of the methoxy group typically appear in this region as a sharp singlet.[2]
-CH₂OH~3.50 (singlet)N/AThe methylene protons of the hydroxymethyl group are expected in this region.
-OHVariable (broad singlet)~4.08 (singlet)The chemical shift of the hydroxyl proton is concentration and solvent dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides a clear picture of the carbon framework, with the chemical shifts being highly sensitive to the electronic environment of each carbon atom. The high symmetry of the adamantane cage is often simplified in its ¹³C NMR spectrum.

Carbon Environment Expected Chemical Shift (δ) for this compound (ppm) Reported Chemical Shift (δ) for Adamantane-1,3-diol (ppm) [1]Rationale for Expected Shifts
Adamantane C (quaternary, C-O)~70-75 (C-OCH₃), ~65-70 (C-CH₂OH)~61.76The carbon attached to the methoxy group will be more deshielded than the one attached to the hydroxymethyl group. Both are significantly downfield due to the attached oxygen.
Adamantane CH₂~30-50~35.74, 44.31The methylene carbons of the adamantane cage.
Adamantane CH~25-35~23.63, 26.91The methine carbons of the adamantane cage.
-OCH₃~50-60N/AThe carbon of the methoxy group typically appears in this range.[2]
-CH₂OH~60-65N/AThe carbon of the hydroxymethyl group is expected in this region.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) for this compound Reported Wavenumber (cm⁻¹) for Adamantane-1,3-diol [1]Vibrational Mode
O-H3200-3600 (broad)3217 (broad)Stretching vibration of the hydroxyl group.
C-H (adamantane)2850-29502856-2931Stretching vibrations of the adamantane C-H bonds.
C-O (ether)1070-1150N/AStretching vibration of the C-O bond in the methoxy group.[3][4]
C-O (alcohol)1000-12601029-1133Stretching vibration of the C-O bond in the hydroxymethyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Analysis Expected Result for this compound Reported Data for Adamantane-1,3-diol [5]Interpretation
Molecular Ion (M⁺)m/z 196m/z 168Corresponds to the molecular weight of the compound.
FragmentationLoss of ·CH₃ (m/z 181), Loss of H₂O (m/z 178), Loss of ·OCH₃ (m/z 165), Loss of CH₂OH (m/z 165)Loss of H₂O (m/z 150)The fragmentation pattern provides clues about the structure. The loss of a methyl radical is characteristic of methoxy compounds.[6][7]

Experimental Protocols

To ensure the reproducibility and validity of these analytical techniques, detailed experimental protocols are provided below.

Synthesis of Adamantane-1,3-diol (Comparator)

A common method for the synthesis of adamantane-1,3-diol involves the hydrolysis of 1,3-dibromoadamantane.[8]

Step-by-step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dibromoadamantane, silver sulfate, acetone, and water.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the silver salts.

  • Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the methylation of one of the hydroxyl groups of a suitable precursor like (3-hydroxyadamantan-1-yl)methanol.

Step-by-step Methodology:

  • Starting Material: Begin with (3-hydroxyadamantan-1-yl)methanol, which can be synthesized via the nitroxylation of adamantane-1-ylmethanols followed by reduction.

  • Methylation: Dissolve the diol in a suitable aprotic solvent (e.g., THF) and add a strong base (e.g., sodium hydride) to deprotonate the less sterically hindered primary alcohol.

  • Reaction with Methylating Agent: Add a methylating agent, such as methyl iodide, to the reaction mixture.

  • Quenching and Workup: After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Workflow

To better illustrate the logical flow of the structural confirmation process, the following diagrams are provided.

structural_confirmation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesize this compound Purification Purify by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectral Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare with Adamantane-1,3-diol Data Data_Analysis->Comparison Confirmation Confirm Structure Comparison->Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

analytical_techniques cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound H_NMR ¹H NMR (Proton Environment) Molecule->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR IR_Spec Functional Group Identification (O-H, C-O) Molecule->IR_Spec Mass_Spec Molecular Weight & Fragmentation Pattern Molecule->Mass_Spec

Caption: Key analytical techniques for the structural elucidation of the target molecule.

Conclusion

The structural confirmation of a synthesized molecule like this compound relies on a synergistic approach, employing multiple spectroscopic techniques. By comparing the expected spectral data with that of a known analogue, Adamantane-1,3-diol, researchers can confidently assign the structure of their target compound. This guide provides the foundational knowledge and experimental framework to perform such a confirmation with scientific rigor and integrity. The subtle differences in the spectral data between these two molecules, driven by the change of a single functional group, highlight the precision of modern analytical methods.

References

The Adamantane Scaffold in Modern Drug Discovery: A Comparative Guide to 3-Methoxy-1-hydroxymethyladamantane and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the adamantane moiety stands out as a "lipophilic bullet," a privileged scaffold prized for its rigid, three-dimensional structure and exceptional metabolic stability.[1][2] Its incorporation into drug candidates can significantly enhance pharmacokinetic properties by increasing lipophilicity, which can improve membrane permeability and bioavailability.[3] This guide provides an in-depth comparison of 3-Methoxy-1-hydroxymethyladamantane, a versatile but less-explored derivative, with its more established adamantane analogs, focusing on potential applications in neurodegenerative diseases and antiviral research. We will delve into the structure-activity relationships (SAR) that govern their performance and provide detailed experimental protocols for their evaluation.

The Significance of the 1,3-Disubstituted Adamantane Core

Adamantane's tricyclic cage-like structure is not merely a passive scaffold; it actively influences a molecule's biological activity.[1] The precise, rigid orientation of substituents from its bridgehead carbons allows for optimized interactions with biological targets like enzyme active sites and receptor pockets.[3] The 1,3-disubstitution pattern is particularly noteworthy, as it is featured in clinically successful drugs such as Memantine, an NMDA receptor antagonist for the treatment of Alzheimer's disease.[4] This substitution pattern allows for the modulation of a compound's properties at two distinct points on the adamantane core, providing a powerful tool for fine-tuning its pharmacological profile.

A Comparative Analysis: this compound vs. Key Analogs

While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its potential properties based on the well-understood contributions of its functional groups and the adamantane scaffold. Here, we compare it with two benchmark adamantane derivatives: Amantadine (1-aminoadamantane) and a hypothetical analog, 1,3-dihydroxyadamantane, to highlight the nuanced effects of different substituents.

Physicochemical Properties

The introduction of methoxy and hydroxymethyl groups in this compound is expected to create a molecule with a balanced lipophilic and hydrophilic character. The adamantane core provides a strong lipophilic drive, while the oxygen-containing functional groups introduce polarity and hydrogen bonding capabilities.

CompoundStructureMolecular Weight ( g/mol )Calculated logP*Polar Surface Area (Ų)H-Bond DonorsH-Bond Acceptors
This compound 196.292.829.4612
Amantadine 151.252.426.0211
1,3-Dihydroxyadamantane 168.232.140.4622

*Calculated logP values are estimations and can vary based on the algorithm used.

The methoxy group in this compound increases lipophilicity compared to a hydroxyl group, while the hydroxymethyl group provides a site for hydrogen bonding and potential for further derivatization. This combination could offer a favorable balance for brain penetration, a key requirement for CNS-acting drugs.[3]

Potential Biological Activity: A Mechanistic Perspective

NMDA Receptor Modulation:

The 1-amino group of Amantadine and Memantine is crucial for their activity as NMDA receptor antagonists.[4] While this compound lacks this primary amine, its structural similarity to other 1,3-disubstituted adamantanes suggests it could serve as a scaffold for developing novel NMDA receptor modulators. The hydroxyl and methoxy groups could be chemically modified to introduce functionalities that interact with different sites on the receptor.

Antiviral Activity (Influenza A M2 Proton Channel Inhibition):

Amantadine's antiviral mechanism involves blocking the M2 proton channel of the influenza A virus.[5] This action is dependent on its primary amine. Although this compound is unlikely to be a direct M2 channel blocker, its scaffold is a valuable starting point for the synthesis of new antiviral candidates. The functional groups offer handles for adding pharmacophores known to interact with viral targets.

Below is a hypothetical comparison of the biological activities based on structural considerations:

CompoundPredicted Primary TargetPredicted IC50/Ki (vs. Target)Rationale
This compound - (Scaffold for derivatization)-Lacks the key pharmacophore (e.g., primary amine) for direct activity against known adamantane targets. The functional groups are ideal for synthetic elaboration.
Amantadine Influenza A M2 Proton Channel~1.3 µM (IC50)[6]The protonated primary amine blocks the channel pore, preventing viral uncoating.[5]
Memantine NMDA Receptor~1 µM (Ki)[7]The 1-amino group interacts with the Mg2+ binding site within the NMDA receptor channel.[4]

Experimental Protocols

To rigorously evaluate and compare adamantane analogs, standardized experimental protocols are essential. The following are detailed methodologies for assessing two key activities associated with this class of compounds.

Protocol 1: In Vitro NMDA Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor channel, using [3H]MK-801, a well-characterized non-competitive antagonist.

Materials:

  • Rat brain cortical membranes

  • [3H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Test compounds (e.g., this compound derivatives)

  • Memantine (as a positive control)

  • Assay buffer: 5 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 5 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare rat brain cortical membranes according to standard procedures.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]MK-801 (final concentration ~1 nM), and 25 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M). For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of a high concentration of unlabeled MK-801 (e.g., 10 µM).

  • Add 100 µL of the membrane preparation (containing ~100-200 µg of protein) to each well.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

  • Wash the filters three times with 3 mL of cold wash buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Allow the vials to stand for at least 4 hours in the dark.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

Causality Behind Experimental Choices:

  • The use of [3H]MK-801 provides a sensitive and specific measure of binding to the PCP site within the NMDA receptor channel.

  • Rat cortical membranes are a rich source of NMDA receptors.

  • The incubation time and temperature are optimized for reaching binding equilibrium.

  • Rapid filtration is crucial to minimize dissociation of the radioligand-receptor complex.

Protocol 2: M2 Proton Channel Inhibition Assay using Virus-Like Particles (VLPs)

This cell-free assay directly measures the proton conductance of the M2 ion channel and its inhibition by test compounds.[5]

Materials:

  • M2-expressing virus-like particles (M2-VLPs)

  • Fluorescent membrane potential-sensitive dye (e.g., DiOC₂(3))

  • Test compounds

  • Amantadine (as a positive control)

  • Assay buffer: High potassium, low pH (e.g., pH 6.0)

  • Quench buffer: High potassium, neutral pH (e.g., pH 7.4)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Incorporate the membrane potential-sensitive dye into the M2-VLPs.

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the dye-loaded M2-VLPs to each well and incubate for a short period.

  • Use a fluorescence plate reader with automated injection to add the low pH assay buffer, initiating proton influx through the M2 channel.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization due to proton entry.

  • After a set time, inject the neutral pH quench buffer to stop the reaction.

  • Calculate the rate of fluorescence change for each well.

  • Determine the IC50 value for each test compound by plotting the inhibition of the fluorescence rate against the compound concentration.

Causality Behind Experimental Choices:

  • VLPs provide a controlled, cell-free system to study the M2 channel in a native-like lipid environment.[5]

  • The membrane potential-sensitive dye offers a direct and real-time readout of proton channel activity.[5]

  • The automated injection of low pH buffer ensures a rapid and consistent initiation of the proton flux.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

cluster_Adamantane Adamantane Scaffold cluster_Analogs Analogs Adamantane Rigid, Lipophilic Core Amantadine 1-Aminoadamantane (Antiviral) Adamantane->Amantadine Functionalization Memantine 1-Amino-3,5-dimethyladamantane (NMDA Antagonist) Adamantane->Memantine Functionalization Target_Compound This compound Adamantane->Target_Compound Functionalization

Caption: Adamantane as a versatile scaffold for generating diverse bioactive analogs.

cluster_Workflow M2 Proton Channel Inhibition Assay Workflow A Prepare Dye-Loaded M2-VLPs C Add M2-VLPs to plate A->C B Add Test Compound to 384-well plate B->C D Inject Low pH Buffer C->D E Measure Fluorescence Change D->E F Inject Quench Buffer E->F G Calculate IC50 F->G

Caption: Step-by-step workflow for the M2 proton channel inhibition assay.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the adamantane family. While it may not possess the direct biological activities of its more famous amino-substituted relatives, its dual functionalization with methoxy and hydroxymethyl groups makes it a highly valuable building block for medicinal chemistry campaigns. The balanced physicochemical properties it is predicted to have could be advantageous for developing novel CNS-targeted therapeutics.

Future research should focus on the synthesis of a library of derivatives from this compound and their systematic evaluation in a panel of biological assays, including those for NMDA receptor modulation, antiviral activity, and other potential targets. Such studies will be crucial to unlocking the full therapeutic potential of this and other uniquely functionalized adamantane analogs.

References

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Adamantane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the adamantane scaffold represents a cornerstone in medicinal chemistry and materials science due to its rigid, lipophilic, and three-dimensional structure.[1][2] This unique cage-like framework imparts desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[3][4][5] However, the very properties that make adamantane derivatives attractive also present distinct challenges in their analytical characterization. Accurate and unambiguous structural elucidation and purity assessment are paramount for establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of new chemical entities.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for characterizing adamantane compounds. Moving beyond a simple listing of methods, this document, grounded in the principles of scientific integrity, explains the causality behind experimental choices and provides self-validating protocols.

The Analytical Challenge of the Adamantane Cage

The high symmetry of the parent adamantane molecule, with its four equivalent bridgehead (methine) carbons and six equivalent methylene carbons, results in deceptively simple spectra in some analytical techniques.[6][7] Upon substitution, this symmetry is broken, leading to more complex and informative data. However, the rigidity of the cage and the potential for isomeric substitution at either the bridgehead (C1) or secondary (C2) positions necessitate a multi-pronged analytical approach for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful and commonly employed technique for the structural characterization of adamantane compounds in solution.[1][6] It provides unparalleled detail regarding the connectivity of atoms, their chemical environments, and the stereochemistry of the molecule.[6]

Expertise in Action: Why NMR is Indispensable

The power of NMR lies in its ability to provide a complete picture of the molecular structure. While other techniques can offer pieces of the puzzle, such as molecular weight or the presence of functional groups, NMR reveals the precise arrangement of atoms. This is crucial for distinguishing between isomers of substituted adamantanes, which can have vastly different biological activities. Furthermore, NMR is a non-destructive technique, allowing the sample to be recovered for further experiments.[6]

Comparative ¹H and ¹³C NMR Data of Adamantane Derivatives

The introduction of substituents onto the adamantane cage induces characteristic shifts in the ¹H and ¹³C NMR spectra, which are highly sensitive to the electronic environment of the nuclei.[6][7] These shifts are diagnostic for determining the position and nature of the substituent.

CompoundPosition of -R¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
Adamantane-~1.87 (br s, 12H, CH₂), ~1.75 (br s, 4H, CH)~38.5 (CH₂), ~29.5 (CH)
1-AdamantanolC1~2.15 (br s, 3H, CH), ~1.68 (q, 6H, CH₂), ~1.58 (d, 6H, CH₂)~68.5 (C-OH), ~45.5 (CH), ~36.5 (CH₂), ~31.0 (CH₂)
2-AdamantanolC2~3.80 (br s, 1H, CH-OH), ~2.0-1.5 (m, 14H, adamantyl H's)~70.0 (CH-OH), other signals complex
1-Aminoadamantane (Amantadine)C1~2.10 (br s, 3H, CH), ~1.65 (m, 12H, CH₂)~52.5 (C-NH₂), ~42.0 (CH), ~36.0 (CH₂), ~29.5 (CH₂)
1-BromoadamantaneC1~2.35 (br s, 6H, CH₂), ~2.05 (br s, 9H, CH, CH₂)~68.0 (C-Br), ~48.0 (CH), ~36.0 (CH₂), ~31.5 (CH₂)

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and spectrometer frequency.[6]

Experimental Protocol for ¹H and ¹³C NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6]

  • Sample Preparation:

    • Dissolve 5-10 mg of the adamantane compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility and stability.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[6]

  • NMR Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve better signal dispersion and resolution.[6]

    • Tune and match the probe for ¹H and ¹³C frequencies and shim the magnetic field to optimize homogeneity.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required.[1] Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.[1]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in deuterated solvent add_tms Add TMS internal standard dissolve->add_tms setup Instrument Setup (Tune, Match, Shim) add_tms->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference to TMS process->reference analyze Assign Peaks & Integrate reference->analyze

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of adamantane derivatives.[1] It is also a powerful tool for structural elucidation through the analysis of fragmentation patterns.[1]

Expertise in Action: Why MS is a Necessary Complement

While NMR excels at defining the overall structure, MS provides definitive confirmation of the molecular formula. Its high sensitivity is a major advantage, requiring only a small amount of sample.[1] When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an indispensable tool for analyzing complex mixtures and identifying impurities.[1][8]

Characteristic Mass Spectrometry Data and Fragmentation

The rigid adamantane cage leads to characteristic fragmentation patterns. The molecular ion of adamantane itself is observed at m/z 136.[1] For substituted adamantanes, fragmentation often involves the loss of the substituent or fragmentation of the cage itself.[9] The fragmentation pathways can differ significantly between 1- and 2-substituted isomers, providing valuable structural clues.[9] For example, in 2-adamantanol, a major fragmentation pathway is the loss of a water molecule to yield a base peak at m/z 134.[9]

Ionm/z (adamantane)Possible Structure
[C₁₀H₁₆]⁺˙ (Molecular Ion)136Adamantyl cation radical
[C₁₀H₁₅]⁺135Adamantyl cation
[C₇H₉]⁺93
[C₇H₇]⁺91Tropylium or benzyl cation
[C₆H₇]⁺79
Experimental Protocol: GC-MS with Silylation for Hydroxylated Derivatives

For volatile and thermally stable adamantane derivatives, GC-MS is a powerful technique. For less volatile compounds containing polar functional groups like hydroxyls, derivatization is often necessary.[8]

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the hydroxylated adamantane derivative into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile) and a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[8]

    • Cool the sample to room temperature before injection.[8]

  • GC-MS Instrument Setup:

    • GC: Use a capillary column suitable for separating nonpolar to moderately polar compounds (e.g., DB-5MS).

    • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to elute the derivatized compound.

    • MS: Operate in electron ionization (EI) mode at 70 eV.[9]

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh ~1 mg of sample add_reagents Add solvent and silylating agent weigh->add_reagents heat Heat at 70°C for 30 min add_reagents->heat inject Inject into GC-MS heat->inject separate Separation on capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis & Detection ionize->detect chromatogram Analyze Chromatogram (Retention Time) detect->chromatogram mass_spectrum Analyze Mass Spectrum (Molecular Ion, Fragments) chromatogram->mass_spectrum

Chromatography: The Key to Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of adamantane compounds and for separating them from reaction byproducts and impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile adamantane derivatives.[8] Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is particularly well-suited for these compounds.[8][10]

Expertise in Action: Why HPLC is Often Preferred for Drug Molecules

Many adamantane-based drug molecules are functionalized with polar groups to enhance their solubility and biological activity. These modifications often render the compounds non-volatile, making HPLC the more direct and suitable method for purity analysis as it typically does not require derivatization.[8] Furthermore, developing a stability-indicating HPLC method is crucial in drug development to separate the active pharmaceutical ingredient from potential degradation products.[8]

Experimental Protocol: RP-HPLC for a Nitroadamantane Derivative

This protocol is adapted for a derivative like 2-nitroadamantane, which possesses a chromophore for UV detection.[10]

  • Instrumentation and Materials:

    • HPLC System: Equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[10]

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[10]

  • Sample Preparation:

    • Prepare a stock solution of the adamantane derivative in a suitable solvent like acetonitrile (e.g., 1 mg/mL).[8]

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.[8]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

Gas Chromatography (GC)

GC is an excellent choice for volatile and thermally stable adamantane compounds. It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.[11][12]

Expertise in Action: The Power of GC for Volatile Analogs

For less functionalized, more hydrocarbon-like adamantane derivatives, GC provides superior separation efficiency and speed compared to HPLC. The use of different stationary phases can be exploited to fine-tune the separation of closely related isomers.[12]

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationAdvantagesLimitations
NMR Spectroscopy Unambiguous structure elucidation, isomeric differentiationProvides detailed structural information; non-destructive.[1][6]Relatively low sensitivity; complex spectra for highly substituted derivatives.[1]
Mass Spectrometry Molecular weight determination, structural clues from fragmentationExtremely high sensitivity; provides accurate molecular weight.[1]Destructive; isomers may not be distinguishable without fragmentation analysis or chromatography.[1]
HPLC Purity assessment, analysis of non-volatile compoundsHigh resolution for non-volatile compounds; direct analysis without derivatization.[8]Lower resolution than GC for volatile compounds.
GC Purity assessment, analysis of volatile compoundsHigh resolution and speed for volatile compounds.[12]Requires analyte to be thermally stable and volatile; may require derivatization.[8]
Infrared (IR) Spectroscopy Identification of functional groupsFast and simple; good for identifying key functional groups.[6]Provides limited information about the overall molecular structure.[6]

Conclusion: An Integrated Approach for Authoritative Characterization

No single analytical technique is sufficient for the complete and authoritative characterization of adamantane compounds. A synergistic approach, cross-referencing data from multiple techniques, is essential. NMR spectroscopy provides the foundational structural framework. Mass spectrometry confirms the molecular weight and offers complementary structural insights through fragmentation analysis. Chromatographic methods, either GC or HPLC, are indispensable for assessing purity and separating isomers. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can achieve a high degree of confidence in the identity, purity, and structure of their adamantane derivatives, paving the way for successful research and development outcomes.

References

A Senior Application Scientist's Guide to the Purity Validation of 3-Methoxy-1-hydroxymethyladamantane by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but the very foundation of reliable, reproducible, and translatable scientific outcomes. 3-Methoxy-1-hydroxymethyladamantane, a functionalized adamantane derivative, holds significant promise in medicinal chemistry due to its unique structural and physicochemical properties.[1] The rigid adamantane cage can orient pharmacophoric groups in specific spatial arrangements, making it a valuable scaffold in drug design.[1] However, its therapeutic potential can only be accurately assessed if the compound is of the highest purity.

This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will explore the causality behind experimental choices, present a detailed validation protocol grounded in ICH guidelines, and objectively compare HPLC with alternative analytical techniques, supported by experimental insights.

The Analytical Challenge: Detecting the "Invisible" Adamantane

Adamantane and its simple derivatives present a significant analytical challenge: they lack a strong chromophore. The saturated, cage-like hydrocarbon structure does not absorb ultraviolet (UV) light at wavelengths typically used in routine HPLC analysis (220-400 nm). This makes their detection and quantification problematic. While this compound possesses ether and alcohol functional groups, these provide only weak UV absorbance at low wavelengths (around 200-210 nm), where baseline noise and interference from common solvents can be significant.

This inherent property necessitates a carefully designed analytical strategy. While derivatization to introduce a UV-active tag is an option, it adds complexity and potential for side reactions. Therefore, a direct, validated HPLC method, complemented by orthogonal techniques, offers a more robust approach to purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Despite the detection challenge, reversed-phase HPLC (RP-HPLC) remains a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[2] Its high resolution and adaptability make it ideal for separating the main compound from process-related impurities and potential degradants.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[3][4][5]

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary pump, autosampler, column thermostat, PDA or UV-Vis detectorStandard equipment for robust and reproducible results.
Column C18, 250 mm x 4.6 mm, 5 µmThe non-polar C18 stationary phase provides good retention for the hydrophobic adamantane cage. The retention of hydroxyl-substituted adamantane derivatives is influenced by the hydrophilic moiety, making RP-HPLC on a C18 column highly selective.[6]
Mobile Phase A: Water; B: Acetonitrile (or Methanol)Acetonitrile and methanol are common, effective organic modifiers in RP-HPLC.[7] A gradient elution is recommended to resolve impurities with a wide range of polarities.
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient ensures the elution of both more polar impurities (early) and more lipophilic impurities (later), providing a comprehensive purity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 205 nmThis low wavelength is necessary due to the lack of a strong chromophore. It requires a high-purity mobile phase to minimize baseline noise.
Injection Vol. 10 µLA typical injection volume to avoid column overload.

2. Sample and Standard Preparation:

  • Diluent: Mobile phase (30:70 Acetonitrile:Water)

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

3. Validation Protocol According to ICH Q2(R1):

The validation of this HPLC method ensures its suitability for its intended purpose.

  • Specificity: Forced degradation studies should be performed by subjecting the sample to acid, base, oxidative, thermal, and photolytic stress. The method is specific if the main peak is resolved from any degradation products and placebo peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.1 to 0.75 mg/mL). The method is linear if the plot of peak area versus concentration yields a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Determined by recovery studies. Spike a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determined based on the signal-to-noise ratio (S/N). Typically, S/N of 10:1 for LOQ and 3:1 for LOD.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Visualizing the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_Method_Development Method Development cluster_Validation Method Validation (ICH Q2 R1) cluster_Application Routine Analysis MD_Start Define Analytical Requirements MD_Select Select Column & Mobile Phase MD_Start->MD_Select MD_Optimize Optimize Gradient, Flow Rate, Temp. MD_Select->MD_Optimize V_Spec Specificity (Forced Degradation) MD_Optimize->V_Spec Finalized Method V_Lin Linearity & Range V_Spec->V_Lin V_Acc Accuracy (Recovery) V_Lin->V_Acc V_Prec Precision (Repeatability & Intermediate) V_Acc->V_Prec V_LOD LOD & LOQ V_Prec->V_LOD V_Rob Robustness V_LOD->V_Rob RA_SST System Suitability Test (SST) V_Rob->RA_SST Validated Method RA_Analysis Sample Analysis RA_SST->RA_Analysis RA_Report Report Purity RA_Analysis->RA_Report

Caption: Workflow for HPLC method development and validation.

Comparative Analysis: HPLC vs. Orthogonal Techniques

While HPLC is a powerful tool, relying on a single analytical technique for purity determination is not recommended, especially for compounds lacking a strong chromophore. Orthogonal methods, which rely on different separation or detection principles, provide a more comprehensive and trustworthy assessment of purity.

FeatureHPLC-UVGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on polarity differences.Separation based on volatility and boiling point.Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.[2]
Applicability Non-volatile & thermally labile compounds.[2]Volatile & thermally stable compounds.[8]Soluble compounds containing NMR-active nuclei (e.g., ¹H).[9]
Detection UV absorbance (limited for this compound).Flame Ionization (universal for organics).NMR signal intensity.
Derivatization Not required, but may be used to enhance detection.May be required to increase volatility.Not required.
Quantification Requires a reference standard of known purity.Requires a reference standard of known purity.Can be an absolute method using an internal standard of known purity, not necessarily the analyte itself.[9]
Strengths High resolution, widely available, robust for routine QC.High efficiency, excellent for residual solvents and volatile impurities."Primary ratio method; highly accurate and precise, provides structural information, detects non-chromophoric and inorganic impurities.[9]"
Limitations Low sensitivity for non-chromophoric compounds. Co-eluting impurities may be missed.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires more expensive instrumentation and specialized expertise.
In-Depth Comparison:
  • Gas Chromatography (GC): Given the relatively low molecular weight and potential volatility of this compound, GC is a viable alternative. Coupled with a Flame Ionization Detector (FID), which responds to virtually all organic compounds, GC can overcome the detection limitations of HPLC-UV. It would be particularly effective at detecting volatile impurities from the synthesis, such as residual solvents or adamantene, a potential elimination by-product.[10]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is arguably the most powerful orthogonal technique for this molecule. As a primary analytical method, it does not rely on the purity of the analyte itself for calibration.[9] By integrating the ¹H NMR signals of the analyte against those of a certified internal standard of known concentration, an absolute purity value can be determined. This method is indifferent to whether the analyte has a chromophore and can simultaneously identify and quantify impurities, provided they have unique NMR signals. The Journal of Medicinal Chemistry now accepts absolute q¹H NMR as a valid method for purity determination alongside HPLC and elemental analysis.[9]

Conclusion: A Multi-faceted Approach to Ensuring Purity

For the definitive purity assessment of this compound, a validated RP-HPLC method serves as an excellent primary tool for routine quality control, offering high-resolution separation of the main component from related substances. However, due to the compound's weak UV absorbance, this method's limitations must be acknowledged.

Therefore, a comprehensive purity validation strategy should be built on the principle of orthogonality:

  • Primary Purity Assay (HPLC): Use the validated RP-HPLC method for routine analysis and to establish the impurity profile.

  • Orthogonal Confirmation (GC or qNMR):

    • GC-FID should be employed to analyze for volatile impurities and residual solvents.

    • qNMR should be used to determine an absolute purity value, which serves as an independent verification of the HPLC results and can help to characterize any unknown impurities.

By integrating these complementary techniques, researchers, scientists, and drug development professionals can establish a robust, self-validating system for the purity of this compound, ensuring the integrity and reliability of their subsequent research and development efforts.

Experimental Protocols for Alternative Methods

Gas Chromatography (GC-FID) Protocol
  • System: GC with FID.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Injector: Split/splitless, 250 °C, split ratio 50:1.

  • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

  • Detector: FID, 280 °C.

  • Sample Prep: Dissolve sample in dichloromethane at ~1 mg/mL.

Quantitative ¹H NMR (qNMR) Protocol
  • System: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Sample Prep: Accurately weigh the this compound sample into the same NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1) and a sufficient number of scans for good signal-to-noise.

  • Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate purity using the standard qNMR equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the standard.

References

A Researcher's Guide to Interpreting NMR Spectra of Substituted Adamantanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, diamondoid hydrocarbon, is a privileged structure in medicinal chemistry and materials science. Its unique three-dimensional structure and lipophilicity make it an attractive component for designing new therapeutic agents and advanced materials. Accurate structural elucidation of substituted adamantanes is crucial for understanding structure-activity relationships (SAR) and ensuring the desired physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural characterization of these molecules in solution.[1] This guide provides an in-depth comparison of ¹H and ¹³C NMR spectroscopy for the analysis of substituted adamantanes, supported by experimental data and interpretation strategies.

The Adamantane Cage: A Tale of Two Carbons and Two Protons

Unsubstituted adamantane (C₁₀H₁₆) possesses a highly symmetrical cage-like structure (Td point group), which simplifies its NMR spectra.[1] The molecule consists of:

  • Four methine (CH) carbons at the bridgehead positions (C1, C3, C5, C7).

  • Six methylene (CH₂) carbons forming the bridges (C2, C4, C6, C8, C9, C10).

Due to this high symmetry, the ¹³C NMR spectrum of adamantane displays only two signals: one for the four equivalent methine carbons and another for the six equivalent methylene carbons.[2] Similarly, the ¹H NMR spectrum shows two signals corresponding to the four equivalent methine protons and the twelve equivalent methylene protons.[3][4]

The introduction of a substituent breaks this symmetry, leading to more complex and informative NMR spectra that provide critical information about the substituent's position and nature.[1]

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift (δ) of protons in substituted adamantanes is highly sensitive to the electronic environment, influenced by the nature and position of the substituent.

Distinguishing 1-Substituted from 2-Substituted Adamantanes

1-Substituted Adamantanes: Substitution at a bridgehead position (C1) results in a specific pattern of chemical shifts. The protons on the adamantane cage are categorized based on their proximity to the substituent (X) at C1:

  • Hβ (protons at C2, C8, C9): These six protons are adjacent to the substituted carbon and typically experience the most significant deshielding effect.

  • Hγ (protons at C4, C6, C10): These six protons are two bonds away from the substituent.

  • Hδ (proton at C7): This single proton is at the opposite bridgehead position, furthest from the substituent.

2-Substituted Adamantanes: Substitution at a methylene position (C2) creates a different set of proton environments. The symmetry is lowered, leading to a more complex spectrum. Key proton signals to consider are:

  • Hα (proton at C2): The proton on the same carbon as the substituent. Its chemical shift is highly dependent on the substituent's electronegativity.

  • Bridgehead Protons (H at C1 and C3): These are no longer equivalent.

  • Other Methylene Protons: The remaining methylene protons will also exhibit distinct chemical shifts.

Comparative ¹H NMR Data: 1-Adamantanol vs. 2-Adamantanol

To illustrate the differences, let's compare the ¹H NMR spectra of 1-adamantanol and 2-adamantanol.

CompoundProton PositionApproximate ¹H Chemical Shift (ppm)Multiplicity
1-Adamantanol H at C2, C8, C9 (6H)~1.69Broad singlet
H at C4, C6, C10 (6H)~1.51Broad singlet
H at C3, C5, C7 (3H)~2.15Broad singlet
OHVariableSinglet
2-Adamantanol H at C2 (1H)~3.65Broad singlet
H at C1, C3 (2H)~2.06Multiplet
Other CH₂ and CH~1.37-1.74Multiplets
OHVariableSinglet

Note: Chemical shifts are approximate and can vary with solvent and concentration.[5][6]

The simpler spectrum of 1-adamantanol, with three main broad signals for the cage protons, contrasts with the more complex, overlapping multiplets observed for 2-adamantanol, reflecting its lower symmetry.[5][6]

¹³C NMR Spectroscopy: A Clearer Picture of the Carbon Skeleton

¹³C NMR spectroscopy, particularly with proton decoupling, provides a less ambiguous method for determining the substitution pattern in adamantanes due to the wider chemical shift range and the direct observation of the carbon framework.[7]

Differentiating Substitution Patterns with ¹³C NMR

1-Substituted Adamantanes: The substituent at C1 induces characteristic shifts for the other carbons:

  • Cα (C1): The carbon directly attached to the substituent, showing the largest chemical shift change.

  • Cβ (C2, C8, C9): Carbons adjacent to the substitution site.

  • Cγ (C4, C6, C10): Carbons two bonds away.

  • Cδ (C7): The carbon at the opposite bridgehead.

2-Substituted Adamantanes: The effect of a substituent at C2 is also distinct:

  • Cα (C2): The substituted carbon.

  • Cβ (C1, C3): The adjacent bridgehead carbons.

  • Cγ (C8, C9): Methylene carbons two bonds away.

  • Cδ (C4, C10 and C6, C7): These pairs of carbons are at a greater distance.

Comparative ¹³C NMR Data: 1-Adamantanol vs. 2-Adamantanol

The ¹³C NMR spectra of 1-adamantanol and 2-adamantanol clearly demonstrate the power of this technique in distinguishing isomers.

CompoundCarbon PositionApproximate ¹³C Chemical Shift (ppm)
Unsubstituted Adamantane C1, C3, C5, C7 (CH)28.46
C2, C4, C6, C8, C9, C10 (CH₂)37.85
1-Adamantanol C1 (C-OH)68.3
C2, C8, C9 (CH₂)45.5
C3, C5, C7 (CH)30.9
C4, C6, C10 (CH₂)36.3
2-Adamantanol C2 (CH-OH)75.2
C1, C3 (CH)36.9
C8, C9 (CH₂)32.1
C4, C10 (CH₂)27.2
C6, C7 (CH₂)27.6
C5 (CH)37.9

Note: Chemical shifts are approximate and can vary with solvent and concentration.[2][8][9]

The number of distinct signals and their chemical shifts provide a definitive fingerprint for each substitution pattern.

Advanced NMR Techniques for Complex Adamantanes

For more complex substituted adamantanes or when assignments are ambiguous, 2D NMR techniques are indispensable.[10]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace proton connectivity through the adamantane cage.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular structure.

These techniques are particularly useful for elucidating the structures of di- and polysubstituted adamantanes where 1D spectra can be very crowded.[10][11]

Experimental Protocol for NMR Analysis of Substituted Adamantanes

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1]

  • Sample Preparation:

    • Dissolve 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical for solubility and to avoid signal overlap with the analyte.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥300 MHz) for better signal dispersion and resolution.[1]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • Longer acquisition times or a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze chemical shifts, coupling constants (if applicable), and integration to elucidate the structure.[12]

    • For complex molecules, acquire and analyze 2D NMR spectra (COSY, HSQC, HMBC) as needed.[1]

Workflow for NMR-Based Structure Confirmation

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Interpretation & Confirmation synth Synthesize Adamantane Derivative purify Purify Compound (e.g., Chromatography, Recrystallization) synth->purify sample_prep Sample Preparation (Dissolve in Deuterated Solvent + TMS) purify->sample_prep acquire_1h Acquire ¹H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum sample_prep->acquire_13c process_data Process NMR Data (FT, Phasing, Baseline Correction) acquire_1h->process_data acquire_13c->process_data analyze Analyze Spectra (Chemical Shifts, Integration, Coupling) process_data->analyze compare Compare with Expected Spectra / Literature Data analyze->compare decision Match? compare->decision confirmed Structure Confirmed decision->confirmed Yes revise Revise Structure / Re-evaluate Synthesis decision->revise No

Caption: Logical process for NMR-based structure confirmation of adamantane derivatives.

Conclusion

Interpreting the NMR spectra of substituted adamantanes is a systematic process that relies on understanding the fundamental principles of chemical shifts and the effects of substitution on the highly symmetric adamantane core. While ¹H NMR provides valuable initial insights, ¹³C NMR often offers a more definitive and easily interpretable picture of the carbon skeleton. For complex derivatives, a combination of 1D and 2D NMR techniques is essential for complete and unambiguous structure elucidation. This guide provides researchers, scientists, and drug development professionals with a framework for confidently interpreting NMR data to accelerate their research and development efforts.

References

Assessing the Therapeutic Potential of 3-Methoxy-1-hydroxymethyladamantane: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adamantane scaffold stands out as a privileged structure, lending its unique lipophilic and rigid properties to a number of clinically successful drugs.[1][2] From the antiviral agent amantadine to the neuroprotective memantine used in Alzheimer's disease, the versatility of the adamantane core is well-established.[3][4] This guide delves into the therapeutic potential of a lesser-explored derivative, 3-Methoxy-1-hydroxymethyladamantane, providing a comparative framework against its well-characterized relatives and outlining a comprehensive strategy for its evaluation.

Introduction to this compound: A Molecule of Interest

This compound is a functionalized adamantane derivative featuring a methoxy and a hydroxymethyl group at its bridgehead positions.[5] This substitution pattern offers intriguing possibilities for its interaction with biological targets. The adamantane cage enhances lipophilicity, which can improve membrane permeability and bioavailability, including passage across the blood-brain barrier.[1][5] The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor (methoxy) provides specific points of interaction within a target binding site, potentially leading to higher affinity and selectivity.[5]

This guide proposes a research framework to explore two primary therapeutic avenues for this compound, drawing parallels with the established mechanisms of amantadine and memantine: antiviral and neuroprotective applications.

Comparative Analysis: Potential Therapeutic Applications

Based on the known bioactivities of adamantane derivatives, we hypothesize that this compound could exhibit efficacy in two key areas: as an antiviral agent, potentially against influenza viruses, and as a neuroprotective agent targeting glutamatergic pathways.

Antiviral Potential: A Successor to Amantadine?

Amantadine's antiviral activity stems from its ability to block the M2 proton channel of the influenza A virus, a critical step in the viral replication cycle.[6] We propose that this compound may interact with this or other viral ion channels. The added functional groups could modulate the binding affinity and specificity compared to amantadine.

Neuroprotective Properties: A Novel NMDA Receptor Modulator?

Memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor, offers neuroprotection by mitigating excessive glutamatergic signaling implicated in neurodegenerative diseases.[7][8][9] The adamantane cage of memantine plays a crucial role in its channel-blocking activity.[7][10] It is plausible that this compound could also modulate NMDA receptor function, with its substituents potentially altering its affinity, kinetics, and trapping block characteristics.[10]

Proposed Experimental Workflow for Therapeutic Evaluation

A rigorous assessment of this compound's therapeutic potential requires a multi-tiered approach, from initial in vitro screening to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation In_Vitro_Antiviral Antiviral Assays (Plaque Reduction, Yield Reduction) Toxicity Cytotoxicity Assays In_Vitro_Antiviral->Toxicity In_Vitro_Neuro Neuroprotective Assays (NMDA Receptor Binding, Calcium Imaging) In_Vitro_Neuro->Toxicity In_Vivo_Antiviral Influenza Mouse Model (Viral Titer, Survival) Toxicity->In_Vivo_Antiviral Promising Candidates In_Vivo_Neuro Neurodegeneration Rodent Model (Behavioral Tests, Histopathology) Toxicity->In_Vivo_Neuro Promising Candidates Lead_Opt Lead Optimization In_Vivo_Antiviral->Lead_Opt In_Vivo_Neuro->Lead_Opt Synthesis Synthesis & Purification of This compound Synthesis->In_Vitro_Antiviral Screening Synthesis->In_Vitro_Neuro Screening G cluster_0 Antiviral Action (Hypothesized) cluster_1 Neuroprotective Action (Hypothesized) M2_Channel Influenza M2 Proton Channel Block Blockage of Proton Influx M2_Channel->Block Replication Inhibition of Viral Replication Block->Replication NMDA_Receptor NMDA Receptor Modulation Modulation of Ca2+ Influx NMDA_Receptor->Modulation Excitotoxicity Reduction of Excitotoxicity Modulation->Excitotoxicity Molecule 3-Methoxy-1- hydroxymethyladamantane Molecule->M2_Channel Binds to Molecule->NMDA_Receptor Binds to

References

A Researcher's Guide to Benchmarking the Efficacy of Novel Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has proven to be a remarkably versatile pharmacophore in medicinal chemistry.[1][2] Its unique structure has given rise to seminal drugs such as the antiviral amantadine and the neuroprotective agent memantine.[3][4][5] The 21st century has seen a renewed interest in adamantane derivatives, driven by the need for new therapeutics to combat drug-resistant pathogens and multifactorial diseases like cancer and neurodegeneration.[6] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to benchmark the efficacy of new adamantane derivatives against established alternatives, grounded in robust experimental data and validated protocols.

The Rationale for New Derivatives

While first-generation adamantanes were revolutionary, their efficacy has been challenged by issues such as viral resistance and the complex pathologies of neurodegenerative diseases.[5] Modern synthetic strategies now focus on creating hybrid molecules that conjugate the adamantane moiety with other pharmacologically active scaffolds—such as quinolines, triazoles, and chalcones—to enhance target affinity, improve pharmacokinetic profiles, and achieve multi-target activity.[6][7] The goal of this guide is to provide the technical means to validate the purported improvements of these novel agents.

General Workflow for Efficacy Benchmarking

A systematic approach is crucial for generating reproducible and comparable data. The workflow should progress from broad-based in vitro screening to more targeted mechanistic and cell-based assays.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Comparative Analysis A Initial Cytotoxicity Screen (e.g., MTT Assay) B Primary Efficacy Screen (Target-Specific) A->B Identify non-toxic concentration range C Target Engagement Assay (e.g., Receptor Binding) B->C Confirm primary target D Cell-Based Functional Assay (e.g., Plaque Reduction) C->D Validate biological effect E Dose-Response Curve Generation (IC50 / EC50 Determination) D->E Quantify potency F Benchmarking vs. Standard Drugs E->F Compare efficacy

Caption: General workflow for screening and benchmarking new adamantane derivatives.

Case Study 1: Benchmarking Antiviral Adamantanes

The historical success of amantadine and rimantadine against Influenza A makes the antiviral space a primary area for new adamantane derivatives.[1][5] The primary mechanism for these drugs is the inhibition of the viral M2 proton channel, which is essential for viral uncoating.[1][8]

Standard Benchmarks: Amantadine, Rimantadine, Oseltamivir.

Key Efficacy Assay: Plaque Reduction Neutralization Test (PRNT). This assay is the gold standard for quantifying the titer of infectious virus and the efficacy of antiviral compounds.[9][10]

Comparative Data Table: Antiviral Activity vs. Influenza A (H3N2)
Compound/AnalogueAssay TypeCell LineEC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Amantadine Plaque ReductionMDCK~1.0 - 5.0>100>20-100
Rimantadine Plaque ReductionMDCK~0.5 - 2.0>100>50-200
New Derivative X Plaque ReductionMDCKExperimentalExperimentalCalculated
Oseltamivir Neuraminidase AssayN/A~0.01>1000>100,000

Note: EC50 values are illustrative and based on literature.[8][11] The Selectivity Index (SI = CC50/EC50) is a critical parameter indicating the therapeutic window.

Experimental Protocol: Plaque Reduction Assay

This protocol is designed to determine the concentration of an adamantane derivative required to reduce the number of virus-induced plaques by 50%.

Principle of the Assay: Metabolically active host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are infected with a known quantity of virus. The virus replicates, lyses the host cell, and spreads to adjacent cells, creating a zone of cell death known as a "plaque." A semi-solid overlay is used to ensure the infection is localized.[9] The presence of an effective antiviral agent will inhibit this process, leading to a reduction in the number or size of plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer (e.g., 1.2 x 10^6 cells/well for a 6-well plate) and incubate for 24 hours.[10]

  • Compound Preparation: Prepare serial dilutions of the new adamantane derivative and benchmark compounds (Amantadine, Rimantadine) in serum-free medium.

  • Virus Preparation: Dilute the influenza virus stock in serum-free medium to a concentration that yields 50-100 plaque-forming units (PFU) per well.

  • Infection: Wash the confluent cell monolayers twice with phosphate-buffered saline (PBS). Add 100-200 µL of the prepared virus dilution to each well. Incubate for 1 hour at 37°C to allow for viral adsorption.[10][12]

  • Treatment: Remove the virus inoculum. Add the medium containing the various concentrations of the test compounds to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add an overlay medium (e.g., containing Avicel or agarose mixed with culture medium and trypsin) to each well.[9][12] The overlay restricts virus spread to adjacent cells, ensuring discrete plaque formation.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Fixation and Staining: Remove the overlay. Fix the cells with a solution like 4% formalin for at least 30 minutes.[12] Stain the monolayer with 0.1% crystal violet. The stain will be taken up by living cells, leaving the plaques (areas of dead cells) clear.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control. The EC50 is determined by plotting the percentage of inhibition against the compound concentration.

Self-Validation: The inclusion of a no-compound virus control is essential to establish the baseline plaque count, while a no-virus cell control confirms the health of the cell monolayer. The benchmark drugs serve as positive controls to validate the assay's sensitivity.

Case Study 2: Benchmarking Neuroprotective Adamantanes

Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone therapy for moderate-to-severe Alzheimer's disease.[3][4] Its mechanism involves blocking excessive glutamatergic activity, which is excitotoxic to neurons.[4][13] New derivatives often aim to enhance this activity or introduce additional neuroprotective functions, such as antioxidant effects or modulation of other channels.[14][15][16]

Standard Benchmark: Memantine.

Key Efficacy Assay: NMDA Receptor Binding Assay and in vitro neurotoxicity models.

G cluster_0 Excitotoxicity Cascade Glutamate Excess Glutamate NMDAR NMDA Receptor (NMDAR) Glutamate->NMDAR Binds & Activates Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Channel Opens Damage Neuronal Damage / Apoptosis Ca_Influx->Damage Triggers Memantine Memantine / New Derivative Memantine->NMDAR Blocks Channel

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and inhibition by adamantane antagonists.

Comparative Data Table: NMDA Receptor Antagonism
CompoundAssay TypeRadioligandIC50 (µM)Ki (µM)
Memantine Competitive Binding[³H]MK-801~1-3~0.5-1.5
Amantadine Competitive Binding[³H]MK-801~20-40~10-20
New Derivative Y Competitive Binding[³H]MK-801ExperimentalCalculated

Note: IC50 values are illustrative and based on literature.[17][18] The Ki (inhibition constant) provides a more absolute measure of binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol measures the affinity of a test compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, the same site targeted by memantine.[17][19]

Principle of the Assay: This is a competition assay where the novel adamantane derivative competes with a radiolabeled ligand (e.g., [³H]MK-801 or [³H]TCP) for binding to the NMDA receptor in a membrane preparation from a receptor-rich tissue, such as the rat brain cortex.[19] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a buffered sucrose solution. Perform differential centrifugation to isolate the crude synaptic membrane fraction, which is rich in NMDA receptors.

  • Assay Buffer: Prepare an assay buffer (e.g., Tris-HCl) containing glutamate and glycine. The presence of both the primary agonist (glutamate) and co-agonist (glycine) is required to open the NMDA receptor channel, making the PCP binding site accessible.[19]

  • Reaction Mixture: In test tubes, combine the membrane preparation, the radioligand (e.g., [³H]MK-801 at a final concentration of ~1-5 nM), and varying concentrations of the test compound or the benchmark (Memantine).

  • Total vs. Nonspecific Binding:

    • Total Binding: Tubes containing only membranes and radioligand.

    • Nonspecific Binding: Tubes containing membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM MK-801) to saturate all specific binding sites.

  • Incubation: Incubate the reaction mixtures for 2-4 hours at room temperature to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Nonspecific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).[19]

    • Convert the IC50 to the Ki using the Cheng-Prusoff equation.

Case Study 3: Benchmarking Anticancer Adamantanes

Adamantane derivatives are emerging as promising anticancer agents through diverse mechanisms, including the inhibition of histone deacetylases (HDACs), induction of apoptosis, and targeting of specific kinases.[6][20][21] Adamantane-based HDAC inhibitors, for instance, represent a significant area of development.[21][22]

Standard Benchmarks: Doxorubicin (general cytotoxic agent), Vorinostat (SAHA, an HDAC inhibitor).

Key Efficacy Assay: MTT Cell Proliferation Assay. This is a foundational colorimetric assay to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[23][24]

Comparative Data Table: Cytotoxicity Against HCT116 Colon Cancer Cells
CompoundMechanismAssay TypeGI50 (µM)
Doxorubicin DNA IntercalationMTT Assay~0.05 - 0.2
Vorinostat (SAHA) HDAC InhibitionMTT Assay~1 - 5
New Derivative Z HypothesizedMTT AssayExperimental

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Values are illustrative and based on literature.[21]

Experimental Protocol: MTT Cell Viability Assay

Principle of the Assay: The MTT assay measures the metabolic activity of cells as an indicator of their viability.[24][25] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[23][24] The amount of formazan produced is directly proportional to the number of living cells.[25]

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., HCT116, MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6][20]

  • Compound Treatment: Add various concentrations of the new adamantane derivative and benchmark drugs to the wells. Include a "vehicle control" (cells treated with the drug solvent, e.g., DMSO) and a "blank" (medium only).

  • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well (final concentration of ~0.5 mg/mL) and incubate for another 3-4 hours.[24] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the purple formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer (ELISA reader) at a wavelength between 550 and 600 nm.[24] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of viability against the log concentration of the compound to determine the GI50 or IC50 value.

Regulatory and Preclinical Considerations

All in vitro benchmarking must be conducted with an eye toward future preclinical development. It is essential to follow Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA (21 CFR Part 58) to ensure data integrity and quality.[27][28] The data generated from these in vitro studies—including efficacy, potency, and preliminary toxicity—form the core of the evidence needed to justify advancing a compound to in vivo animal studies and, eventually, human clinical trials.[29][30]

Conclusion

The systematic benchmarking of new adamantane derivatives is a critical process that validates their therapeutic potential. By employing standardized assays, comparing against established benchmarks, and adhering to principles of scientific integrity, researchers can generate the high-quality, reproducible data necessary to drive the next generation of adamantane-based therapeutics from the laboratory to the clinic. This guide provides the foundational protocols and comparative framework to embark on that journey with confidence and rigor.

References

Safety Operating Guide

Navigating the Disposal of 3-Methoxy-1-hydroxymethyladamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it is matched by our responsibility to ensure the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Methoxy-1-hydroxymethyladamantane, a specialized adamantane derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative and compliant approach is essential.

The Precautionary Principle: Foundational to Safe Disposal

Given the unique structure of this compound, and without explicit toxicological or environmental impact data, we must operate under the precautionary principle. This means treating the compound as hazardous waste until proven otherwise. The parent compound, adamantane, is classified as an environmentally hazardous substance, and it is prudent to assume this derivative shares similar properties.

Step-by-Step Disposal Protocol

This protocol is designed to align with general laboratory chemical waste management guidelines and regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : All solid residues, contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions containing this compound must be considered hazardous chemical waste.

  • Segregate at the Source : Do not mix this waste stream with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department. Incompatible chemicals can react violently when mixed.

Step 2: Proper Waste Containerization
  • Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure lid for solid waste. For solutions, a tightly sealed bottle is required. Plastic containers are often preferred for their durability.[1]

  • Labeling : Proper labeling is a critical compliance and safety measure.[2][3] The label must include:

    • The words "Hazardous Waste"[2][3]

    • The full chemical name: "this compound"

    • A clear description of the contents (e.g., "Solid Waste," "Aqueous Solution")

    • An indication of the associated hazards (e.g., "Environmentally Hazardous," "Irritant"). Hazard pictograms or other standardized warning systems should be used.[2]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2][3] The SAA must be under the control of the laboratory personnel.[4]

  • Keep Containers Closed : Waste containers must remain tightly sealed except when adding waste.[1][4]

  • Secondary Containment : Whenever possible, place the waste container in a secondary container to mitigate spills or leaks.[4]

  • Volume Limits : Be aware of the volume limits for SAAs, which is typically a maximum of 55 gallons of hazardous waste.[1][2]

Step 4: Arranging for Disposal
  • Contact EH&S : When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.[1] They will coordinate with a licensed hazardous waste disposal company.

  • Professional Disposal : The recommended final disposal method for adamantane-based compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][6] This should only be performed by a licensed and qualified facility. Do not attempt to dispose of this chemical down the drain or in regular trash.[4][7][8]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated: This compound Is_SDS_Available Is a specific SDS available? Start->Is_SDS_Available Treat_As_Hazardous Treat as Hazardous Waste (Precautionary Principle) Is_SDS_Available->Treat_As_Hazardous No Follow_SDS Follow Disposal Guidelines in the SDS Is_SDS_Available->Follow_SDS Yes Segregate Segregate Waste at Source Treat_As_Hazardous->Segregate Follow_SDS->Segregate Containerize Use a Labeled, Compatible Container Segregate->Containerize Label_Container Label Clearly: 'Hazardous Waste' Chemical Name Hazards Containerize->Label_Container Store_In_SAA Store in a Designated SAA Label_Container->Store_In_SAA Arrange_Pickup Contact EH&S for Pickup Store_In_SAA->Arrange_Pickup Professional_Disposal Licensed Vendor Disposal (e.g., Incineration) Arrange_Pickup->Professional_Disposal

Caption: A flowchart outlining the decision-making process for the safe and compliant disposal of this compound.

Key Regulatory Considerations for Hazardous Waste Generators

The following table summarizes the different categories of hazardous waste generators as defined by the EPA. It is crucial to understand your facility's generator status, as it dictates storage time limits and other regulatory requirements.[2][3]

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation LimitStorage Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)No time limit
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg≤ 6,000 kg (13,200 lbs)Up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No limitUp to 90 days

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like this compound, a cautious and well-documented disposal plan is not just a best practice but a professional obligation. By adhering to the principles of waste minimization, proper segregation, and compliant disposal through licensed channels, we uphold our commitment to safety and scientific integrity. Always consult with your institution's EH&S department for specific guidance tailored to your facility's policies and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-1-hydroxymethyladamantane
Reactant of Route 2
Reactant of Route 2
3-Methoxy-1-hydroxymethyladamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.